(11Z)-18-hydroxyoctadecenoyl-CoA
Description
Properties
Molecular Formula |
C39H68N7O18P3S |
|---|---|
Molecular Weight |
1048.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-18-hydroxyoctadec-11-enethioate |
InChI |
InChI=1S/C39H68N7O18P3S/c1-39(2,34(51)37(52)42-20-19-29(48)41-21-23-68-30(49)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-47)25-61-67(58,59)64-66(56,57)60-24-28-33(63-65(53,54)55)32(50)38(62-28)46-27-45-31-35(40)43-26-44-36(31)46/h5,7,26-28,32-34,38,47,50-51H,3-4,6,8-25H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b7-5-/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
NOIUTWPLUSPPCP-CDTKMEQTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (11Z)-18-Hydroxyoctadecenoyl-CoA: From Discovery Context to Isolation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (11Z)-18-hydroxyoctadecenoyl-CoA, a significant omega-hydroxy fatty acyl-CoA. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its identification is intrinsically linked to the extensive research into the biosynthesis of suberin, a complex biopolymer found in plants. This document outlines the biological context of its discovery, detailed methodologies for its isolation and synthesis, quantitative data analysis, and its role in biochemical pathways.
Discovery and Biological Significance
This compound is an activated form of (11Z)-18-hydroxyoctadecenoic acid. Its discovery is a part of the broader investigation into the composition and synthesis of suberin, a lipid-polyester found in the cell walls of certain plant tissues, such as bark and roots. Suberin acts as a protective barrier, controlling the passage of water and solutes and defending against pathogens.
The key components of the polyaliphatic domain of suberin are long-chain fatty acids, ω-hydroxy acids, and α,ω-dicarboxylic acids. (11Z)-18-hydroxyoctadecenoic acid is one such ω-hydroxy acid that serves as a monomer in the suberin polymer. The activation of this fatty acid to its coenzyme A (CoA) thioester, this compound, is a critical step for its incorporation into the growing suberin polyester (B1180765) chain.
Experimental Protocols
The procurement of this compound for research purposes typically involves a two-stage process: the isolation of the precursor fatty acid from a natural source, followed by its enzymatic conversion to the CoA thioester.
2.1. Isolation of (11Z)-18-Hydroxyoctadecenoic Acid from Birch Bark
This protocol is adapted from methods for the depolymerization and extraction of suberin monomers.
Materials:
-
Dried outer bark of Silver Birch (Betula pendula)
-
Isopropanolic sodium hydroxide (B78521) solution
-
20% (w/v) NaOH solution
-
Hydrochloric acid (HCl) for acidification
-
Organic solvents for extraction (e.g., diethyl ether or hexane)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Stirred autoclave (e.g., Büchi Glas Uster)
Procedure:
-
Grinding and Drying: Grind the dried outer bark of Silver Birch to a fine powder.
-
Depolymerization/Hydrolysis:
-
Place 150 g of the dried bark powder in a 2.0-liter stirred autoclave.
-
Add a solution of ethanol and 20% aqueous NaOH.
-
Heat the mixture to 90°C and stir for 60 minutes to hydrolyze the ester bonds of the suberin polymer.
-
-
Collection and Concentration: After cooling, collect the hydrolysate. Evaporate the solvent under reduced pressure using a rotary evaporator to concentrate the sample.
-
Acidification: Acidify the concentrated extract to a pH of approximately 2-3 with hydrochloric acid. This will protonate the fatty acids, making them less water-soluble.
-
Extraction: Perform a liquid-liquid extraction of the acidified solution with an organic solvent such as diethyl ether or hexane. Repeat the extraction multiple times to ensure complete recovery of the lipid monomers.
-
Washing and Drying: Combine the organic extracts and wash with distilled water to remove any remaining salts or water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and evaporate the organic solvent to yield the crude suberin fatty acid monomers.
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography to isolate (11Z)-18-hydroxyoctadecenoic acid from other suberin monomers.
2.2. Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of a long-chain fatty acyl-CoA from the corresponding free fatty acid.
Materials:
-
Isolated (11Z)-18-hydroxyoctadecenoic acid
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
Long-chain acyl-CoA synthetase (LACS) enzyme (commercially available or purified)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
(11Z)-18-hydroxyoctadecenoic acid (e.g., 100 µM)
-
Coenzyme A (e.g., 1 mM)
-
ATP (e.g., 10 mM)
-
-
Enzyme Addition: Add a suitable amount of long-chain acyl-CoA synthetase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a sufficient duration (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to pellet the denatured protein.
-
Purification: Purify the resulting this compound from the reaction mixture using solid-phase extraction (SPE). C18 SPE cartridges are commonly used for this purpose.
-
Condition the cartridge with methanol (B129727) and then equilibrate with the reaction buffer.
-
Load the reaction supernatant onto the cartridge.
-
Wash the cartridge to remove unreacted CoA and ATP.
-
Elute the this compound with an appropriate organic solvent mixture (e.g., methanol/water).
-
-
Quantification and Analysis: Analyze the purified product using techniques like HPLC or LC-MS/MS to confirm its identity and determine the concentration.
Data Presentation
Quantitative analysis of suberin monomers provides context for the abundance of the precursor to this compound. The following table summarizes the composition of suberin monomers from the outer bark of Betula pendula.
| Suberin Monomer | Relative Abundance (%) |
| ω-Hydroxy Acids | |
| 18-Hydroxyoctadec-9-enoic acid | Major Component |
| 20-Hydroxyeicosanoic acid | Present |
| 22-Hydroxydocosanoic acid | Present |
| α,ω-Diacids | |
| Octadec-9-ene-1,18-dioic acid | Major Component |
| Docosanedioic acid | Present |
| Fatty Acids | |
| Docosanoic acid | Present |
| Tetracosanoic acid | Present |
| Ferulic Acid | Present |
Note: The exact percentages can vary based on the specific study and extraction method.
For the quantification of the synthesized this compound, a standard curve should be generated using a purified and quantified standard of the molecule with a technique like LC-MS/MS. The table below illustrates a typical standard curve data structure.
| Standard Concentration (µM) | Peak Area (Arbitrary Units) |
| 0.1 | 15,000 |
| 0.5 | 75,000 |
| 1.0 | 152,000 |
| 5.0 | 760,000 |
| 10.0 | 1,510,000 |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for obtaining this compound.
An In-depth Technical Guide on the Endogenous Function of (11Z)-18-hydroxyoctadecenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract
(11Z)-18-hydroxyoctadecenoyl-CoA is an omega-hydroxy fatty acyl-CoA derived from the abundant monounsaturated fatty acid, oleic acid. While direct research on this specific molecule is limited, its structure suggests a dual role as both a metabolic intermediate and a signaling molecule. As a product of the omega-oxidation pathway, it is a substrate for further catabolism, particularly under conditions of high lipid flux. Furthermore, as a hydroxylated fatty acid, it is a potential ligand for nuclear receptors and G-protein coupled receptors, thereby influencing gene expression and cellular signaling cascades. This technical guide synthesizes the available data on the biosynthesis, metabolism, and potential signaling functions of this compound, drawing upon the established roles of structurally related lipid molecules. Detailed experimental protocols and quantitative data for analogous compounds are provided to facilitate further investigation into its precise physiological and pathological significance.
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of lipid molecules that have garnered significant attention for their roles in a variety of biological processes.[1] They can act as structural components of complex lipids, serve as intermediates in metabolic pathways, and function as signaling molecules in inflammation, metabolism, and cellular homeostasis. This compound is the activated form of 18-hydroxyoleic acid, an omega-hydroxylated derivative of oleic acid.[2] Oleic acid is the most common monounsaturated fatty acid in nature and its metabolism is central to cellular energy balance.[3] The introduction of a hydroxyl group at the omega position and its subsequent esterification to Coenzyme A suggests that this compound plays a role in specialized metabolic and signaling pathways that are distinct from those of its parent fatty acid.
Biosynthesis of this compound
The initial and rate-limiting step in the formation of this compound is the omega-hydroxylation of oleic acid. This reaction is catalyzed by a group of enzymes known as cytochrome P450 (CYP) omega-hydroxylases, located in the endoplasmic reticulum.[4]
-
Enzymes: The primary enzymes responsible for the omega-hydroxylation of fatty acids are members of the CYP4A and CYP4F subfamilies.[5]
-
Reaction: These enzymes introduce a hydroxyl group onto the terminal methyl carbon (the ω-carbon) of the fatty acid chain.
-
Activation: The resulting 18-hydroxyoleic acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase. This activation is an ATP-dependent process that renders the molecule metabolically active.
Metabolic Fate: Omega-Oxidation Pathway
This compound is an intermediate in the omega-oxidation pathway, an alternative route for fatty acid catabolism that becomes more prominent when mitochondrial beta-oxidation is impaired or overloaded.[4]
The key steps in this pathway are:
-
Hydroxylation: As described above, oleic acid is hydroxylated to 18-hydroxyoleic acid.
-
Activation: 18-hydroxyoleic acid is converted to this compound.
-
Oxidation to Aldehyde: The terminal hydroxyl group of the CoA-activated molecule is oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming octadecene-1,18-dioyl-CoA.
-
Peroxisomal Beta-Oxidation: The resulting dicarboxylic acid CoA ester is then catabolized via peroxisomal beta-oxidation, which shortens the carbon chain from both ends.[6][7]
Potential Signaling Functions
While direct evidence is limited for this compound, other hydroxy fatty acids are known to act as signaling molecules by activating specific receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation.[8] Studies have shown that hydroxy monounsaturated fatty acids with a chain length of 18 carbons can act as agonists for PPARα, PPARδ, and PPARγ.[9] Activation of these receptors by a ligand like 18-hydroxyoleic acid (the precursor to the CoA ester) would lead to the transcription of target genes involved in fatty acid uptake, beta-oxidation, and anti-inflammatory responses.
References
- 1. 18-Hydroxylinoleic acid | C18H32O3 | CID 87314906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oleic acid - Wikipedia [en.wikipedia.org]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencecodons.com [sciencecodons.com]
- 8. PPAR agonist - Wikipedia [en.wikipedia.org]
- 9. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of (11Z)-18-Hydroxyoctadecenoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z)-18-Hydroxyoctadecenoyl-CoA is a long-chain monounsaturated hydroxy fatty acyl-CoA. While direct experimental evidence for its specific subcellular localization is not presently available in the scientific literature, its metabolic pathway and, consequently, its cellular distribution can be inferred from the well-established biochemistry of similar lipid molecules. This technical guide synthesizes the current understanding of fatty acid metabolism to propose a putative lifecycle of this compound within the cell. We provide a detailed overview of the key organelles and enzymatic processes likely involved in its synthesis, activation, and subsequent metabolic fate. Furthermore, this guide presents comprehensive experimental protocols for researchers aiming to elucidate the precise subcellular distribution of this and other acyl-CoA molecules. This includes methodologies for subcellular fractionation and advanced quantitative analysis. Visual diagrams of the proposed metabolic pathway and a general experimental workflow are also provided to facilitate a deeper understanding of the concepts discussed.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in a multitude of cellular processes, including energy metabolism, membrane biosynthesis, and the formation of signaling molecules. Their subcellular compartmentalization is a critical aspect of metabolic regulation, ensuring that these reactive molecules are channeled into appropriate pathways while preventing potential lipotoxicity. This compound, a hydroxylated derivative of oleoyl-CoA, is of interest due to the diverse biological activities of hydroxy fatty acids, which are implicated in various physiological and pathological states. Understanding the precise location of this molecule within the cell is paramount for elucidating its function and for the development of targeted therapeutic interventions. This guide serves as a foundational resource for the scientific community to explore the cellular life of this compound.
Putative Cellular Localization and Metabolism
Based on the known pathways of fatty acid metabolism, the cellular journey of this compound can be hypothesized to involve several key organelles: the endoplasmic reticulum, peroxisomes, mitochondria, and the cytosol.
Biosynthesis and Activation
The formation of this compound likely begins with the hydroxylation of its parent fatty acid, oleic acid ((11Z)-octadecenoic acid). Fatty acid hydroxylation is primarily carried out by cytochrome P450 enzymes, which are predominantly located in the endoplasmic reticulum (ER) . Following hydroxylation, the resulting (11Z)-18-hydroxyoctadecenoic acid must be activated to its CoA thioester. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs). ACSLs are found in multiple cellular locations, including the outer mitochondrial membrane , the ER membrane , and peroxisomal membranes . The specific ACSL isoform involved may influence the subsequent metabolic trafficking of the molecule.
Metabolic Fates
Once formed, this compound can enter several metabolic pathways depending on the cellular context and energetic state:
-
Beta-oxidation: As a long-chain acyl-CoA, it can be a substrate for beta-oxidation to generate energy. Beta-oxidation occurs in both mitochondria and peroxisomes . Very long-chain fatty acids are typically shortened in peroxisomes, and the resulting medium-chain acyl-CoAs are further oxidized in mitochondria. Given its C18 chain length, this compound could potentially be metabolized in either organelle.
-
Incorporation into Complex Lipids: Hydroxy fatty acids are known components of certain sphingolipids. The synthesis of these complex lipids, such as ceramides, occurs in the endoplasmic reticulum . Therefore, it is plausible that this compound is transported to the ER for incorporation into sphingolipids.
-
Cytosolic Transport: The transport of acyl-CoAs between organelles is facilitated by acyl-CoA-binding proteins (ACBPs) , which are primarily located in the cytosol . These proteins can bind and shuttle long-chain acyl-CoAs, protecting them from hydrolysis and preventing their detergent-like effects on membranes.
Quantitative Data on Subcellular Acyl-CoA Distribution
Direct quantitative data for the subcellular distribution of this compound is not available. However, the following table illustrates how such data, once obtained through the experimental protocols outlined in this guide, would be presented. The values are hypothetical and for illustrative purposes only.
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Percentage of Total Cellular Pool (%) |
| Cytosol | 5.2 | 25 |
| Mitochondria | 8.3 | 40 |
| Endoplasmic Reticulum | 4.1 | 20 |
| Peroxisomes | 2.1 | 10 |
| Nucleus | 1.0 | 5 |
Experimental Protocols
To empirically determine the subcellular localization of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.
Subcellular Fractionation by Differential Centrifugation
This protocol describes a general method for isolating major organelles from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and rotors
-
Microcentrifuge tubes
Procedure:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic fractionation buffer and allow to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant from the mitochondrial spin. This fraction contains the cytosol, microsomes (ER), and peroxisomes.
-
To isolate the microsomal fraction, centrifuge the supernatant from step 7 at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting pellet is the microsomal fraction, and the supernatant is the cytosolic fraction.
-
Further purification of peroxisomes can be achieved using density gradient centrifugation of the mitochondrial or post-nuclear supernatant.
-
Wash each isolated fraction with fractionation buffer and store at -80°C for subsequent analysis.
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
A highly sensitive method for the quantification of acyl-CoAs in subcellular fractions involves Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Principle: This method utilizes cells cultured with a stable isotope-labeled precursor of Coenzyme A, such as ¹³C₃,¹⁵N₁-pantothenate (Vitamin B5), to generate an internal standard for every acyl-CoA species.[1] These labeled cells are mixed with the experimental (unlabeled) cells before fractionation. The ratio of the unlabeled to the labeled acyl-CoA in each fraction, as determined by LC-MS/MS, allows for accurate quantification, correcting for metabolite loss and degradation during sample preparation.[1]
Brief Protocol Outline:
-
Prepare SILEC-labeled cells by culturing them in a medium containing the stable isotope-labeled pantothenate.
-
Mix a known amount of SILEC-labeled cells with the experimental cells.
-
Perform subcellular fractionation as described in Protocol 4.1.
-
Extract acyl-CoAs from each subcellular fraction using an appropriate solvent (e.g., acetonitrile/methanol/water with formic acid).
-
Analyze the extracts by LC-MS/MS. The liquid chromatography separates the different acyl-CoA species, and the tandem mass spectrometry allows for their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
Calculate the concentration of each acyl-CoA in the different subcellular fractions by comparing the peak areas of the endogenous (unlabeled) and the internal standard (labeled) molecules.[1]
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway and subcellular localization of this compound.
Experimental Workflow for Determining Subcellular Localization
Caption: General experimental workflow for subcellular acyl-CoA localization analysis.
Conclusion
While the precise cellular address of this compound remains to be definitively mapped, this guide provides a robust framework based on established principles of lipid metabolism to direct future research. The proposed involvement of the endoplasmic reticulum, mitochondria, and peroxisomes highlights the intricate interplay between organelles in handling modified fatty acids. The detailed experimental protocols offered herein provide a clear path for researchers to not only determine the localization of this compound but also to expand our understanding of the subcellular organization of lipid metabolic pathways. Such knowledge is fundamental to advancing our comprehension of cellular physiology and will be instrumental in the development of novel therapeutic strategies for metabolic diseases.
References
A Technical Guide to the Biosynthesis of Omega-Hydroxy Very-Long-Chain Fatty Acyl-CoAs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-hydroxy very-long-chain fatty acids (ω-OH-VLCFAs) are critical lipid molecules with indispensable roles in human physiology, most notably in the formation of the epidermal permeability barrier and as intermediates in alternative metabolic pathways for fatty acids. Their biosynthesis is a specialized process occurring within the endoplasmic reticulum, primarily catalyzed by cytochrome P450 enzymes of the CYP4F subfamily. Dysregulation in this pathway is implicated in several severe genetic disorders, including X-linked adrenoleukodystrophy and Sjögren-Larsson syndrome, making its components attractive targets for therapeutic intervention. This guide provides an in-depth examination of the core biosynthetic pathway, the kinetic profiles of key enzymes, detailed experimental protocols for pathway analysis, and the significant physiological and pathophysiological implications of ω-OH-VLCFA metabolism.
The Core Biosynthetic Pathway: Omega-Hydroxylation of VLCFAs
The initial and rate-limiting step in the formation of ω-OH-VLCFAs is the omega-hydroxylation of very-long-chain fatty acids (VLCFAs), defined as fatty acids with carbon chains of 22 atoms or more. This reaction occurs in the endoplasmic reticulum (ER).[1]
The primary enzymes responsible for this conversion in humans are CYP4F2 and CYP4F3B , members of the cytochrome P450 4F subfamily.[2] These enzymes catalyze the NADPH-dependent oxidation of the terminal methyl group of a VLCFA, introducing a hydroxyl group to form the corresponding ω-hydroxy VLCFA.[1] This process is a crucial alternative route for the breakdown of VLCFAs, particularly when the primary degradation pathway via peroxisomal β-oxidation is impaired.[3]
Downstream Metabolic Fates of ω-Hydroxy VLCFAs
Following their synthesis, ω-OH-VLCFAs are further metabolized into very-long-chain dicarboxylic acids (VLCDAs) via two independent pathways.[2] These VLCDAs can then be transported to peroxisomes for degradation through β-oxidation, providing a crucial metabolic escape route in diseases like X-linked adrenoleukodystrophy where direct peroxisomal import and oxidation of VLCFAs are defective.[3]
-
NAD⁺-Dependent Pathway : This is the predominant route, mediated by a microsomal NAD⁺-dependent alcohol dehydrogenase (ADH) and a fatty aldehyde dehydrogenase (FALDH).[4] The FALDH is encoded by the ALDH3A2 gene. A deficiency in this enzyme leads to Sjögren-Larsson Syndrome (SLS) , an autosomal recessive disorder characterized by the accumulation of fatty alcohols and aldehydes, leading to severe ichthyosis and neurological defects.[5][6]
-
NADPH-Dependent Cytochrome P450 Pathway : The same CYP4F enzymes (CYP4F2, CYP4F3B) that catalyze the initial hydroxylation can also perform subsequent oxidations to convert the ω-hydroxy group into a carboxyl group, forming the VLCDA.[2]
Quantitative Enzyme Kinetics
Kinetic studies using human recombinant enzymes have demonstrated that both CYP4F2 and CYP4F3B have a high affinity for saturated VLCFAs, with Michaelis-Menten constant (Km) values in the low micromolar range.[3] This high affinity underscores their physiological relevance in VLCFA metabolism. CYP4F3B generally exhibits a higher maximal velocity (Vmax) compared to CYP4F2 for these substrates.[3]
| Enzyme | Substrate | Km (µM) | Vmax (pmol·min⁻¹·pmol P450⁻¹) | Catalytic Efficiency (Vmax/Km) |
| CYP4F2 | C22:0 | 0.5 | 1.6 | 3.2 |
| C24:0 | 1.1 | 1.6 | 1.5 | |
| C26:0 | 1.9 | 0.9 | 0.5 | |
| CYP4F3B | C22:0 | 1.6 | 5.0 | 3.1 |
| C24:0 | 3.8 | 9.8 | 2.6 | |
| C26:0 | 1.3 | 2.0 | 1.5 | |
| Table 1: Kinetic parameters for VLCFA ω-hydroxylation by CYP4F2 and CYP4F3B. Data sourced from Wanders et al., 2006.[3] |
Experimental Protocols
In Vitro ω-Hydroxylation Assay Using Human Liver Microsomes
This protocol describes a method to measure the ω-hydroxylation of VLCFAs in a microsomal preparation, which contains the relevant CYP450 enzymes.[3]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
100 mM Tris buffer (pH 8.4)
-
50 µg human liver microsomal protein
-
1 mg/mL α-cyclodextrin (to aid substrate solubility)
-
1 mM NADPH (cofactor)
-
-
Initiation: Start the reaction by adding the VLCFA substrate (e.g., C26:0) to a final concentration of 200 µM.
-
Incubation: Incubate the mixture for 30 minutes at 37°C.
-
Termination: Stop the reaction by adding 1 mL of hydrochloric acid to a final concentration of 1.7 M.
-
Extraction: Extract the reaction products (ω-OH-VLCFAs) by adding an organic solvent such as hexane, vortexing, and centrifuging to separate the phases.
-
Analysis: Collect the organic layer, evaporate the solvent, and analyze the residue by mass spectrometry.[3]
Quantification of VLCFAs and their Metabolites
Accurate quantification of VLCFAs and their ω-hydroxy derivatives in biological samples (e.g., plasma, cultured cells) is essential for diagnosing peroxisomal disorders and for research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.[7][8]
General Sample Preparation Steps:
-
Hydrolysis: Samples are subjected to acid or base hydrolysis to release fatty acids from complex lipids.[7]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated C26:0) is added to each sample to correct for matrix effects and variations during sample preparation.[8]
-
Extraction: Lipids, including the analytes and internal standards, are extracted using a solvent system (e.g., chloroform:methanol).[8]
-
Derivatization (for GC-MS): Fatty acids are chemically modified (e.g., methylation) to increase their volatility for GC analysis.[7][9] This step is often not required for LC-MS/MS.
-
Analysis: The prepared sample is injected into the GC-MS or LC-MS/MS system for separation and quantification.[7][8]
Physiological and Pathophysiological Significance
-
X-linked Adrenoleukodystrophy (X-ALD): In X-ALD, mutations in the ABCD1 gene impair the transport of VLCFA-CoA into peroxisomes, leading to their accumulation. The ω-oxidation pathway serves as a critical, albeit minor, alternative degradation route.[2] Upregulating this pathway is a potential therapeutic strategy to reduce VLCFA levels in X-ALD patients.[2]
-
Epidermal Barrier Function: In the skin, ω-OH ultra-long-chain fatty acids (ULCFAs) are essential components of specific ceramides. These lipids are covalently attached to proteins to form the cornified lipid envelope, a structure indispensable for the skin's water permeability barrier. Defective synthesis of these lipids leads to severe skin diseases.
-
Vitamin Metabolism: CYP4F2 is the primary enzyme responsible for the ω-hydroxylation of vitamin E and vitamin K, initiating their catabolism and excretion.[10] Genetic variants in CYP4F2 can therefore significantly impact the bioavailability of these essential vitamins.[10]
References
- 1. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Sjögren-Larsson syndrome. Deficient activity of the fatty aldehyde dehydrogenase component of fatty alcohol:NAD+ oxidoreductase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. PharmVar GeneFocus: CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (11Z)-18-hydroxyoctadecenoyl-CoA in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on (11Z)-18-hydroxyoctadecenoyl-CoA is limited in publicly available scientific literature. The following guide is constructed based on established principles of lipid metabolism, including omega-oxidation of fatty acids, their activation to acyl-CoA esters, and subsequent catabolic pathways. The proposed roles and pathways for this compound are therefore inferred from studies on structurally related molecules.
Introduction
This compound is the activated form of (11Z)-18-hydroxyoctadecenoic acid, an omega-hydroxy monounsaturated fatty acid. As a long-chain acyl-CoA ester, it is positioned at a crucial crossroads in lipid metabolism. Acyl-CoAs are central intermediates that can be directed towards catabolic pathways for energy production, such as beta-oxidation, or serve as substrates for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides. Furthermore, certain acyl-CoAs and their derivatives can act as signaling molecules, influencing various cellular processes.
This guide will provide a detailed overview of the hypothesized metabolic pathways involving this compound, from its biosynthesis to its degradation. It will also cover the experimental methodologies used to study such molecules and present the available, albeit inferred, quantitative data.
Biosynthesis of this compound
The biosynthesis of this compound is a two-step process involving the omega-hydroxylation of the parent fatty acid followed by its activation to a CoA ester.
Omega-Hydroxylation of (11Z)-Octadecenoic Acid
The initial step is the hydroxylation of the terminal methyl group (the ω-carbon) of (11Z)-octadecenoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4 family, which are primarily located in the endoplasmic reticulum of liver and kidney cells.[1][2][3] These enzymes are monooxygenases that utilize molecular oxygen and NADPH to introduce a hydroxyl group onto the fatty acid.[4][5]
The product of this reaction is (11Z)-18-hydroxyoctadecenoic acid. This process of omega-oxidation serves as a mechanism to increase the water solubility of fatty acids, preparing them for further metabolism or excretion.[1][2]
Activation to this compound
The newly synthesized (11Z)-18-hydroxyoctadecenoic acid is then activated to its corresponding acyl-CoA thioester. This activation is catalyzed by long-chain acyl-CoA synthetases (LACS), which are a family of enzymes with varying subcellular localizations, including the endoplasmic reticulum, peroxisomes, and the outer mitochondrial membrane.[6][7] The reaction requires ATP and coenzyme A (CoA).
The substrate specificity of LACS enzymes for hydroxy fatty acids has been a subject of investigation, particularly in the context of plant lipid metabolism where hydroxy fatty acids are more common.[8][9] It is presumed that a specific LACS isoform is responsible for the activation of (11Z)-18-hydroxyoctadecenoic acid in mammalian cells.
Figure 1: Hypothesized biosynthesis of this compound.
Metabolic Fates of this compound
Once formed, this compound can enter several metabolic pathways. The primary catabolic route for long-chain acyl-CoAs is beta-oxidation.
Peroxisomal Beta-Oxidation
Due to its chain length and the presence of a hydroxyl group, this compound is likely metabolized, at least initially, in peroxisomes. Peroxisomes are responsible for the beta-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[10][11][12] The presence of the terminal hydroxyl group could target this molecule for peroxisomal degradation.
The beta-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[10][12] The process for a monounsaturated acyl-CoA like this compound would require additional isomerase enzymes to handle the double bond.
The initial steps in the peroxisome would likely proceed as follows:
-
Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the alpha and beta carbons.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the new double bond.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: A thiolase cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a shortened acyl-CoA.
This cycle would repeat until the acyl-CoA is sufficiently shortened to be transported to the mitochondria for complete oxidation.
Figure 2: Hypothesized initial cycle of peroxisomal beta-oxidation of this compound.
Potential for Dicarboxylic Acid Formation
An alternative metabolic fate following omega-hydroxylation is the further oxidation of the terminal hydroxyl group to a carboxylic acid, forming a dicarboxylic acid. This process involves alcohol and aldehyde dehydrogenases.[2] The resulting dicarboxylic acid can then be activated at either end to a CoA ester and undergo beta-oxidation from both ends, primarily in peroxisomes.
Potential Signaling Roles
Long-chain acyl-CoAs and their derivatives are known to have roles in cellular signaling. They can allosterically regulate enzymes, influence ion channel activity, and serve as precursors for signaling lipids. While no specific signaling role has been attributed to this compound, its structural similarity to other bioactive lipids suggests potential involvement in cellular regulation.
Quantitative Data
As direct experimental data for this compound is not available, this section presents data for related long-chain acyl-CoAs to provide a contextual framework. The concentrations of these molecules are typically in the low nanomolar to micromolar range in various tissues and are subject to dynamic changes based on the metabolic state.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) |
|---|---|
| Palmitoyl-CoA (C16:0) | 15 - 30 |
| Stearoyl-CoA (C18:0) | 5 - 15 |
| Oleoyl-CoA (C18:1) | 20 - 40 |
| Linoleoyl-CoA (C18:2) | 10 - 25 |
Data are compiled from various sources and represent typical ranges. Actual concentrations can vary significantly.
Experimental Protocols
The study of long-chain acyl-CoAs requires sensitive and specific analytical techniques due to their low abundance and chemical lability.
Extraction of Long-Chain Acyl-CoAs from Tissues
Objective: To isolate long-chain acyl-CoAs from biological samples while minimizing degradation.
Materials:
-
Frozen tissue sample
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Organic solvent mixture (e.g., acetonitrile:isopropanol:methanol)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Centrifuge
Procedure:
-
A known weight of frozen tissue is homogenized on ice in a pre-chilled homogenization buffer containing an internal standard.
-
An organic solvent mixture is added to the homogenate to precipitate proteins and extract lipids.
-
The mixture is vortexed and sonicated to ensure complete extraction.
-
The sample is centrifuged at high speed at 4°C to pellet cellular debris.
-
The supernatant containing the acyl-CoAs is carefully collected for analysis.[13]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify individual long-chain acyl-CoA species.
Instrumentation:
-
Ultra-high performance liquid chromatograph (UPLC)
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
The extracted acyl-CoAs are separated on a C18 reversed-phase column using a gradient of mobile phases, typically containing a volatile buffer like ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[14][15]
-
The eluent from the UPLC is introduced into the ESI source of the mass spectrometer, which ionizes the acyl-CoA molecules.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA species are monitored for high selectivity and sensitivity.[13][14][15]
-
Quantification is achieved by comparing the peak area of each endogenous acyl-CoA to that of the internal standard and a standard curve generated with authentic standards.[13][16]
Figure 3: General experimental workflow for the quantification of long-chain acyl-CoAs.
Conclusion and Future Directions
This compound is a putative intermediate in the omega-oxidation pathway of (11Z)-octadecenoic acid. While its precise role and metabolic flux are yet to be determined, its structure suggests a role in peroxisomal beta-oxidation and potentially as a precursor for dicarboxylic acids. The advancement of sensitive analytical techniques like LC-MS/MS will be crucial in elucidating the presence and concentration of this and other rare lipid metabolites in various biological systems. Future research should focus on identifying the specific enzymes responsible for its synthesis and degradation, as well as exploring its potential signaling functions. Such studies will provide a more complete understanding of the complex network of lipid metabolism and its regulation.
References
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
(11Z)-18-Hydroxyoctadecenoyl-CoA and Membrane Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative role of (11Z)-18-hydroxyoctadecenoyl-CoA in influencing membrane structure and function. Due to the limited direct research on this specific molecule, this document synthesizes information from related lipid species, including C18 monounsaturated fatty acids, omega-hydroxy fatty acids, and long-chain acyl-CoA esters, to build a predictive model of its behavior. We will explore its likely biophysical effects on lipid bilayers, potential involvement in cellular signaling pathways, and detailed experimental protocols for future research.
Introduction: Unveiling a Novel Lipid Mediator
This compound is a unique lipid molecule characterized by an 18-carbon chain with a cis double bond at the 11th position, a hydroxyl group at the terminal (omega) 18th position, and a Coenzyme A (CoA) ester at the carboxyl end. Each of these features contributes to its potential interactions with and effects on cellular membranes.
-
C18 Monounsaturated Fatty Acyl Chain: The 18-carbon length places it within the category of long-chain fatty acids (LCFAs), which are fundamental components of cellular membranes. The cis double bond at the 11th position introduces a "kink" in the acyl chain, which is expected to disrupt the orderly packing of phospholipids (B1166683) in the membrane, thereby increasing membrane fluidity.[1][2]
-
Omega-Hydroxy Group: The terminal hydroxyl group adds a polar characteristic to the hydrophobic tail. Omega-hydroxy fatty acids are known components of cutin in plants and are also synthesized in animals by cytochrome P450 enzymes.[3] This terminal polarity may influence the orientation and depth of insertion of the acyl chain within the lipid bilayer.
-
Coenzyme A Ester: The CoA moiety is a large, hydrophilic group that anchors the molecule to the aqueous phase. Acyl-CoA esters are key metabolic intermediates and can also act as signaling molecules by interacting with proteins or modulating membrane properties.[4][5]
Postulated Effects on Membrane Structure and Fluidity
The unique amphipathic nature of this compound suggests it would localize at the membrane-cytosol interface. The bulky CoA group would reside in the aqueous cytosol, while the hydroxyoctadecenoyl chain would insert into the lipid bilayer.
Impact on Membrane Fluidity
The primary determinant of this molecule's effect on membrane fluidity is the (11Z)-octadecenoyl chain. The cis double bond introduces a rigid bend, preventing the acyl chain from packing tightly with the saturated fatty acid tails of neighboring phospholipids.[1][2] This disruption of van der Waals forces is predicted to increase the overall fluidity of the membrane.
Table 1: Predicted Biophysical Effects of this compound on Model Membranes
| Parameter | Predicted Effect | Rationale |
| Membrane Fluidity | Increase | The cis double bond introduces a kink, disrupting lipid packing.[1][2] |
| Lipid Packing Density | Decrease | The bent acyl chain increases the average area per lipid molecule. |
| Membrane Thickness | Decrease | Disordered lipid packing can lead to a thinner bilayer.[6] |
| Phase Transition Temp (°C) | Decrease | Increased disorder lowers the energy required to transition from a gel to a liquid-crystalline state. |
| Lateral Diffusion of Lipids | Increase | A more fluid environment facilitates the movement of lipids and embedded proteins.[1] |
Influence on Membrane Curvature and Stability
The conical shape imparted by the bulky CoA head group and the kinked acyl chain may induce localized changes in membrane curvature. This could be significant in processes involving membrane budding, fission, or fusion. The terminal hydroxyl group, by forming hydrogen bonds with phospholipid head groups or water molecules at the interface, could further influence the stability and organization of the membrane surface.
Potential Signaling Pathways and Cellular Roles
While specific signaling pathways involving this compound have not been elucidated, we can propose hypothetical mechanisms based on the known functions of similar lipid molecules.
Modulation of Membrane Protein Function
Changes in membrane fluidity and thickness can allosterically regulate the activity of integral and peripheral membrane proteins, such as ion channels, receptors, and enzymes.[4] this compound could, therefore, indirectly influence a variety of cellular processes.
Precursor for Bioactive Lipids
Omega-hydroxy fatty acids can be further metabolized to produce dicarboxylic acids, which have signaling roles. It is plausible that this compound could be a substrate for enzymes that generate novel signaling molecules.
Caption: Hypothetical signaling pathways of this compound.
Experimental Protocols
To validate the hypotheses presented in this guide, the following experimental approaches are recommended.
Synthesis of this compound
As this is not a commercially abundant lipid, chemical synthesis would be the first step. A plausible synthetic route would involve the protection of the carboxyl group of a suitable C18 fatty acid precursor, followed by stereoselective introduction of the hydroxyl and cis-double bond functionalities, and finally, enzymatic or chemical ligation to Coenzyme A.
Preparation of Model Membranes (Liposomes)
The thin-film hydration method is a standard and effective technique for preparing liposomes.[7][8][9]
-
Lipid Film Formation: A mixture of a primary phospholipid (e.g., DOPC or POPC) and the synthesized this compound in a chloroform/methanol solvent is dried under a stream of nitrogen in a round-bottom flask to form a thin lipid film.
-
Vacuum Desiccation: The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer by gentle vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size (e.g., 100 nm), the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using a mini-extruder.[7]
Caption: Workflow for the preparation of unilamellar liposomes.
Measurement of Membrane Fluidity
Several biophysical techniques can be employed to quantify changes in membrane fluidity.
-
Fluorescence Anisotropy: Using a lipophilic fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), changes in the rotational freedom of the probe within the lipid bilayer can be measured. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[10]
-
Laurdan Generalized Polarization (GP): The fluorescent probe Laurdan exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[11] An increase in fluidity is associated with a decrease in the GP value.
-
Fluorescence Recovery After Photobleaching (FRAP): This microscopy-based technique measures the lateral diffusion of fluorescently labeled lipids or proteins in a membrane.[1] A faster recovery of fluorescence in a photobleached spot indicates higher membrane fluidity.
Table 2: Summary of Techniques for Measuring Membrane Fluidity
| Technique | Principle | Measured Parameter | Interpretation for Increased Fluidity |
| Fluorescence Anisotropy (DPH) | Measures the rotational mobility of a fluorescent probe.[10] | Anisotropy (r) | Decrease in r |
| Laurdan GP | Detects changes in the emission spectrum of Laurdan due to solvent polarity.[11] | Generalized Polarization (GP) | Decrease in GP |
| FRAP | Monitors the rate of diffusion of fluorescent molecules into a bleached area.[1] | Diffusion Coefficient (D) | Increase in D |
| Differential Scanning Calorimetry (DSC) | Measures the heat absorbed during the phase transition of lipids. | Phase Transition Temperature (Tm) | Decrease in Tm |
Conclusion and Future Directions
This compound represents a potentially important, yet understudied, lipid molecule. Based on its structure, it is predicted to be a potent modulator of membrane fluidity, likely increasing the disorder and dynamics of the lipid bilayer. Future research should focus on the chemical synthesis of this molecule to enable detailed biophysical studies using model membranes. Elucidating its metabolic pathways and identifying its protein interaction partners will be crucial in understanding its physiological and pathological roles. The experimental frameworks provided in this guide offer a roadmap for the scientific community to begin to unravel the functions of this intriguing lipid.
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 4. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipotype.com [lipotype.com]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. romanpub.com [romanpub.com]
- 10. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of (11Z)-18-Hydroxyoctadecenoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of (11Z)-18-hydroxyoctadecenoyl-CoA, a critical intermediate in lipid metabolism and potentially a key signaling molecule. The synthesis is a two-step process involving the ω-hydroxylation of oleic acid by cytochrome P450 enzymes, followed by the activation of the resulting 18-hydroxyoleic acid to its coenzyme A (CoA) thioester by long-chain acyl-CoA synthetases. This document details the enzymes involved, their kinetic properties, and provides structured experimental protocols for their activity assays. Furthermore, potential signaling pathways involving ω-hydroxy fatty acids are illustrated to provide context for the biological significance of the target molecule. This guide is intended to be a valuable resource for researchers in lipid biochemistry, drug discovery, and metabolic diseases.
Introduction
The enzymatic synthesis of this compound represents a key metabolic transformation of oleic acid, one of the most abundant monounsaturated fatty acids in nature. This process generates a functionally versatile molecule with a terminal hydroxyl group, rendering it more polar and susceptible to further metabolism or to act as a signaling molecule. The synthesis proceeds via two sequential enzymatic reactions:
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of (11Z)-octadecenoic acid (oleic acid) is hydroxylated to form (11Z)-18-hydroxyoctadecenoic acid (18-hydroxyoleic acid). This reaction is primarily catalyzed by cytochrome P450 monooxygenases of the CYP4A and CYP4F subfamilies.
-
Acyl-CoA Thioesterification: The carboxyl group of 18-hydroxyoleic acid is then activated by the attachment of coenzyme A, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).
This guide will provide a detailed examination of these enzymatic steps, including quantitative data on enzyme kinetics, detailed experimental protocols, and a discussion of the potential biological roles of the resulting acyl-CoA.
Quantitative Data on Key Enzymes
The following table summarizes the kinetic parameters of the key enzymes involved in the synthesis of this compound. While specific data for the direct substrates of interest are limited, data for structurally related fatty acids provide valuable insights into enzyme efficiency and substrate preference.
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax or kcat | Citation(s) |
| Cytochrome P450 | CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7 min-1 (kcat) | [1][2] |
| CYP4A11 | Arachidonic Acid (C20:4) | 228 | 49.1 min-1 (Vmax) | [1][3] | |
| CYP4F2 | Arachidonic Acid (C20:4) | 24 | 7.4 min-1 (Vmax) | [3] | |
| Long-Chain Acyl-CoA Synthetase | ACSL1 | Oleic Acid (C18:1) | - | - | [4] |
| ACSL3 | Oleic Acid (C18:1) | - | - | [5][6] |
Experimental Protocols
Protocol for ω-Hydroxylation of Oleic Acid by CYP4A11
This protocol is designed for the in vitro enzymatic synthesis and analysis of 18-hydroxyoleic acid from oleic acid using a recombinant human CYP4A11 enzyme system.
Materials:
-
Recombinant human CYP4A11 and cytochrome P450 reductase (co-expressed in a suitable system, e.g., baculovirus-infected insect cells)
-
(11Z)-[1-¹⁴C]-Octadecenoic acid (radiolabeled oleic acid)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethyl acetate
-
Formic acid
-
Silica gel for thin-layer chromatography (TLC) or a high-performance liquid chromatography (HPLC) system with a C18 column and a radiodetector.
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Recombinant CYP4A11/reductase preparation (e.g., 10-50 pmol of CYP4A11)
-
(11Z)-[1-¹⁴C]-Octadecenoic acid (e.g., 10-50 µM, pre-complexed with BSA in a 1:1 molar ratio)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 20 µL of 2 M HCl.
-
Extraction: Extract the lipids by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and then centrifuging at 5,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for Analysis: Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of a suitable solvent (e.g., 50 µL of methanol).
-
Product Analysis (HPLC):
-
Inject the re-dissolved sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the products using a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.
-
Monitor the eluate with a radiodetector to identify and quantify the peak corresponding to ¹⁴C-labeled 18-hydroxyoleic acid.
-
-
Quantification: Calculate the amount of product formed based on the radioactivity of the product peak relative to the initial substrate radioactivity.
Protocol for Acyl-CoA Synthetase Activity with 18-Hydroxyoleic Acid
This protocol describes a radiometric assay to measure the activity of a long-chain acyl-CoA synthetase (e.g., recombinant ACSL1 or ACSL3) with 18-hydroxyoleic acid as a substrate.
Materials:
-
Recombinant human ACSL1 or ACSL3
-
(11Z)-18-Hydroxy-[1-¹⁴C]-octadecenoic acid (if available) or unlabeled 18-hydroxyoleic acid and [³H]-Coenzyme A. This protocol assumes the use of a radiolabeled fatty acid.
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
Silica gel
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
CoA (0.5 mM)
-
Triton X-100 (0.1%)
-
(11Z)-18-Hydroxy-[1-¹⁴C]-octadecenoic acid (e.g., 50 µM)
-
-
Enzyme Addition: Add the recombinant ACSL enzyme preparation (e.g., 1-5 µg of protein) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding 2.5 mL of Dole's reagent.
-
Phase Separation: Add 1.5 mL of heptane and 1 mL of water, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Washing: Transfer the upper heptane phase (containing unreacted fatty acid) to a new tube. Wash the lower aqueous phase twice more with 2 mL of heptane to remove any remaining free fatty acid.
-
Quantification of Acyl-CoA: The radiolabeled acyl-CoA remains in the lower aqueous phase. Transfer a known volume of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation of Activity: Calculate the specific activity of the enzyme as nmol of acyl-CoA formed per minute per mg of protein.
Signaling Pathways and Biological Relevance
The enzymatic product, this compound, and its precursor, 18-hydroxyoleic acid, are likely to participate in various cellular signaling and metabolic pathways. While the direct signaling roles of the CoA-ester are yet to be fully elucidated, the precursor and related ω-hydroxy fatty acids are known to be biologically active.
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of this compound.
Potential Downstream Metabolic and Signaling Pathways
Caption: Potential fates of this compound.
ω-Hydroxy fatty acids and their derivatives, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from arachidonic acid, are recognized as important signaling molecules in the vasculature and in inflammatory processes.[1][7] Similarly, oxidized metabolites of linoleic acid, such as hydroxyoctadecadienoic acids (HODEs), are known to activate peroxisome proliferator-activated receptors (PPARs) and modulate inflammatory responses.[8][9] It is plausible that 18-hydroxyoleic acid and its CoA derivative could exert similar biological effects, making them interesting targets for further investigation in the context of metabolic and inflammatory diseases.
Conclusion
The enzymatic synthesis of this compound is a two-step process catalyzed by cytochrome P450 ω-hydroxylases and long-chain acyl-CoA synthetases. This technical guide provides a foundational understanding of this pathway, including key enzymatic data and detailed experimental protocols. The potential for the product and its precursor to act as signaling molecules highlights the importance of further research in this area. The information presented herein is intended to facilitate such research and aid in the development of novel therapeutic strategies targeting lipid metabolism and signaling.
References
- 1. medsciencegroup.com [medsciencegroup.com]
- 2. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA synthetase 3 promotes lipid droplet biogenesis in ER microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 8. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]
- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Signaling Role of 18-Hydroxyoctadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving not only as substrates for energy production and lipid synthesis but also as active signaling molecules and regulators of cellular processes. Among these, hydroxylated fatty acyl-CoAs represent an emerging class of molecules with potential roles in inflammation, metabolic regulation, and cell signaling. This technical guide provides a comprehensive overview of 18-hydroxyoctadecenoyl-CoA, a hydroxylated derivative of the essential fatty acid linoleic acid. While direct research on this specific molecule is nascent, this document synthesizes the current understanding of its biosynthesis and extrapolates its potential signaling functions based on the known roles of its precursor, 18-hydroxyoctadecadienoic acid (18-HODE), and other related lipid mediators. This guide includes detailed experimental protocols for the analysis of long-chain fatty acyl-CoAs and visualizations of key metabolic and signaling pathways to facilitate further research in this promising area.
Introduction
Fatty acids and their derivatives are crucial players in a vast array of biological functions, ranging from structural components of cell membranes to potent signaling molecules that govern inflammation, metabolism, and gene expression. The conversion of a fatty acid to its coenzyme A (CoA) thioester is the first activation step for most of its metabolic fates.[1] These acyl-CoAs are not merely metabolic intermediates; they are increasingly recognized for their roles in regulating protein function, gene transcription, and cellular signaling pathways.[1][2][3]
18-hydroxyoctadecenoyl-CoA is the activated form of 18-hydroxyoctadecadienoic acid (18-HODE), a metabolite of linoleic acid. Linoleic acid is metabolized by cytochrome P450 (CYP) enzymes into various oxidized metabolites, including hydroxyoctadecadienoic acids (HODEs).[4][5][6] While 9-HODE and 13-HODE have been extensively studied for their roles in inflammation, oxidative stress, and receptor activation, the functions of omega-hydroxylated fatty acids like 18-HODE, and particularly their CoA derivatives, are less understood. This guide aims to bridge this knowledge gap by providing a foundational understanding of 18-hydroxyoctadecenoyl-CoA, its synthesis, potential signaling roles, and the methodologies required for its study.
Biosynthesis of 18-Hydroxyoctadecenoyl-CoA
The formation of 18-hydroxyoctadecenoyl-CoA is a two-step process involving the initial oxidation of linoleic acid followed by its activation to a CoA thioester.
Step 1: Omega-Hydroxylation of Linoleic Acid
Linoleic acid, a polyunsaturated omega-6 fatty acid, undergoes metabolism by various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[4] The CYP enzyme system is primarily responsible for producing hydroxylated and epoxidized metabolites.[4][7] Specifically, omega-hydroxylation is catalyzed by certain CYP isoforms, which introduce a hydroxyl group at the terminal (omega) carbon of the fatty acid chain. This reaction converts linoleic acid into 18-hydroxyoctadecadienoic acid (18-HODE). While the specific CYP isoforms responsible for 18-hydroxylation of linoleic acid are not as well-defined as those for other positions, CYP4 family enzymes are well-known for their fatty acid omega-hydroxylase activity.
Step 2: Acyl-CoA Synthesis
For 18-HODE to become metabolically active for processes like beta-oxidation or incorporation into complex lipids, it must be converted to its CoA ester. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2] These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the fatty acyl-CoA thioester, releasing AMP and pyrophosphate.[1] There are several ACSL isoforms with varying substrate specificities and tissue distributions, which likely provide specificity to the downstream metabolic channeling of different fatty acids.[1]
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
structural characterization of (11Z)-18-hydroxyoctadecenoyl-CoA
A comprehensive guide to the , this document provides researchers, scientists, and drug development professionals with an in-depth overview of the necessary analytical techniques and metabolic context for this unique molecule.
Introduction
(11Z)-18-hydroxyoctadecenoyl-CoA is an omega-hydroxy fatty acyl-coenzyme A derivative of oleic acid. As a long-chain fatty acyl-CoA, it is an activated form of (11Z)-18-hydroxyoctadecenoic acid, playing a potential role in various metabolic pathways. Its structure, featuring a cis-double bond and a terminal hydroxyl group, suggests involvement in specialized lipid metabolism, potentially including pathways for dicarboxylic acid formation via ω-oxidation or incorporation into complex lipids. This guide outlines the methodologies for its synthesis, purification, and detailed structural elucidation using modern analytical techniques.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the free fatty acid followed by its enzymatic or chemical ligation to Coenzyme A.
Synthesis of (11Z)-18-hydroxyoctadecenoic acid
The precursor, (11Z)-18-hydroxyoctadecenoic acid, can be synthesized via various organic chemistry routes, often involving oleic acid as a starting material. A common approach is the hydroboration-oxidation of a protected oleic acid derivative to introduce the terminal hydroxyl group.
Enzymatic Synthesis of this compound
The most common and specific method for synthesizing fatty acyl-CoAs is through the use of acyl-CoA synthetases (ACS). These enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A.[1]
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):
-
(11Z)-18-hydroxyoctadecenoic acid (1 mM)
-
Coenzyme A (1.2 mM)
-
ATP (2.5 mM)
-
MgCl₂ (5 mM)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1) (1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification: The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.
Purification of this compound
Long-chain fatty acyl-CoAs can be purified from biological extracts or synthesis reactions using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (adenine ring of CoA).
-
Fraction Collection: Collect fractions corresponding to the product peak and confirm the identity by mass spectrometry.
Structural Characterization
The definitive structure of this compound is established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of long-chain acyl-CoAs.[2][3][4]
Experimental Protocol: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1).
-
Gradient: A suitable gradient to elute the long-chain acyl-CoA.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis:
-
Precursor Ion Scan: Scan for the characteristic fragment ion of the pantetheine (B1680023) moiety of CoA.
-
Product Ion Scan: Fragment the parent ion of this compound to confirm the fatty acyl chain structure. A characteristic neutral loss of 507 Da is often observed.[5]
-
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₉H₆₈N₇O₁₈P₃S |
| Monoisotopic Mass | 1047.3555 Da |
| [M+H]⁺ | 1048.3628 m/z |
| [M+Na]⁺ | 1070.3447 m/z |
| Characteristic Fragment Ions (Positive Mode) | m/z corresponding to the acylium ion, fragments of the pantetheine arm, and the adenosine (B11128) diphosphate (B83284) moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the position of the double bond, its stereochemistry (Z), and the location of the hydroxyl group.[6][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent such as D₂O or a mixture of CD₃OD and D₂O.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals will include:
-
Olefinic protons (~5.3 ppm).
-
Proton on the carbon bearing the hydroxyl group (~3.6 ppm).
-
Protons adjacent to the thioester linkage and within the CoA moiety.
-
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show signals for:
-
Carbonyl carbon of the thioester.
-
Olefinic carbons.
-
Carbon bearing the hydroxyl group.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 2: Expected ¹H NMR Chemical Shifts for the Fatty Acyl Chain of this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| H11, H12 (olefinic) | ~5.3 | m |
| H18 (-CH₂OH) | ~3.6 | t |
| H2 (α to thioester) | ~2.8 | t |
| H10, H13 (allylic) | ~2.0 | m |
| H3-H9, H14-H17 | 1.2-1.6 | m |
Table 3: Expected ¹³C NMR Chemical Shifts for the Fatty Acyl Chain of this compound
| Carbon | Expected Chemical Shift (ppm) |
| C1 (Thioester carbonyl) | ~200 |
| C11, C12 (Olefinic) | ~130 |
| C18 (-CH₂OH) | ~63 |
| C2 (α to thioester) | ~45 |
| C10, C13 (Allylic) | ~27 |
| Other methylene (B1212753) carbons | 25-35 |
Metabolic Pathways
This compound is likely an intermediate in the ω-oxidation pathway, which is an alternative to β-oxidation for fatty acid degradation. This pathway is particularly important for the metabolism of very-long-chain fatty acids.
Biosynthesis of ω-Hydroxy Fatty Acyl-CoAs
The initial hydroxylation of the terminal methyl group of a fatty acid is catalyzed by cytochrome P450 enzymes of the CYP4 family. The resulting ω-hydroxy fatty acid is then activated to its CoA ester.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
Methodological & Application
Application Notes and Protocols for the Detection of (11Z)-18-hydroxyoctadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-18-hydroxyoctadecenoyl-CoA is a long-chain fatty acyl-coenzyme A (acyl-CoA) ester. As with other long-chain acyl-CoAs, it is presumed to be a key intermediate in various metabolic pathways. Acyl-CoAs are central to lipid metabolism, serving as substrates for energy production through β-oxidation, storage as triglycerides, and incorporation into complex lipids.[1] They are also involved in cellular signaling and regulation.[1] The accurate and sensitive detection and quantification of specific acyl-CoA species like this compound are crucial for understanding their physiological and pathological roles.
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the state-of-the-art technique for acyl-CoA analysis due to its high sensitivity and specificity.[2]
Analytical Methods Overview
The analysis of long-chain acyl-CoAs presents challenges due to their low abundance in biological matrices and their amphipathic nature. Several methods have been developed for their quantification, with LC-MS/MS being the most widely adopted.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of individual acyl-CoA species. It offers high sensitivity and selectivity, allowing for the detection of low-abundance species in complex biological samples.[3] Reversed-phase chromatography is typically used to separate different acyl-CoAs based on the length and saturation of their fatty acyl chains. Detection is achieved using a triple quadrupole mass spectrometer, often in positive electrospray ionization (ESI) mode, by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[4] A common characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), which can be used for profiling complex mixtures.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Before the widespread use of mass spectrometry, HPLC with UV detection was a common method for acyl-CoA analysis.[5] This technique relies on the strong UV absorbance of the adenine (B156593) ring of the CoA molecule at approximately 260 nm.[6] While robust, this method is less sensitive and specific than LC-MS/MS and is better suited for more abundant acyl-CoA species.
-
Enzymatic Assays: These assays are typically used to measure the total acyl-CoA pool or the activity of enzymes that metabolize acyl-CoAs.[2] They are often based on coupled enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric). While useful for high-throughput screening, they do not provide information on the distribution of individual acyl-CoA species.[2]
Quantitative Data Presentation
| Acyl-CoA Species | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | 1-5 fmol | - | >0.98 | 90-111 | [7] |
| Oleoyl-CoA (C18:1) | 1-5 fmol | - | >0.98 | 90-111 | [7] |
| Stearoyl-CoA (C18:0) | 1-5 fmol | - | >0.98 | 90-111 | [7] |
| Linoleoyl-CoA (C18:2) | 1-5 fmol | - | >0.98 | 90-111 | [7] |
| Various Long-Chain Acyl-CoAs | - | - | >0.99 | 94.8-110.8 | [8][9] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissues or Cells
This protocol outlines a general procedure for the extraction of long-chain acyl-CoAs from biological samples.[2][10][11]
Materials:
-
Frozen tissue or cell pellet
-
Liquid nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water)[2]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for long-chain acyl-CoA analysis.[11] For this compound, a stable isotope-labeled analog would be ideal but may not be commercially available.
-
Centrifuge capable of refrigeration
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Collection and Quenching: Rapidly freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. For cultured cells, wash the cell pellet with ice-cold PBS.[10]
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in the pre-chilled extraction solvent containing the internal standard.[2]
-
Protein Precipitation: Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[2]
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Method optimization will be required for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (starting point): [4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[2] or 15 mM ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid[2] or 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions (predicted for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][4]
-
Predicted Precursor Ion [M+H]⁺: The molecular formula for 18-hydroxyoctadecenoic acid is C18H34O3. The molecular weight of Coenzyme A is 767.5 g/mol . The predicted mass of this compound will be the sum of the fatty acyl group and CoA, minus water. A more direct approach is to use the mass of the free acid (C18H34O3, MW ≈ 298.5 g/mol ) and add the mass of the CoA moiety that attaches (minus a water molecule). However, a simpler method is to start from a known acyl-CoA, like Oleoyl-CoA (C18:1-CoA), and add the mass of an oxygen atom.
-
Predicted MRM Transitions:
-
Quantifier: [M+H]⁺ → Product Ion 1 (e.g., fragment corresponding to the acyl chain)
-
Qualifier: [M+H]⁺ → Product Ion 2 (e.g., fragment corresponding to the CoA moiety, such as the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365)[12]
-
Neutral Loss: A neutral loss scan of 507 Da, corresponding to the loss of phosphoadenosine diphosphate, can be used for screening.[1][9]
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and gas flows for the specific analyte and instrument.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid Chromatography-Based Analysis of Omega-Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-hydroxy fatty acyl-CoAs are important endogenous metabolites that play a role in various physiological and pathological processes. They are intermediates in the ω-oxidation pathway of fatty acids, an alternative route to the primary β-oxidation pathway. This pathway is particularly significant in conditions where β-oxidation is impaired, such as in certain genetic metabolic disorders like Zellweger syndrome. The accumulation of very-long-chain fatty acids (VLCFAs) is a hallmark of such peroxisomal biogenesis disorders, and ω-oxidation can act as a rescue pathway.[1][2][3][4] Furthermore, omega-hydroxy fatty acids and their CoA esters are precursors to bioactive lipids and are involved in the formation of complex lipids.[5][6][7]
Accurate and sensitive quantification of omega-hydroxy fatty acyl-CoAs is crucial for understanding their role in lipid metabolism, cellular signaling, and disease pathogenesis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these molecules due to its high selectivity and sensitivity.[8][9] This document provides detailed application notes and protocols for the analysis of omega-hydroxy fatty acyl-CoAs using UPLC-MS/MS.
Data Presentation
| Analyte Class | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Reference |
| Hydroxy Fatty Acids | Varies by chain length and column chemistry | 0.1 - 0.9 | 0.4 - 2.6 | >0.99 | [10] |
| Omega-3 and -6 Fatty Acids | Varies by analyte | 0.8 - 10.7 nmol/L | 2.4 - 285.3 nmol/L | >0.99 | [11] |
| Long-Chain Acyl-CoAs | Varies by chain length and gradient | Not specified | Not specified | Not specified | [8] |
| Various Fatty Acids | Varies by analyte | low ng/mL range | Not specified | >2 orders of magnitude | [12] |
Experimental Protocols
Protocol 1: Extraction of Omega-Hydroxy Fatty Acyl-CoAs from Tissues
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Homogenizer
-
Methanol, Chloroform, Acetonitrile (B52724) (LC-MS grade)
-
100 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Internal Standard (e.g., heptadecanoyl-CoA)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 100 mM potassium phosphate buffer containing a known amount of internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Add 2 mL of a 2:1 (v/v) methanol:chloroform mixture to the homogenate.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate solution.
-
Vortex for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Dry the collected supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of Omega-Hydroxy Fatty Acyl-CoAs
This protocol outlines a general UPLC-MS/MS method that can be optimized for the specific omega-hydroxy fatty acyl-CoAs of interest.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid in Water).
-
Mobile Phase B: Acetonitrile (or 0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and re-equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion is generated from the neutral loss of the phosphopantetheine moiety (507 Da). Therefore, a neutral loss scan of 507 can be used for profiling, and specific precursor-to-product ion transitions should be optimized for each target analyte.
-
Collision Energy and other MS parameters: These should be optimized for each specific omega-hydroxy fatty acyl-CoA to achieve maximum sensitivity.
Mandatory Visualizations
Caption: Experimental workflow for omega-hydroxy fatty acyl-CoA analysis.
Caption: Omega-oxidation pathway and its relevance in peroxisomal disorders.
References
- 1. Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table: Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders-Merck Manual Professional Edition [merckmanuals.com]
- 3. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (11Z)-18-Hydroxyoctadecenoyl-CoA in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
(11Z)-18-Hydroxyoctadecenoyl-CoA is an omega-hydroxy long-chain fatty acyl-coenzyme A. The hydroxylation of fatty acids at their terminal (omega) carbon represents an important metabolic pathway known as omega-oxidation. This pathway is primarily catalyzed by cytochrome P450 enzymes of the CYP4 family. While typically a minor route for fatty acid metabolism compared to beta-oxidation, omega-oxidation becomes significant under conditions where beta-oxidation is impaired. The resulting omega-hydroxy fatty acids and their CoA esters may serve as signaling molecules or precursors for the synthesis of other bioactive lipids.
These application notes provide a comprehensive guide to the quantification of this compound in biological tissues, offering detailed experimental protocols and data presentation formats.
Data Presentation
Currently, there is a notable lack of published quantitative data for this compound in various tissues. The following table is provided as a template for researchers to present their quantitative findings in a structured and comparable manner once data is acquired through the methods described below.
Table 1: Template for Quantitative Data of this compound in Various Tissues.
| Tissue | Species | Condition | This compound Concentration (pmol/mg tissue) | Method | Reference |
| Liver | Mouse (C57BL/6) | Control Diet | Data to be determined | LC-MS/MS | [Your Study] |
| Liver | Mouse (C57BL/6) | High-Fat Diet | Data to be determined | LC-MS/MS | [Your Study] |
| Kidney | Rat (Sprague-Dawley) | Normal | Data to be determined | LC-MS/MS | [Your Study] |
| Brain | Human | Post-mortem | Data to be determined | LC-MS/MS | [Your Study] |
| Adipose | Mouse (C57BL/6) | Control Diet | Data to be determined | LC-MS/MS | [Your Study] |
Experimental Protocols
The quantification of long-chain fatty acyl-CoAs such as this compound is most reliably achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a comprehensive guide adaptable for this specific molecule.
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][2][3][4]
Materials:
-
Frozen tissue sample (100-200 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain fatty acyl-CoA
-
0.1 M Potassium Phosphate Buffer (KH₂PO₄), pH 7.4, ice-cold
-
Isopropanol, ice-cold
-
Acetonitrile (B52724), ice-cold
-
Saturated aqueous ammonium (B1175870) sulfate (B86663), ice-cold
-
Homogenizer
-
Centrifuge (capable of 4°C)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
To a frozen tissue aliquot (100-200 mg), add 1 mL of ice-cold 0.1 M KH₂PO₄ buffer and 1 mL of ice-cold isopropanol.
-
Spike the mixture with a known amount of the internal standard (e.g., 50 µL of 1.6 mM heptadecanoyl-CoA).
-
Homogenize the sample for 30-60 seconds on ice.
-
Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant.
-
For sample clean-up and concentration, perform solid-phase extraction (SPE). a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with an aqueous solvent (e.g., water with 2% methanol) to remove polar impurities. d. Elute the acyl-CoAs with a solvent of higher organic content (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of long-chain fatty acyl-CoAs.[1][2][3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5) or 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide or 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation from other acyl-CoA species. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
For profiling of unknown acyl-CoAs, a neutral loss scan of 507 Da can be employed.[1][3]
-
For targeted quantification of this compound (C18:1-OH-CoA), the specific precursor-to-product ion transition must be determined by infusing a standard of the compound. The precursor ion will be [M+H]⁺. A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
Predicted Precursor Ion [M+H]⁺ for C₁₈H₃₃O₄-S-CoA: To be determined based on the exact mass of the CoA ester.
-
Characteristic Product Ion: A common fragment corresponds to the adenosine-diphosphate (B1240645) moiety.
-
-
Collision Energy: To be optimized for the specific analyte, typically in the range of 20-50 eV.
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage according to the instrument manufacturer's recommendations.
Quantification:
-
Prepare a calibration curve using a synthetic standard of this compound of known concentrations.
-
The concentration of the analyte in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling and Metabolic Pathways
The formation of this compound is initiated by the omega-hydroxylation of oleic acid, a reaction catalyzed by cytochrome P450 enzymes. The resulting 18-hydroxyoleic acid is then activated to its CoA ester.
References
- 1. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18-Hydroxylinoleic acid | C18H32O3 | CID 87314906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [omega]-Hydroxylation of Oleic Acid in Vicia sativa Microsomes (Inhibition by Substrate Analogs and Inactivation by Terminal Acetylenes) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Extraction of Very-Long-Chain Fatty Acyl-CoAs from Mammalian Tissues and Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are metabolically active forms of fatty acids with chain lengths of 22 carbons or more. These molecules are key intermediates in numerous cellular processes, including sphingolipid and glycerophospholipid synthesis, as well as peroxisomal β-oxidation. Dysregulation of VLCFA-CoA metabolism is implicated in several severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and other peroxisomal biogenesis disorders.[1][2] Accurate and reliable quantification of VLCFA-CoAs in biological samples is therefore crucial for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutic strategies.
This document provides a detailed protocol for the extraction of VLCFA-CoAs from mammalian tissues and cultured cells for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodology is a synthesis of established protocols, optimized for the recovery and stability of these low-abundance and hydrophobic molecules.[3][4]
Data Presentation
The selection of an appropriate extraction and purification strategy is critical for the accurate quantification of VLCFA-CoAs. The following tables summarize quantitative data on the abundance of various acyl-CoA species in different biological matrices and the recovery rates of solid-phase extraction (SPE) methods.
Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | ~2.5 | ~1.5 |
| C16:0-CoA | ~12 | ~4 |
| C18:0-CoA | ~3.5 | ~1.5 |
| C18:1-CoA | ~7 | ~3.5 |
| C18:2-CoA | ~1 | ~0.5 |
| C20:4-CoA | ~0.5 | ~0.25 |
| C24:0-CoA | Approximately as abundant as C16:0- and C18:0-CoAs | <10% of total fatty acyl-CoAs |
| C26:0-CoA | Approximately as abundant as C16:0- and C18:0-CoAs | <10% of total fatty acyl-CoAs |
| C26:1-CoA | Essentially equal in amount to C18:1-CoA | Not reported |
Data synthesized from literature. Note that direct comparability may be affected by variations in experimental conditions and normalization methods.[5][6]
Table 2: Acyl-CoA Concentrations in Colorectal Cancer (CRC) Tissues
| Acyl-CoA Species | Adjacent Normal Tissue (nmol/g) | CRC Tissue (nmol/g) |
| C23:0-CoA | ~0.025 | ~0.015 |
| C24:0-CoA | ~0.04 | ~0.02 |
Data represents approximate values derived from graphical representations in the cited literature.[7]
Table 3: Representative Recovery Rates of Acyl-CoAs using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Recovery rates for VLCFA-CoAs are expected to be similar to long-chain acyl-CoAs but may be slightly lower due to their increased hydrophobicity. Optimization is recommended.[3][8]
Experimental Protocols
This protocol details a robust method for the extraction of VLCFA-CoAs from mammalian tissues and cells, followed by solid-phase extraction for sample purification.
Materials and Reagents
-
Tissues or Cells: Fresh or frozen tissue samples (e.g., liver, brain, heart) or cultured cell pellets.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA.
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange or oligonucleotide-based cartridges.
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).
-
SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).
-
Standard laboratory equipment including a glass homogenizer, centrifuge, vortex mixer, and a sample concentrator (e.g., nitrogen evaporator or vacuum concentrator).
Detailed Methodology
1. Sample Preparation and Homogenization
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice. For cultured cells, use a pellet containing 1-10 million cells.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., Heptadecanoyl-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol to the homogenate and briefly homogenize again.[4]
2. Extraction of Very-Long-Chain Fatty Acyl-CoAs
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
3. Solid-Phase Extraction (SPE) for Sample Purification
-
Column Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of Homogenization Buffer through the column.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., a mixture of methanol and water for LC-MS/MS).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways involving VLCFA-CoAs and the experimental workflow for their extraction.
Caption: Metabolic fate of very-long-chain fatty acyl-CoAs (VLCFA-CoAs).
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very long-chain fatty acids are accumulated in triacylglycerol and nonesterified forms in colorectal cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Tracing (11Z)-18-Hydroxyoctadecenoyl-CoA Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-18-Hydroxyoctadecenoyl-CoA is a long-chain monounsaturated hydroxy fatty acyl-CoA. The study of its metabolic fate and role in cellular processes is crucial for understanding lipid metabolism and its implications in various physiological and pathological states. Stable isotope tracing provides a powerful methodology to track the biosynthesis, catabolism, and potential signaling roles of this molecule. By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N) into precursor molecules, researchers can follow the metabolic journey of this compound through complex biological systems. This document provides detailed application notes and protocols for designing and executing stable isotope tracing experiments focused on this compound.
Application Notes
Stable isotope tracing of this compound can be applied to:
-
Elucidate Biosynthetic Pathways: Determine the precursor molecules and enzymatic steps involved in the synthesis of this compound. For instance, tracing with ¹³C-labeled oleic acid can quantify its conversion to the hydroxylated form.
-
Investigate Catabolic Fate: Track the breakdown products of this compound to understand its role in energy production (e.g., β-oxidation) or as a substrate for other metabolic pathways.
-
Quantify Metabolic Flux: Measure the rate of synthesis and turnover of the this compound pool under different physiological or experimental conditions.
-
Identify Interacting Metabolic Pathways: Discover how the metabolism of this compound is integrated with other metabolic networks, such as glycerolipid synthesis or fatty acid oxidation.
-
Drug Development: Assess the impact of therapeutic agents on the metabolic pathways involving this compound, providing insights into drug mechanisms of action and potential off-target effects.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of [U-¹³C₁₈]-(11Z)-18-Hydroxyoctadec-11-enoic Acid
This protocol describes a hypothetical synthetic route for preparing uniformly ¹³C-labeled (11Z)-18-hydroxyoctadec-11-enoic acid, a crucial tracer for these studies.
Materials:
-
[U-¹³C₆]-Glucose
-
Suitable microorganism or cell culture capable of producing oleic acid
-
Cytochrome P450 enzyme with ω-hydroxylase activity
-
Solvents and reagents for extraction and purification (e.g., hexane, ethyl acetate (B1210297), silica (B1680970) gel)
-
Standard laboratory glassware and equipment
Procedure:
-
Culture and Labeling: Culture the selected microorganism or cells in a medium containing [U-¹³C₆]-glucose as the sole carbon source. This will lead to the incorporation of ¹³C throughout the fatty acid pools.
-
Extraction of Fatty Acids: After a sufficient incubation period, harvest the cells and extract the total lipids using a Bligh-Dyer or similar extraction method.
-
Isolation of [U-¹³C₁₈]-Oleic Acid: Saponify the lipid extract to release free fatty acids. Isolate [U-¹³C₁₈]-oleic acid using high-performance liquid chromatography (HPLC) or other chromatographic techniques.
-
Enzymatic ω-Hydroxylation: Incubate the purified [U-¹³C₁₈]-oleic acid with a cytochrome P450 enzyme system known for its ω-hydroxylase activity on long-chain fatty acids.
-
Purification of Labeled Product: Purify the resulting [U-¹³C₁₈]-(11Z)-18-hydroxyoctadec-11-enoic acid using chromatography.
-
Verification: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
Protocol 2: Preparation of [U-¹³C₁₈]-(11Z)-18-Hydroxyoctadecenoyl-CoA
Materials:
-
[U-¹³C₁₈]-(11Z)-18-hydroxyoctadec-11-enoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP, MgCl₂
-
Reaction buffer (e.g., Tris-HCl)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the labeled fatty acid, CoA, ATP, and MgCl₂ in the reaction buffer.
-
Enzymatic Synthesis: Initiate the reaction by adding a suitable acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Purification: Purify the resulting labeled acyl-CoA using solid-phase extraction or HPLC.
-
Quantification: Determine the concentration of the purified product using UV-Vis spectrophotometry (A₂₆₀).
Protocol 3: Stable Isotope Tracing in Cell Culture
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[U-¹³C₁₈]-(11Z)-18-hydroxyoctadec-11-enoic acid tracer (or its CoA form)
-
Solvents for quenching and extraction (e.g., cold methanol, acetonitrile, water)
-
Internal standards (e.g., odd-chain acyl-CoAs)
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of the ¹³C-labeled tracer.
-
Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolic activity by adding cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction to separate polar metabolites (containing acyl-CoAs) from lipids and proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the polar metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis, spiked with internal standards for quantification.
-
Protocol 4: LC-MS/MS Analysis of Labeled Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor and Product Ions: Determine the specific precursor [M+H]⁺ ions for both the unlabeled (¹²C) and labeled (¹³C) this compound, as well as for potential downstream metabolites. The characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy: Optimize for each specific transition.
Data Presentation
The quantitative data from stable isotope tracing experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Isotopic Enrichment of this compound and Related Metabolites Over Time.
| Time (hours) | This compound (% ¹³C Enrichment) | Oleoyl-CoA (% ¹³C Enrichment) | Palmitoyl-CoA (% ¹³C Enrichment) | Stearoyl-CoA (% ¹³C Enrichment) |
| 0 | 0.5 | 0.4 | 0.6 | 0.5 |
| 1 | 15.2 | 25.8 | 5.1 | 4.9 |
| 4 | 45.7 | 60.1 | 18.3 | 17.5 |
| 8 | 68.9 | 75.3 | 35.6 | 34.8 |
| 24 | 85.1 | 88.2 | 60.2 | 58.9 |
Table 2: Hypothetical Pool Sizes of Key Acyl-CoAs Under Control and Treatment Conditions.
| Acyl-CoA Species | Pool Size (pmol/mg protein) - Control | Pool Size (pmol/mg protein) - Treatment X |
| This compound | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Oleoyl-CoA | 5.8 ± 0.7 | 4.1 ± 0.5 |
| Palmitoyl-CoA | 10.3 ± 1.1 | 12.1 ± 1.5 |
| Stearoyl-CoA | 8.5 ± 0.9 | 9.8 ± 1.2 |
Mandatory Visualizations
Caption: Plausible metabolic pathway of this compound.
Application Notes and Protocols for Cell-Based Assays to Investigate (11Z)-18-hydroxyoctadecenoyl-CoA Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-18-hydroxyoctadecenoyl-CoA is an omega-hydroxy fatty acyl-CoA. While its specific biological functions are still under investigation, emerging evidence suggests that long-chain fatty acids and their CoA esters can act as signaling molecules by activating G-protein coupled receptors (GPCRs). A key receptor in this class is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is activated by various long-chain fatty acids and is coupled to the Gαq signaling pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
These application notes provide detailed protocols for cell-based assays to investigate the hypothesis that this compound functions as a ligand for GPR120, thereby inducing downstream signaling events. The primary assay described is a calcium mobilization assay, a direct and robust method for measuring Gq-coupled GPCR activation. Additionally, a protocol for a cAMP assay is included to assess potential Gs or Gi coupling, and a method for intracellular fatty acyl-CoA quantification is provided for determining cellular concentrations.
Signaling Pathway
The proposed signaling pathway for this compound acting through GPR120 is depicted below.
Caption: Proposed GPR120 signaling pathway for this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[1][2][3][4][5]
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably or transiently expressing human GPR120
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Black, clear-bottom 96-well plates
-
This compound
-
Positive control agonist (e.g., GW9508)
-
Antagonist (e.g., AH-7614)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Probenecid (B1678239) (optional, for cell lines with active dye efflux pumps)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed HEK293-GPR120 cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM. A typical final concentration is 2-5 µM. First, dissolve the Fluo-4 AM in DMSO to make a stock solution, then dilute in Assay Buffer containing 0.02% Pluronic F-127 to aid in dispersion. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and control compounds in Assay Buffer. A serial dilution is recommended to determine the dose-response curve.
-
-
Fluorescence Measurement:
-
After incubation, place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at 1-second intervals for a total of 120-180 seconds.
-
Establish a stable baseline fluorescence reading for the first 10-20 seconds.
-
Using the instrument's automated injectors, add 100 µL of the 2X compound solution to each well.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response obtained with a saturating concentration of a known agonist (e.g., GW9508).
-
Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Data Presentation:
| Compound | EC₅₀ (µM) | Maximum Response (% of Control) |
| This compound | [Data] | [Data] |
| GW9508 (Positive Control) | [Data] | 100 |
| Vehicle (Negative Control) | N/A | 0 |
cAMP Accumulation Assay
This assay is used to determine if this compound interacts with Gs or Gi-coupled GPCRs, leading to an increase or decrease in intracellular cAMP levels, respectively.[6][7][8]
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
CHO-K1 or HEK293 cells expressing the GPCR of interest
-
Appropriate cell culture medium
-
384-well white plates
-
This compound
-
Forskolin (B1673556) (for Gi-coupled assays)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, Lance Ultra, or ELISA-based kits)
-
Lysis buffer (provided with the kit)
Protocol:
-
Cell Seeding:
-
Seed cells into a 384-well white plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.
-
For Gi-coupled receptor assays, also include a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate adenylate cyclase.
-
Add the compound solutions to the cells and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP for HTRF).
-
Incubate for 1 hour at room temperature.
-
-
Measurement and Analysis:
-
Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Calculate the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) values.
-
Data Presentation:
| Compound | Assay Mode | EC₅₀/IC₅₀ (µM) |
| This compound | Gs | [Data] |
| This compound | Gi | [Data] |
| Isoproterenol (Gs Control) | Gs | [Data] |
| Quinpirole (Gi Control) | Gi | [Data] |
Intracellular Fatty Acyl-CoA Quantification
This protocol describes a method to quantify the intracellular concentration of this compound and other fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12][13]
Experimental Workflow:
Caption: Workflow for intracellular fatty acyl-CoA quantification.
Materials:
-
Cultured cells of interest
-
This compound
-
Internal standards (e.g., C17:0-CoA)
-
Methanol, Chloroform, Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Treat cells with varying concentrations of this compound for a specified time.
-
-
Extraction:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and extract lipids and acyl-CoAs using a solvent system such as methanol/chloroform/water.
-
Spike the samples with an internal standard before extraction for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Dry the extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate the fatty acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the different fatty acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for this compound and other relevant fatty acyl-CoAs.
-
Calculate the intracellular concentration of each analyte by normalizing to the internal standard and the amount of protein in the cell lysate.
-
Data Presentation:
| Treatment Concentration (µM) | Intracellular this compound (pmol/mg protein) |
| 0 (Control) | [Data] |
| 1 | [Data] |
| 10 | [Data] |
| 100 | [Data] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the function of this compound in a cell-based context. By focusing on its potential interaction with the Gq-coupled receptor GPR120, these assays can elucidate its role as a signaling molecule and provide valuable insights for researchers in basic science and drug development. The quantitative data generated from these experiments will be crucial for understanding the potency and efficacy of this novel fatty acyl-CoA.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [promega.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of (11Z)-18-Hydroxyoctadecenoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-18-Hydroxyoctadecenoyl-CoA is an important long-chain acyl-coenzyme A (acyl-CoA) thioester. As a derivative of a hydroxy fatty acid, it is implicated in various metabolic pathways, including those involving fatty acid oxidation and the biosynthesis of complex lipids. The availability of a pure, chemically synthesized standard of this compound is crucial for a range of research applications, including its use as an internal standard in mass spectrometry-based quantitative metabolomics, as a substrate for enzymatic assays, and in the development of new therapeutic agents targeting lipid metabolism.
This document provides a detailed protocol for the chemical synthesis of this compound, commencing from commercially available starting materials. The synthesis involves a multi-step preparation of the (11Z)-18-hydroxyoctadecenoic acid backbone, followed by its activation and coupling with coenzyme A. Additionally, protocols for the purification and characterization of the final product are described.
Data Presentation
The following table summarizes the expected materials and representative yields for the multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents and Solvents | Expected Yield (%) |
| 1 | Protection of 10-bromodecan-1-ol | 10-Bromodecan-1-ol | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Dichloromethane (B109758) (DCM) | >95 |
| 2 | Grignard reaction with oxirane | 1-(tert-Butyldimethylsilyloxy)-10-bromodecane | Magnesium turnings, Ethylene (B1197577) oxide, Tetrahydrofuran (B95107) (THF), H₃O⁺ (workup) | ~70-80 |
| 3 | Oxidation to the aldehyde | 12-(tert-Butyldimethylsilyloxy)dodecan-1-ol | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (DCM) | ~85-90 |
| 4 | Wittig reaction for Z-alkene formation | 12-(tert-Butyldimethylsilyloxy)dodecanal | (6-Carboxyhexyl)triphenylphosphonium bromide, Potassium bis(trimethylsilyl)amide (KHMDS), Tetrahydrofuran (THF) | ~60-70 |
| 5 | Deprotection of the silyl (B83357) ether | (11Z)-18-(tert-Butyldimethylsilyloxy)octadec-11-enoic acid | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), Tetrahydrofuran (THF) | >90 |
| 6 | Activation of the carboxylic acid | (11Z)-18-Hydroxyoctadec-11-enoic acid | N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (B1669883) (DCC), Dichloromethane (DCM) | ~80-90 |
| 7 | Coupling with Coenzyme A | (11Z)-18-Hydroxyoctadec-11-enoic acid NHS ester | Coenzyme A trilithium salt, Sodium bicarbonate buffer, Tetrahydrofuran (THF) | ~50-60 |
| 8 | Purification | Crude this compound | Solid-Phase Extraction (SPE), High-Performance Liquid Chromatography (HPLC) | ~30-40 (overall) |
Experimental Protocols
Part 1: Synthesis of (11Z)-18-Hydroxyoctadec-11-enoic Acid
This part describes a plausible synthetic route to obtain the fatty acid backbone.
-
Dissolve 10-bromodecan-1-ol (1 equivalent) and imidazole (1.5 equivalents) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 1-(tert-butyldimethylsilyloxy)-10-bromodecane.
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-(tert-butyldimethylsilyloxy)-10-bromodecane (1 equivalent) in dry tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the solution to 0 °C.
-
Bubble ethylene oxide gas (or add a cooled solution of ethylene oxide in THF, 1.5 equivalents) into the Grignard reagent solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to obtain 12-(tert-butyldimethylsilyloxy)dodecan-1-ol.
-
Dissolve 12-(tert-butyldimethylsilyloxy)dodecan-1-ol (1 equivalent) in dry DCM.
-
Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to yield 12-(tert-butyldimethylsilyloxy)dodecanal, which can be used in the next step without further purification.
-
Prepare the Wittig reagent by suspending (6-carboxyhexyl)triphenylphosphonium bromide (1.2 equivalents) in dry THF under an inert atmosphere.
-
Cool the suspension to -78 °C and add potassium bis(trimethylsilyl)amide (KHMDS, 2.4 equivalents) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of 12-(tert-butyldimethylsilyloxy)dodecanal (1 equivalent) in dry THF to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield (11Z)-18-(tert-butyldimethylsilyloxy)octadec-11-enoic acid. The Z-selectivity is favored with non-stabilized ylides under salt-free conditions at low temperatures.
-
Dissolve the silyl-protected fatty acid (1 equivalent) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1. M solution in THF, 1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain (11Z)-18-hydroxyoctadec-11-enoic acid.
Part 2: Synthesis of this compound
-
Dissolve (11Z)-18-hydroxyoctadec-11-enoic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in dry DCM.
-
Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU.
-
Concentrate the filtrate to yield the crude (11Z)-18-hydroxyoctadec-11-enoic acid NHS ester, which can be used in the next step without further purification.
-
Dissolve Coenzyme A trilithium salt (1.2 equivalents) in a 0.1 M sodium bicarbonate buffer (pH ~8).
-
Add a solution of the crude NHS ester (1 equivalent) in a minimal amount of THF or acetonitrile (B52724) to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC.
Part 3: Purification and Characterization
-
Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with an increasing gradient of methanol in water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the product by reverse-phase HPLC using a C18 column.
-
A suitable gradient could be from a mobile phase of 50 mM ammonium acetate in water to 100% acetonitrile over 30 minutes.
-
Monitor the elution at 260 nm (adenine base of CoA).
-
Collect the fractions corresponding to the product peak and lyophilize to obtain the pure this compound.
-
-
HPLC: Confirm the purity of the final product by analytical HPLC. The retention time should be consistent with a long-chain acyl-CoA.
-
Mass Spectrometry (MS): Confirm the identity of the product by high-resolution mass spectrometry (e.g., LC-ESI-QTOF). The measured mass should correspond to the calculated exact mass of this compound. Fragmentation analysis (MS/MS) should show characteristic fragments of the fatty acyl chain and the coenzyme A moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, including the presence of the Z-double bond and the terminal hydroxyl group.
Mandatory Visualizations
Caption: Proposed synthetic pathway for (11Z)-18-hydroxyoctadecenoic acid.
Caption: Activation and coupling of the fatty acid to Coenzyme A.
Caption: General experimental workflow for each synthetic step.
Caption: Simplified metabolic context of fatty acyl-CoAs.
Application Notes and Protocols for the Development of Antibodies Against 18-hydroxyoctadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-hydroxyoctadecenoyl-CoA is a long-chain fatty acyl-CoA ester. While the precise signaling pathways of this specific molecule are still under investigation, it belongs to a class of molecules known as hydroxylated fatty acids, which are increasingly recognized for their roles in cellular signaling and metabolism.[1][2] Long-chain fatty acyl-CoA esters, in general, are crucial intermediates in lipid metabolism and have been identified as important regulatory molecules in various cellular processes.[3][4][5] They are known to influence enzyme activity, ion channel function, and gene transcription.[3][4][5]
Hydroxylated fatty acids, such as the closely related hydroxyoctadecadienoic acids (HODEs) derived from linoleic acid, are known to be involved in inflammatory responses, cell proliferation, and atherogenesis.[6][7] These molecules can act as signaling lipids, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[6] The metabolism of polyunsaturated fatty acids by cytochrome P450 epoxygenases is a key pathway that generates a variety of biologically active lipids, including hydroxylated fatty acids.[8][9][10][11] Given this context, it is plausible that 18-hydroxyoctadecenoyl-CoA plays a role in similar signaling cascades.
The development of specific antibodies against 18-hydroxyoctadecenoyl-CoA is a critical step in elucidating its biological functions. These antibodies can be invaluable tools for the development of quantitative assays, immunolocalization studies, and for investigating its role in health and disease. This document provides detailed application notes and experimental protocols for the generation and characterization of antibodies targeting 18-hydroxyoctadecenoyl-CoA.
Application Notes
Antibodies specific for 18-hydroxyoctadecenoyl-CoA have a wide range of potential applications in research and drug development:
-
Quantitative Measurement: Development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the quantification of 18-hydroxyoctadecenoyl-CoA in biological samples such as plasma, serum, and tissue homogenates.[12][13]
-
Immunolocalization: Immunohistochemistry (IHC) and immunocytochemistry (ICC) studies to determine the subcellular and tissue distribution of 18-hydroxyoctadecenoyl-CoA, providing insights into its sites of synthesis and action.
-
Signaling Pathway Elucidation: Use in immunoprecipitation and affinity purification experiments to identify interacting proteins and downstream effectors, helping to map the signaling pathways in which 18-hydroxyoctadecenoyl-CoA is involved.
-
Biomarker Discovery: Investigation of the levels of 18-hydroxyoctadecenoyl-CoA in various disease states to assess its potential as a biomarker for diagnosis, prognosis, or therapeutic monitoring.
-
Drug Development: Screening for small molecules or biologicals that modulate the levels or activity of 18-hydroxyoctadecenoyl-CoA, which could be potential therapeutic agents.
Principle of Antibody Production against Haptens
18-hydroxyoctadecenoyl-CoA is a small molecule (hapten) and is not immunogenic on its own. To elicit a robust immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the 18-hydroxyoctadecenoyl-CoA hapten.
Experimental Protocols
Protocol 1: Hapten-Carrier Conjugation
This protocol describes the conjugation of 18-hydroxyoctadecenoyl-CoA to a carrier protein using the carbodiimide (B86325) crosslinker chemistry, targeting the carboxylic acid group of the fatty acid.
Materials:
-
18-hydroxyoctadecenoyl-CoA
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of 18-hydroxyoctadecenoyl-CoA:
-
Dissolve 10 mg of 18-hydroxyoctadecenoyl-CoA in 1 ml of anhydrous DMF.
-
Add a 1.5 molar excess of EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 2 ml of PBS (pH 7.4).
-
Slowly add the activated 18-hydroxyoctadecenoyl-CoA solution to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the conjugate by dialysis against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unreacted hapten and crosslinking reagents.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Estimate the hapten-to-carrier ratio (hapten density) using MALDI-TOF mass spectrometry.[14][15]
-
Protocol 2: Immunization and Antibody Production
This protocol outlines the generation of polyclonal antibodies in rabbits. A similar protocol can be adapted for mice for monoclonal antibody production.
Materials:
-
18-hydroxyoctadecenoyl-CoA-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
New Zealand White rabbits (2-3 kg)
Procedure:
-
Pre-immune Bleed:
-
Collect a small blood sample from the ear vein of each rabbit to serve as a negative control.
-
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the 18-hydroxyoctadecenoyl-CoA-KLH conjugate in 0.5 ml of PBS with 0.5 ml of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations (Days 14, 28, and 42):
-
Prepare an emulsion by mixing 250 µg of the conjugate in 0.5 ml of PBS with 0.5 ml of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleed and Titer Determination (Day 52):
-
Collect a small blood sample and determine the antibody titer using an indirect ELISA (see Protocol 3).
-
-
Final Bleed (Day 60):
-
If the antibody titer is high, perform a final bleed. Separate the serum and store at -20°C or -80°C.
-
Protocol 3: Indirect ELISA for Antibody Titer Determination
Materials:
-
18-hydroxyoctadecenoyl-CoA-BSA conjugate (for coating)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Rabbit serum (pre-immune and immune)
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the 18-hydroxyoctadecenoyl-CoA-BSA conjugate to 5 µg/ml in Coating Buffer.
-
Add 100 µl of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the rabbit serum (e.g., 1:100 to 1:128,000) in Blocking Buffer.
-
Add 100 µl of each dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the goat anti-rabbit IgG-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µl of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µl of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µl of Stop Solution to each well.
-
-
Readout:
-
Read the absorbance at 450 nm using a microplate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
-
Data Presentation
Quantitative data from antibody characterization experiments should be summarized in clear and concise tables.
Table 1: Immunization Response and Antibody Titer
| Rabbit ID | Pre-immune Serum (OD 450nm at 1:100) | Immune Serum Titer (Day 52) |
| Rabbit 1 | 0.085 | 1:64,000 |
| Rabbit 2 | 0.092 | 1:32,000 |
| Rabbit 3 | 0.079 | 1:128,000 |
Table 2: Antibody Affinity and Cross-Reactivity
| Antibody Lot | Target Antigen | Affinity Constant (Kd) | % Cross-Reactivity with 18-hydroxyoctadecanoic acid | % Cross-Reactivity with Octadecenoyl-CoA |
| PAb-18OH-CoA-01 | 18-hydroxyoctadecenoyl-CoA | 5.2 x 10⁻⁸ M | 15% | 5% |
| PAb-18OH-CoA-02 | 18-hydroxyoctadecenoyl-CoA | 8.9 x 10⁻⁹ M | 8% | 2% |
Visualizations
Putative Signaling Pathway of 18-hydroxyoctadecenoyl-CoA
References
- 1. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxy FA | Cyberlipid [cyberlipid.gerli.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxygenase - Wikipedia [en.wikipedia.org]
- 10. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 11. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. | Semantic Scholar [semanticscholar.org]
- 12. Enzyme-linked immunosorbent assay for quantification of anti-lipid A antibody. Enhancement of sensitivity by antigen immobilization at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of anti-cardiolipin antibodies by an enzyme-linked immunosorbent assay (ELISA): standardization and quantitation of results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzymatic Assays Using (11Z)-18-Hydroxyoctadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-18-Hydroxyoctadecenoyl-CoA is an omega-hydroxy fatty acyl-CoA. Omega-hydroxy fatty acids and their CoA esters are endogenous molecules that can serve as substrates for various enzymes, leading to the generation of signaling molecules or intermediates in metabolic pathways. This document provides detailed application notes and protocols for conducting in vitro enzymatic assays using this compound as a substrate. The primary enzyme classes that are likely to metabolize this substrate are cytochrome P450 omega-hydroxylases (CYP4 family) and long-chain acyl-CoA synthetases (ACSL).
Understanding the enzymatic conversion of this compound is crucial for elucidating its biological role and for the development of therapeutic agents targeting these pathways.
Enzymatic Pathways and Potential Signaling Roles
This compound can be a substrate for two key enzyme families:
-
Cytochrome P450 Omega-Hydroxylases (CYP4 family): Enzymes such as CYP4A11 and CYP4F2 can catalyze the oxidation of the omega-hydroxyl group of fatty acids to a dicarboxylic acid. The resulting dicarboxylic acyl-CoA can then undergo further metabolism. Some products of CYP4 enzymes, like 20-hydroxyeicosatetraenoic acid (20-HETE), are known to be potent signaling molecules.
-
Long-Chain Acyl-CoA Synthetases (ACSL): These enzymes catalyze the formation of acyl-CoA from fatty acids. While this compound is already a CoA ester, ACSL enzymes could potentially interact with the corresponding free fatty acid, 18-hydroxyoctadec-11-enoic acid, to form the CoA ester. Studying the kinetics of this reaction is important for understanding the metabolic activation of this fatty acid.
The metabolites of omega-hydroxy fatty acids can participate in signaling pathways, including:
-
GPR75 Signaling: 20-HETE, a product of arachidonic acid metabolism by CYP4A and CYP4F enzymes, is a ligand for the G protein-coupled receptor GPR75. Activation of GPR75 can trigger downstream signaling cascades involving Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent cellular responses. This pathway is implicated in the regulation of vascular tone and inflammation[1][2][3].
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Omega-hydroxy fatty acids may act as agonists for PPARα, influencing the transcription of target genes[4][5][6][7].
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize kinetic data for relevant enzymes with similar substrates. This information can serve as a reference for designing experiments with this compound.
Table 1: Kinetic Parameters of Human Cytochrome P450 Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | Lauric Acid | 56.7 | 15.2 | [8] |
| CYP4A11 | Palmitic Acid | - | 0.78 | [8] |
| CYP4F2 | Lauric Acid | 4.7 | - | [9] |
| CYP2E1 | Lauric Acid | 5.8 | - | [9] |
Table 2: Kinetic Parameters of Human Long-Chain Acyl-CoA Synthetases
| Enzyme | Substrate | Km (µM) | Vmax/Km (relative efficiency) | Reference |
| ACSL6V1 | Oleic Acid (18:1) | - | High | [10] |
| ACSL6V1 | Linoleic Acid (18:2) | - | Highest | [10] |
| ACSL6V1 | DHA (22:6) | - | Moderate | [10] |
| ACSL6V2 | Oleic Acid (18:1) | - | High | [10] |
| ACSL6V2 | Linoleic Acid (18:2) | Low | Low | [10] |
| ACSL6V2 | DHA (22:6) | 7-fold lower than V1 | Highest | [10] |
Experimental Protocols
Herein are detailed protocols for in vitro enzymatic assays.
Protocol 1: In Vitro Assay for Cytochrome P450-Mediated Oxidation of this compound
This protocol is designed to measure the conversion of this compound to its corresponding dicarboxylic acid by recombinant human CYP4A11 or CYP4F2.
Materials:
-
Recombinant human CYP4A11 or CYP4F2 and NADPH-cytochrome P450 reductase co-expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Recombinant CYP4 enzyme and reductase (e.g., 10-50 pmol of CYP)
-
This compound (concentration range to be optimized, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of the reaction.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid.
-
Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. The formation of the dicarboxylic acid product can be quantified using a validated LC-MS/MS method with a suitable internal standard.
Protocol 2: In Vitro Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity with 18-Hydroxyoctadec-11-enoic Acid
This protocol measures the activity of ACSL enzymes (e.g., ACSL1) in converting 18-hydroxyoctadec-11-enoic acid to this compound using a radiometric method.
Materials:
-
Recombinant or purified ACSL enzyme (e.g., ACSL1).
-
[1-¹⁴C]-18-hydroxyoctadec-11-enoic acid (radiolabeled substrate).
-
Tris-HCl buffer (100 mM, pH 7.5).
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v).
-
Heptane
-
Silica gel
-
Scintillation cocktail and counter.
Procedure:
-
Substrate Preparation: Prepare the radiolabeled substrate solution by dissolving [1-¹⁴C]-18-hydroxyoctadec-11-enoic acid in a buffer containing BSA to ensure its solubility.
-
Reaction Mixture Preparation: In a reaction tube, prepare the following mixture:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM ATP
-
0.5 mM CoA
-
10 mM MgCl₂
-
2 mM DTT
-
0.1% Triton X-100
-
ACSL enzyme (amount to be optimized)
-
-
Pre-incubation: Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]-18-hydroxyoctadec-11-enoic acid substrate solution.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 2.5 mL of Dole's reagent.
-
Extraction: Add 1.5 mL of heptane and 1.5 mL of water, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]-acyl-CoA product.
-
Quantification:
-
Remove the upper heptane phase.
-
Wash the lower aqueous phase twice with 2 mL of heptane to remove any remaining free fatty acid.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of product formed can be calculated based on the specific activity of the radiolabeled substrate.
-
Visualizations
Signaling Pathways
Caption: GPR75 signaling pathway activated by 20-HETE.
Caption: PPARα signaling pathway activated by fatty acids.
Experimental Workflow
Caption: General workflow for in vitro enzymatic assays.
References
- 1. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medsciencegroup.com [medsciencegroup.com]
- 10. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Analysis of (11Z)-18-hydroxyoctadecenoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the analysis of (11Z)-18-hydroxyoctadecenoyl-CoA and other long-chain acyl-CoA thioesters using mass spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss
Q1: I am not seeing a signal for my this compound, or the intensity is very low. What are the potential causes and solutions?
A1: Low signal intensity for long-chain acyl-CoAs is a common challenge. Several factors can contribute to this issue. Here is a systematic troubleshooting guide:
-
Suboptimal Ionization Mode: For most acyl-CoA analyses, positive ion electrospray ionization (ESI+) is significantly more sensitive, often by a factor of three or more, compared to the negative ion mode.[1][2]
-
Recommendation: Ensure your mass spectrometer is operating in positive ion mode.
-
-
Inefficient Ionization: The large and amphipathic nature of this compound can hinder efficient ionization.
-
Recommendation: Optimize your mobile phase composition. The use of volatile buffer salts like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can significantly improve protonation and enhance the signal.[2][3]
-
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially with high cone voltage or capillary temperature settings. This premature fragmentation reduces the abundance of the intended precursor ion.[2]
-
Recommendation: Methodically reduce the cone voltage and capillary temperature to minimize in-source fragmentation.
-
-
Adduct Formation: The signal for your analyte can be distributed among various ions, including the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This division of the ion current will lower the intensity of your target ion.[2]
-
Recommendation: Scrutinize your full scan mass spectrum to identify the presence of adducts. If significant adduct formation is observed, consider improving the purity of your solvents and reagents to minimize sodium and potassium contamination.
-
-
Sample Degradation: Acyl-CoA thioesters are chemically unstable, particularly in aqueous solutions that are not at an optimal pH.[2][4] They are prone to hydrolysis in alkaline and strongly acidic conditions.[4]
-
Recommendation: Prepare samples fresh and keep them in an appropriate, stable buffer. Analyze samples as quickly as possible after preparation.
-
-
Poor Sample Recovery During Extraction: The extraction of long-chain acyl-CoAs from biological matrices can be inefficient.
-
Recommendation: Employ a robust extraction protocol. A common method involves homogenization in an ice-cold extraction solvent like 80% methanol (B129727) in water or a 2:1:0.8 methanol:chloroform:water mixture, followed by centrifugation to pellet proteins and cellular debris.[3]
-
Issue 2: High Background Noise and Interfering Peaks
Q2: My mass spectra show high background noise and numerous interfering peaks, making it difficult to identify and quantify this compound. How can I improve the signal-to-noise ratio?
A2: High background noise can mask the signal of your analyte, especially at low concentrations. Here are some strategies to address this:
-
Chromatographic Separation: Inadequate separation of this compound from other sample components can lead to ion suppression and a complex, noisy baseline.
-
Recommendation: Optimize your liquid chromatography (LC) method. Utilize a C18 reversed-phase column and a suitable gradient elution to achieve good separation of acyl-CoAs based on their chain length and saturation.[3] A typical gradient might start with a low percentage of organic mobile phase (e.g., acetonitrile (B52724) or methanol) and ramp up to elute the more hydrophobic long-chain acyl-CoAs.[3]
-
-
Sample Cleanup: Complex biological samples contain numerous compounds that can interfere with the analysis.
-
Recommendation: Incorporate a solid-phase extraction (SPE) step for sample cleanup after the initial extraction. This can effectively remove many interfering substances.
-
-
MS/MS for Specificity: Single quadrupole mass spectrometry (MS) can be prone to interferences.
-
Recommendation: Employ tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This technique provides excellent selectivity by monitoring a specific fragmentation of your precursor ion. For acyl-CoAs in positive ion mode, a characteristic neutral loss of 507 Da is commonly observed, which corresponds to the fragmentation of the CoA moiety.[1][5][6]
-
Issue 3: Difficulty with Fragmentation and Structural Confirmation
Q3: I am struggling to obtain a clean and informative fragmentation pattern for this compound to confirm its structure. What are the expected fragments and how can I optimize my MS/MS parameters?
A3: Obtaining a clear fragmentation pattern is crucial for structural confirmation. Here’s what to expect and how to optimize your experiment:
-
Characteristic Fragmentation of Acyl-CoAs: In positive ion mode MS/MS, acyl-CoAs typically exhibit a prominent neutral loss of 507.0 Da.[1] This corresponds to the loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of the CoA molecule.[6] Another characteristic fragment ion is often observed at m/z 428, resulting from cleavage between the 5'-diphosphates.[6]
-
Recommendation: When setting up your MRM or product ion scan experiment, look for the precursor ion [M+H]⁺ and the product ion corresponding to [M+H - 507]⁺.
-
-
Optimizing Collision Energy: The collision energy used for fragmentation is a critical parameter that needs to be optimized for each specific molecule.
-
Recommendation: Perform a collision energy optimization experiment by infusing a standard of this compound and varying the collision energy to find the value that yields the highest intensity for the desired product ion.
-
-
Derivatization for GC-MS: If you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to improve the volatility and thermal stability of the molecule.[7][8] The hydroxyl group and the carboxylic acid (after hydrolysis of the CoA ester) need to be derivatized.
-
Recommendation: A common approach is to first hydrolyze the acyl-CoA to the free fatty acid, followed by esterification (e.g., to form a fatty acid methyl ester - FAME) and then silylation (e.g., to form a trimethylsilyl (B98337) - TMS ether) of the hydroxyl group.[7][9][10] The fragmentation pattern of the resulting derivative in GC-MS can provide structural information.
-
Quantitative Data Summary
For accurate quantification, a stable isotope-labeled internal standard is highly recommended. The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for the analysis of long-chain acyl-CoAs.
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)[3] | Provides good separation of hydrophobic molecules. |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid[3] | Volatile buffer and acid aid in ionization. |
| Mobile Phase B | Acetonitrile or methanol with the same additives as A[3] | Organic solvent for gradient elution. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage[3] | Elutes acyl-CoAs based on hydrophobicity. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3] | Generally provides higher sensitivity for acyl-CoAs. |
| MS/MS Transition | Monitor the transition from [M+H]⁺ to [M+H - 507]⁺ | Characteristic fragmentation for acyl-CoAs. |
| Collision Energy | Requires optimization for the specific analyte | Maximizes the signal of the product ion. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cells or Tissues
This protocol provides a general procedure for the extraction of acyl-CoAs from biological samples.[3]
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water).[3]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[3]
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[3]
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., the initial mobile phase composition).[3]
Protocol 2: Derivatization of Hydroxy Fatty Acids for GC-MS Analysis
This protocol describes a general method for derivatizing hydroxy fatty acids for GC-MS analysis, which would be applicable after the hydrolysis of this compound.[9]
-
Saponification: Saponify the lipid extract to release the free fatty acids.
-
Esterification: Convert the fatty acids to their pentafluorobenzyl esters.[9]
-
Silylation: Convert the hydroxyl groups to their trimethylsilyl (TMS) ether derivatives.[9]
-
Analysis: Analyze the derivatized sample by negative ion chemical ionization GC-MS.[9]
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of Very-Long-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these critical metabolic intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of VLCFA-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Problem | Potential Causes | Solutions |
| Low Signal Intensity or Poor Recovery | - Inefficient Extraction: VLCFA-CoAs are low in abundance and their hydrophobic nature can lead to poor extraction efficiency.[1] - Degradation: The thioester linkage in acyl-CoAs is unstable.[2] - Poor Ionization: Matrix effects from complex biological samples can suppress ionization. | - Optimize Extraction: Use established protocols such as solid-phase extraction (SPE) with a weak anion exchange column or liquid-liquid extraction.[3] Ensure all steps are performed quickly and at low temperatures to minimize degradation.[2][4] - Use Internal Standards: Incorporate a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterated VLCFA-CoAs), at the beginning of the sample preparation to correct for losses during extraction and analysis.[1][5] Odd-chain fatty acyl-CoAs can also be used.[6] - Sample Cleanup: For complex matrices, incorporate an SPE cleanup step to remove interfering substances.[3] |
| Peak Tailing in Chromatogram | - Secondary Interactions: The analyte may have secondary interactions with the stationary phase of the HPLC column. - Column Contamination: Buildup of matrix components on the column can create active sites causing peak tailing.[7] - Inappropriate pH: The mobile phase pH can affect the peak shape. | - Adjust Mobile Phase: Ensure the mobile phase pH is optimized; a pH between 2.5 and 3.5 is often effective.[7] Using a buffer is crucial for maintaining a stable pH.[7] - Column Washing: Implement a robust column washing procedure after each analytical run.[7] - Use a Guard Column: A guard column can protect the analytical column from contaminants.[7] |
| Split Peaks in Chromatogram | - Partially Blocked Column Frit: Particulates in the sample or mobile phase can clog the column's inlet frit.[7] - Column Void: A void or channel in the column packing can create different flow paths.[7] - Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[7] | - Filter Samples and Mobile Phases: Always filter samples and mobile phases before use to prevent blockages.[7] If a blockage occurs, try back-flushing the column or replacing the frit.[7] - Replace Column: A column with a void is typically irreversible and needs to be replaced.[7] Avoid sudden pressure shocks to prevent this.[7] - Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[7] |
| High Variability Between Replicates | - Inconsistent Sample Preparation: Manual extraction steps can introduce variability. - Instability of Analytes: VLCFA-CoAs can degrade during sample storage and processing.[8] | - Standardize Protocols: Ensure consistent timing and handling for all samples during extraction. - Maintain Cold Chain: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic and chemical degradation.[2][4] - Analyze Promptly: Analyze samples as soon as possible after extraction. For storage, keep extracts at -80°C.[2] |
Experimental Protocols
Protocol 1: Extraction of VLCFA-CoAs from Tissues
This protocol is a widely used method for extracting long-chain and very-long-chain acyl-CoAs from mammalian tissues.[2]
Materials:
-
Frozen tissue sample (~40-50 mg)
-
Ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-propanol
-
Internal standard solution (e.g., C17:0-CoA)
-
Homogenizer
-
Centrifuge capable of 4°C
Procedure:
-
Place approximately 40 mg of frozen tissue into a tube with 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.[2]
-
Add 0.5 mL of a solution of ACN:2-propanol:methanol (3:1:1).[2]
-
Homogenize the sample twice on ice.[2]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[2]
-
Collect the supernatant. Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture.[2]
-
Combine the supernatants and dry them under a stream of nitrogen.[2]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50 µL of methanol:water (1:1 v/v).[2]
Visualization of Experimental Workflow
Caption: Workflow for VLCFA-CoA Quantification.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying VLCFA-CoAs so challenging?
A1: The quantification of VLCFA-CoAs presents several analytical challenges. These molecules are present in very low concentrations in biological tissues. Their chemical structure, featuring a long, hydrophobic acyl chain and a polar Coenzyme A moiety, makes them amphiphilic. Furthermore, the thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, making the molecule unstable.[2][8]
Q2: What is the best type of internal standard for VLCFA-CoA analysis?
A2: The ideal internal standards are stable isotope-labeled (e.g., deuterated) versions of the VLCFA-CoAs being analyzed.[1] These standards have nearly identical chemical and physical properties to their endogenous counterparts, meaning they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects.[1] If stable isotope-labeled standards are not available, odd-chain fatty acyl-CoAs (e.g., C17:0-CoA) that are not naturally abundant in the sample can be a suitable alternative.[6]
Q3: What type of liquid chromatography column is most suitable for VLCFA-CoA separation?
A3: Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of VLCFA-CoAs.[7][9] The high hydrophobicity of C18 stationary phases provides good retention for the long acyl chains of these molecules. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[9]
Q4: What are the typical mass spectrometry settings for VLCFA-CoA analysis?
A4: VLCFA-CoAs are most commonly analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[6][9] Quantification is typically performed using Multiple Reaction Monitoring (MRM), which offers high sensitivity and selectivity.[10][11] A characteristic neutral loss of 507 Da is often monitored for the profiling of complex acyl-CoA mixtures.[9][12]
Q5: How can I improve the stability of my VLCFA-CoA samples during preparation?
A5: To maintain the stability of VLCFA-CoAs, it is crucial to work quickly and keep the samples cold at all times to minimize enzymatic and chemical degradation.[2][4] Using an acidic extraction buffer (e.g., pH 4.9) can also help to improve stability.[2][4] Once extracted, samples should be analyzed as soon as possible or stored at -80°C.[2] Some studies have found that adding a mixture of methanol, butanol, and chloroform (B151607) to the final extract can help keep VLCFA-CoAs in solution and stable for longer periods.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. jsbms.jp [jsbms.jp]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Acyl-CoA Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acyl-CoA analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting substances from the sample matrix.[1] In the context of acyl-CoA analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, leading to unreliable results.[1]
Q2: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?
A2: The primary sources of matrix effects in biological samples such as plasma, tissues, and cells include phospholipids, salts, and proteins that are co-extracted with the acyl-CoAs of interest.[2] These components can interfere with the ionization process in the mass spectrometer, particularly when using electrospray ionization (ESI).[3]
Q3: What is the "gold standard" approach to compensate for matrix effects in acyl-CoA quantification?
A3: The use of stable isotope-labeled internal standards (IS) is considered the gold standard for compensating for matrix effects.[4][5] Methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) allow for the generation of isotopically labeled versions of acyl-CoAs that can be spiked into samples.[4][6] Since the stable isotope-labeled IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and reliable quantification.[5]
Q4: When should I suspect that matrix effects are affecting my acyl-CoA analysis?
A4: You should suspect matrix effects if you observe one or more of the following:
-
Poor reproducibility between replicate injections.
-
Non-linear calibration curves, especially at lower concentrations.
-
Low recovery of spiked standards in matrix compared to a clean solvent.
-
Inconsistent results across different sample lots or types.
-
Significant ion suppression or enhancement when comparing the analyte signal in the sample matrix to the signal in a pure solvent.[2]
Q5: Can I use a non-isotopically labeled acyl-CoA as an internal standard?
A5: While it is possible to use a structurally similar (homologous) acyl-CoA that is not naturally present in the sample as an internal standard, it is not ideal. This is because its chromatographic behavior and ionization efficiency might not perfectly mimic the analyte of interest, leading to incomplete correction for matrix effects. Stable isotope-labeled internal standards are highly recommended for the most accurate results.[3]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Complete Signal Loss for Acyl-CoA Standards in Matrix
| Possible Cause | Recommended Solution |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of the target acyl-CoA.[7] |
| 1. Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[8] | |
| 2. Optimize Chromatography: Modify the LC gradient to improve the separation of the acyl-CoA from co-eluting matrix components.[7] | |
| 3. Use a Stable Isotope-Labeled Internal Standard: This will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification despite the signal loss.[4][5] | |
| Analyte Degradation | Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[7] |
| 1. Maintain Acidic Conditions: Use an acidic extraction buffer to inactivate enzymes and improve stability.[9] | |
| 2. Keep Samples Cold: Process samples on ice or at 4°C throughout the extraction procedure to minimize enzymatic degradation. | |
| 3. Prompt Analysis: Analyze extracts as soon as possible or store them at -80°C.[9] |
Issue 2: Poor Linearity of the Calibration Curve
| Possible Cause | Recommended Solution |
| Matrix Effects Varying with Concentration | The degree of ion suppression or enhancement is not consistent across the calibration range. |
| 1. Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that closely matches the study samples to compensate for consistent matrix effects. | |
| 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects and improve linearity.[4][5] | |
| Inappropriate Calibration Range | The selected concentration range is too wide and does not reflect the linear response of the instrument. |
| 1. Narrow the Calibration Range: Focus on a concentration range that is most relevant to the expected sample concentrations. | |
| 2. Use a Weighted Linear Regression: Applying a weighting factor (e.g., 1/x or 1/x²) can often improve the accuracy of the curve fit, especially at lower concentrations.[10] |
Issue 3: High Variability in Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variability in extraction efficiency or sample handling between replicates. |
| 1. Standardize the Protocol: Ensure all sample preparation steps are performed consistently, including timing, volumes, and mixing. | |
| 2. Use an Internal Standard: Add a stable isotope-labeled internal standard at the beginning of the sample preparation process to account for variability in extraction and analysis.[4][5] | |
| Instrument Instability | Fluctuations in the LC-MS/MS system performance. |
| 1. System Suitability Test: Perform a system suitability test before each analytical run to ensure the instrument is performing within acceptable limits. | |
| 2. Check for Leaks: Inspect the LC system for any potential leaks that could cause pressure fluctuations. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method is critical for minimizing matrix effects and ensuring high recovery of acyl-CoAs. The following table summarizes the recovery rates for different acyl-CoA species using various extraction techniques.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Protein Precipitation Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59%[9][10] | ~36%[9][10] | 93-104% (extraction), 83-90% (SPE)[8][9] |
| Propionyl-CoA | ~80%[9][10] | ~62%[9][10] | Not Reported |
| Malonyl-CoA | ~74%[10] | ~26%[10] | 93-104% (extraction), 83-90% (SPE)[8] |
| Octanoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 88-92% (SPE)[8][11] |
| Palmitoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 70-80% (SPE)[11][12] |
| Oleoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 85-90% (SPE)[8][11] |
| Arachidonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-88% (SPE)[8][11] |
Note: Recovery rates can vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissues
This protocol is a robust method for cleaning up tissue extracts to reduce matrix effects.[11][12]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[12]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol[11][12]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[8]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9+3+4+4, v+v+v+v)[8]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4+1, v+v)[8]
-
Stable isotope-labeled internal standard solution
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[12]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex thoroughly, and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[8]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[8]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution.[11]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of water and methanol).[11]
-
Protocol 2: Protein Precipitation with 5-Sulfosalicylic Acid (SSA) for Short-Chain Acyl-CoAs
This protocol is a simpler and faster method suitable for the extraction of short-chain acyl-CoAs.[9][10]
Materials:
-
Frozen tissue sample (20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[9]
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Stable isotope-labeled internal standard solution
Procedure:
-
Tissue Pulverization:
-
Weigh approximately 20-50 mg of frozen tissue and grind it to a fine powder in a pre-chilled mortar with liquid nitrogen.[9]
-
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution (spiked with the internal standard).[9]
-
Homogenize immediately using a bead beater or an ultrasonic homogenizer.
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.
-
-
Analysis:
-
The extract is now ready for direct analysis by LC-MS/MS. If not analyzing immediately, store at -80°C.[9]
-
Visualizations
Caption: Troubleshooting workflow for overcoming matrix effects in acyl-CoA analysis.
References
- 1. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Hydroxy Fatty Acids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of hydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of hydroxy fatty acids.
Issue 1: Poor Peak Resolution
Question: Why am I observing poor peak resolution between my hydroxy fatty acid peaks?
Possible Causes and Solutions:
Poor peak resolution, where two or more analyte peaks overlap, is a frequent challenge in HPLC. The primary factors influencing resolution are mobile phase composition, column efficiency, and the choice of stationary phase.
-
Mobile Phase Composition: The strength of the mobile phase significantly impacts retention and resolution.
-
Solution: In reversed-phase HPLC, increasing the aqueous component (e.g., water) of the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks. Conversely, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can also enhance separation.[1][2][3] The addition of an acidic modifier, such as 0.1% formic acid or acetic acid, is often recommended to suppress the ionization of the carboxylic acid group on the fatty acids, leading to improved peak shape and better resolution.[1][4]
-
-
Column Efficiency: Insufficient column efficiency, often indicated by broad peaks, can lead to poor resolution.
-
Stationary Phase Selection: The choice of stationary phase determines the selectivity of the separation.
-
Solution: While a C18 column is a common starting point for fatty acid analysis, alternative stationary phases like C8 or phenyl-hexyl may offer different selectivity and improve the resolution of specific hydroxy fatty acids.[1][5] For separating isomers, a silver-ion HPLC column can be highly effective.[1] Chiral stationary phases are necessary for the separation of enantiomers.[6]
-
-
Flow Rate and Temperature: These parameters also influence resolution.
Issue 2: Poor Peak Shape (Tailing and Fronting)
Question: My hydroxy fatty acid peaks are exhibiting tailing or fronting. What are the causes and how can I fix this?
Peak Tailing:
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
-
Possible Causes and Solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar carboxylic acid and hydroxyl groups of the hydroxy fatty acids, causing peak tailing.[1][8]
-
Solution: Use an end-capped column where these residual silanols have been deactivated.[1][8] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the fatty acids and minimize these secondary interactions.[1] Operating at a lower pH can also minimize these interactions.[9]
-
-
Column Contamination or Degradation: The accumulation of sample matrix components or the degradation of the stationary phase can create active sites that lead to tailing.[8]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8]
-
Solution: Try reducing the injection volume or diluting the sample.[8]
-
-
Peak Fronting:
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
-
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can cause fronting.[11]
-
Solution: Dilute the sample or reduce the injection volume.[8]
-
-
Poor Sample Solubility: If the hydroxy fatty acids are not fully dissolved in the injection solvent, it can lead to fronting.
-
Column Collapse: A void at the head of the column can cause peak fronting.
-
Solution: This typically requires replacing the column.[8]
-
-
Issue 3: Retention Time Variability
Question: I am observing inconsistent retention times for my hydroxy fatty acids. What could be the issue?
Possible Causes and Solutions:
-
Mobile Phase Instability: Changes in the mobile phase composition can lead to shifts in retention time.
-
Column Equilibration: Insufficient column equilibration between runs, especially with gradient elution, can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time.[13]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[9]
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance on seals and check valves.[14]
-
Issue 4: Low Signal Intensity or No Peaks
Question: I am not seeing any peaks, or the signal intensity is very low. What should I check?
Possible Causes and Solutions:
-
Detection Issues: Hydroxy fatty acids often lack a strong chromophore, making detection by UV-Vis challenging, especially at low concentrations.[4]
-
Solution: Monitor the eluent at a low wavelength, such as 205-210 nm, where the carboxylic acid group absorbs.[6] For increased sensitivity, consider derivatization to introduce a UV-active or fluorescent tag.[6] Mass spectrometry (MS) is a highly sensitive detection method for hydroxy fatty acids.[6][15]
-
-
Sample Preparation: Inefficient extraction or degradation of the analytes during sample preparation can lead to low signal.
-
Solution: Optimize the extraction procedure. Common methods include solvent extraction with a mixture of chloroform (B151607)/methanol (B129727)/water or methyl tert-butyl ether (MTBE)/methanol/water.[15] Solid-phase extraction (SPE) can be used to enrich the sample and remove interfering substances.[15]
-
-
Injector Problems: A blocked or malfunctioning injector can prevent the sample from reaching the column.
-
Solution: Check for blockages in the injector and sample loop. Ensure the correct injection volume is being delivered.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating hydroxy fatty acids?
A1: The most common choice is a reversed-phase C18 (ODS) column.[5] These columns separate fatty acids based on their hydrophobicity, which is influenced by chain length and the presence of the polar hydroxyl group. For separating positional isomers, a column with different selectivity, such as a phenyl-hexyl phase, may be beneficial.[1] For the separation of enantiomers (R and S forms), a chiral stationary phase is required.[4][6]
Q2: Should I use isocratic or gradient elution for my analysis?
A2: Due to the potential for a wide range of polarities within a sample containing different hydroxy fatty acids, gradient elution is generally preferred.[10][16] A gradient allows for the separation of a broader range of analytes with better peak shape and in a shorter time compared to an isocratic method.
Q3: How can I improve the detection of hydroxy fatty acids?
A3: If you are using a UV detector, monitoring at low wavelengths (205-210 nm) is an option, but sensitivity can be limited.[6] A significant improvement in sensitivity can be achieved through derivatization to attach a chromophore or fluorophore to the carboxylic acid group.[6] However, the most sensitive and specific detection method is mass spectrometry (MS), often coupled with electrospray ionization (ESI).[6][15]
Q4: What are the key considerations for sample preparation?
A4: Effective sample preparation is crucial for successful analysis. This typically involves:
-
Extraction: Isolating the lipids from the sample matrix using a suitable solvent system.[15]
-
Purification/Enrichment: Using techniques like solid-phase extraction (SPE) to remove interfering compounds and concentrate the hydroxy fatty acids.[15]
-
Derivatization (optional): Chemically modifying the hydroxy fatty acids to improve their chromatographic behavior or detection sensitivity.[15][17]
Q5: What is a suitable starting mobile phase for reversed-phase HPLC of hydroxy fatty acids?
A5: A common starting point is a mixture of acetonitrile and water, often with the addition of 0.1% formic acid or acetic acid to control the ionization of the analytes.[1][4] The initial percentage of acetonitrile will depend on the specific hydroxy fatty acids being analyzed, but a gradient starting with a lower concentration of the organic solvent and increasing over time is a good strategy.
Data Presentation
Table 1: Typical Reversed-Phase HPLC Parameters for Hydroxy Fatty Acid Separation
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 (ODS), 3-5 µm particle size | Good retention and separation based on hydrophobicity. |
| Column Dimensions | 100-250 mm length, 2.1-4.6 mm I.D. | Longer columns provide higher resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | Aqueous phase; acid suppresses ionization.[4] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic phase for elution. |
| Elution Mode | Gradient | Accommodates a wider range of analyte polarities.[16] |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions. |
| Column Temperature | 25 - 40 °C | Affects viscosity and selectivity.[4] |
| Detection | UV at 205-210 nm or Mass Spectrometry (ESI-MS) | UV for general detection, MS for high sensitivity and specificity.[6] |
Table 2: Mobile Phase Gradients for Hydroxy Fatty Acid Separation
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| Example 1: General Screening Gradient | ||
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 18 | 5 | 95 |
| 20 | 5 | 95 |
| 21 | 70 | 30 |
| 25 | 70 | 30 |
| Example 2: Gradient for Complex Mixtures | ||
| 0 | 95 | 5 |
| 2 | 95 | 5 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Note: These are example gradients and should be optimized for the specific application.
Experimental Protocols
Protocol 1: General Sample Preparation by Solvent Extraction
This protocol describes a general method for the extraction of hydroxy fatty acids from biological samples.
-
Homogenization: Homogenize the tissue or fluid sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol (or MTBE and methanol) to the homogenized sample in a ratio that facilitates phase separation (e.g., 2:1 v/v).[15]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase. Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis, preferably the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol outlines a general procedure for using SPE to enrich hydroxy fatty acids and remove interfering substances.
-
Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol through it, followed by water.
-
Sample Loading: Load the reconstituted lipid extract (from Protocol 1) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute the hydroxy fatty acids from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent under nitrogen and reconstitute the purified sample in the HPLC mobile phase.
Visualizations
Caption: A decision tree for troubleshooting poor peak resolution.
Caption: General workflow for HPLC analysis of hydroxy fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (11Z)-18-hydroxyoctadecenoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (11Z)-18-hydroxyoctadecenoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of long-chain acyl-CoAs like this compound is primarily due to two factors:
-
Enzymatic Degradation: Endogenous acyl-CoA thioesterases present in the biological sample can rapidly hydrolyze the thioester bond, releasing the free fatty acid and Coenzyme A.[1][2] This enzymatic activity must be quenched immediately upon sample collection.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under non-optimal pH conditions.[1] Acyl-CoAs are most stable in slightly acidic conditions (pH 2-6) and become increasingly unstable in neutral or alkaline solutions (pH > 8).[2] High temperatures also accelerate this degradation.[2]
Q2: Why is immediate sample quenching crucial for accurate analysis?
A2: Immediate quenching, typically by flash-freezing the sample in liquid nitrogen, is essential to halt all enzymatic activity.[1] This provides a snapshot of the in vivo metabolic state. Any delay can lead to significant degradation of the target analyte by endogenous enzymes, resulting in artificially low measurements.[1]
Q3: What is the optimal pH for extraction and storage of this compound?
A3: To minimize chemical hydrolysis, the extraction and storage of this compound should be performed under slightly acidic conditions.[2] An extraction buffer with a pH of approximately 4.9 is commonly used and has been shown to be effective.[2][3][4]
Q4: How does temperature affect the stability of the analyte?
A4: Elevated temperatures significantly increase the rate of both enzymatic and chemical degradation.[2] It is critical to maintain samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure. For long-term storage, acyl-CoA derivatives should be kept at -80°C.[1]
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Quenching of Enzymatic Activity | Ensure immediate flash-freezing of tissue samples in liquid nitrogen upon collection.[1] For cell cultures, rapidly quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.[2] |
| Inefficient Extraction from Sample Matrix | Ensure thorough homogenization of the sample in a pre-chilled acidic buffer.[3] Use a combination of polar and non-polar organic solvents (e.g., acetonitrile (B52724) and isopropanol) to effectively extract the amphipathic acyl-CoA molecule.[4] Consider solid-phase extraction (SPE) for purification and concentration.[3][4] |
| Analyte Degradation During Processing | Maintain strict temperature control (0-4°C) throughout all steps.[2] Use a slightly acidic extraction buffer (pH ~4.9) to prevent chemical hydrolysis.[2][3] Work quickly to minimize the time the sample is exposed to potentially degrading conditions. |
| Poor Analyte Stability in Final Extract | Reconstitute the final extract in a solvent that promotes stability. Methanol has been shown to provide good stability for acyl-CoAs. Avoid purely aqueous solutions for storage. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Acidify the mobile phase to suppress the ionization of residual silanols on the column, which can interact with the phosphate (B84403) groups of the CoA moiety. |
| Column Contamination | Implement a robust column washing procedure between analytical runs to remove accumulated biological material.[1] The use of a guard column is also recommended to protect the analytical column. |
| Mass Overload | Dilute the sample or reduce the injection volume to see if the peak shape improves. |
| Analyte Degradation on Column | Ensure the mobile phase is at an appropriate pH to maintain analyte stability during the chromatographic run. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 1 mL of isopropanol and homogenize again.
-
-
Extraction:
-
Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a small percentage of a weak acid or base, depending on the SPE column chemistry).
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Cell Cultures
This protocol is a synthesized method for extracting long-chain acyl-CoAs from cultured mammalian cells.[3]
Materials:
-
Cell pellet or adherent cells in a culture plate
-
Ice-cold 100 mM KH2PO4 buffer, pH 4.9
-
Acetonitrile (ACN):Isopropanol (3:1, v/v)
-
Cell scraper (for adherent cells)
-
Internal standard
Procedure:
-
Cell Lysis and Extraction:
-
For adherent cells, wash the cells with ice-cold PBS, then add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:Isopropanol (3:1), vortex vigorously for 2 minutes, and sonicate for 3 minutes.
-
-
Centrifugation:
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Further Processing:
-
The supernatant can be directly analyzed or further purified using solid-phase extraction as described in Protocol 1.
-
Data Presentation
Table 1: Factors Affecting the Stability of Long-Chain Acyl-CoAs During Extraction
| Parameter | Condition | Effect on Stability | Recommendation | Citations |
| Temperature | 0-4°C | Minimizes enzymatic and chemical degradation | Maintain samples on ice at all times. | [1][2] |
| > 4°C | Accelerates degradation | Avoid prolonged exposure to room temperature. | [2] | |
| -80°C | Long-term stability | Store samples at -80°C for long-term storage. | [1] | |
| pH | 2-6 | High stability | Use an extraction buffer with a pH of ~4.9. | [2] |
| > 8 | Rapid hydrolysis of thioester bond | Avoid neutral or alkaline conditions. | [2] | |
| Enzymes | Presence of thioesterases | Rapid degradation | Immediately quench enzymatic activity. | [1][2] |
| Solvent | Aqueous solutions | Prone to hydrolysis | Reconstitute final extract in methanol. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
Technical Support Center: Synthesis of (11Z)-18-hydroxyoctadecenoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (11Z)-18-hydroxyoctadecenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the synthesis of this compound?
Low yields can stem from several factors, including suboptimal reaction conditions, degradation of starting materials or products, inefficient enzymatic activity (in biosynthetic routes), and competing side reactions. Incomplete conversion of the starting material, (11Z)-18-hydroxyoctadecenoic acid, or its activated form, is also a frequent issue.
Q2: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the preferred method for both identification and quantification. The expected mass of this compound is approximately 1048 g/mol .[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation if a sufficient quantity of the purified product is available.
Q3: What are potential side reactions that can lower the yield?
Potential side reactions include the oxidation of the double bond in the oleic acid backbone, which can lead to the formation of byproducts like diols or even cleavage of the carbon chain.[2][3] Additionally, the free hydroxyl group can undergo esterification or other modifications if reactive species are present.
Troubleshooting Guides
Issue 1: Low Conversion of (11Z)-18-hydroxyoctadecenoic acid to its CoA Ester
This section addresses issues related to the enzymatic or chemical ligation of Coenzyme A to (11Z)-18-hydroxyoctadecenoic acid.
Symptoms:
-
LC-MS analysis shows a large peak corresponding to the starting free fatty acid and a small product peak.
-
Low overall yield of the desired acyl-CoA.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Acyl-CoA Synthetase Activity (Enzymatic Synthesis) | - Optimize Enzyme Concentration: Increase the concentration of the acyl-CoA synthetase in the reaction mixture.- Ensure Cofactor Availability: Verify the presence of sufficient ATP and MgCl2, as these are critical for enzyme activity.- Check pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific enzyme being used. |
| Poor Activation of Carboxylic Acid (Chemical Synthesis) | - Use a More Efficient Activating Agent: If using activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (NHS), consider alternative or more potent coupling agents.- Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as water can hydrolyze the activated intermediate. |
| Degradation of Coenzyme A | - Fresh Coenzyme A: Use a fresh, high-quality source of Coenzyme A trilithium salt.- Control pH: Maintain the pH of the reaction mixture around 8.0 during the coupling step to ensure the thiol group of CoA is sufficiently nucleophilic without promoting degradation.[4] |
Issue 2: Product Degradation or Loss During Purification
This section focuses on challenges encountered after the synthesis reaction, during the purification process.
Symptoms:
-
Good initial conversion observed by crude reaction mixture analysis, but low yield after purification.
-
Presence of multiple degradation products in the final sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the Thioester Bond | - Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., 4°C) to minimize hydrolysis.- Acidic pH for Storage: Store the purified product in a slightly acidic buffer (pH ~5-6) to improve stability. |
| Oxidation of the Double Bond | - Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during purification and storage.- Degas Solvents: Use degassed solvents for chromatography to minimize exposure to oxygen. |
| Inefficient Purification Method | - Optimize Solid-Phase Extraction (SPE): For initial cleanup, use a C18 SPE cartridge. Ensure proper conditioning of the cartridge and optimize the wash and elution steps. A typical elution solvent is 90% methanol (B129727) in water.[4]- Optimize Preparative HPLC: Use a C18 reversed-phase column with a suitable gradient of acetonitrile (B52724) in water containing a low concentration of a weak acid like formic acid (0.1%) to improve peak shape and resolution.[4] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Long-Chain Acyl-CoAs
This protocol is a general guideline for the enzymatic synthesis of long-chain acyl-CoAs and should be optimized for the specific substrate and enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM DTT
-
5 mM Coenzyme A
-
1 mM (11Z)-18-hydroxyoctadecenoic acid (solubilized in a minimal amount of a suitable solvent like DMSO)
-
1-5 µg of a suitable long-chain acyl-CoA synthetase.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying the mixture.
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by LC-MS.
Protocol 2: Purification of this compound
This protocol outlines a two-step purification process involving solid-phase extraction (SPE) followed by preparative HPLC.[4]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and unreacted CoA.
-
Wash with 20% methanol in water to remove polar impurities.
-
Elute the product with 90% methanol in water.
-
-
Preparative HPLC:
-
Concentrate the eluate from the SPE step under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase conditions.
-
Purify the compound using a C18 reversed-phase preparative HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Use a suitable gradient (e.g., 10% B to 95% B over 30 minutes) to resolve the product.
-
Collect fractions corresponding to the major product peak, identified by UV absorbance at approximately 260 nm (due to the adenine (B156593) moiety of CoA).
-
-
Final Steps:
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
-
Store the purified product at -80°C.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
Caption: Key components of the enzymatic synthesis of this compound.
References
Technical Support Center: Analysis of Long-Chain Acyl-CoAs
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of long-chain acyl-Coenzyme As (LC-ACoAs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a significant problem for long-chain acyl-CoA analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This is particularly problematic for LC-ACoAs because they are often present at low concentrations in complex biological samples.[4] The matrix components compete with the LC-ACoAs for charge in the ion source of the mass spectrometer, leading to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and high variability in quantification.[1][5][6]
Q2: How can I detect and quantify the presence of ion suppression in my assay?
A2: A common method to assess ion suppression is the post-extraction addition technique.[1][3] This involves comparing the peak response of an analyte spiked into a blank, extracted sample matrix with the response of the same analyte spiked into a pure solvent. A lower signal in the matrix-spiked sample indicates ion suppression.[3] You can quantify the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for LC-ACoAs?
A3: Effective sample preparation is the most critical step in minimizing ion suppression.[1][3][7] The goal is to remove interfering matrix components while efficiently recovering the target LC-ACoAs.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing salts and phospholipids (B1166683) that cause ion suppression.[1][8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate LC-ACoAs from hydrophilic interferences. Adjusting the pH can prevent impurities like phospholipids from being co-extracted.[7]
-
Protein Precipitation (PPT): While simple, PPT is often less effective as it primarily removes proteins and can leave behind other suppressive agents like phospholipids and salts.[3]
Methanol (B129727) is often chosen as an extraction and reconstitution solvent because it provides good stability for acyl-CoAs.[4]
Q4: How can I optimize my liquid chromatography (LC) method to avoid ion suppression?
A4: Chromatographic separation is key to resolving LC-ACoAs from co-eluting matrix components.[1][4]
-
Column Choice: Reversed-phase columns, such as a C18, are commonly used for separating LC-ACoAs.[8][9]
-
Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with an acetonitrile (B52724) gradient can achieve high-resolution separation of different LC-ACoA species.[8][9][10]
-
Avoid Ion-Pairing Reagents: While sometimes used for separating isomers, ion-pairing reagents can cause significant ion suppression, particularly in positive ESI mode, and are difficult to remove from the LC system.[8][11]
-
Gradient Elution: A well-designed gradient can separate the analytes of interest from the regions where most matrix components elute.[3][4]
Q5: What is the role of an internal standard, and which one should I choose for LC-ACoA analysis?
A5: An internal standard (IS) is essential for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is unavailable, a structurally similar compound that is not endogenously present, such as an odd-chain acyl-CoA (e.g., C17:0-CoA or C15:0-CoA), is a suitable alternative.[4][8][9]
Troubleshooting Guide
Problem: My LC-ACoA signal is low or absent in biological samples but strong in pure standards.
This is a classic sign of severe ion suppression.
| Potential Cause | Solution |
| Co-elution with Matrix Components | Optimize the chromatographic gradient to better separate the analyte from interfering peaks.[3][4] |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Switch from protein precipitation to Solid-Phase Extraction (SPE) to remove a wider range of interferences.[1][8] |
| High Salt Concentration | Ensure the sample preparation method, such as SPE, effectively removes salts from the final extract. |
| Phospholipid Contamination | Phospholipids are a major cause of ion suppression.[2] Use an SPE or LLE protocol specifically designed to remove them.[7] |
Problem: I am observing high variability (%RSD) in my quantitative results across different samples.
This indicates inconsistent matrix effects between samples.
| Potential Cause | Solution |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for every sample. Automating the procedure can improve consistency. |
| Lack of or Inappropriate Internal Standard | Incorporate a stable isotope-labeled or an appropriate odd-chain internal standard to normalize for variations.[1][4][9] |
| Matrix Effects Varying Between Samples | Prepare calibration standards in a representative blank matrix to match the analytical samples as closely as possible.[1] This helps to account for matrix-induced changes in ionization. |
Problem: My signal intensity is systematically decreasing over the course of an analytical run.
This suggests a buildup of contaminants in the LC column or on the MS ion source.
| Potential Cause | Solution |
| Column Contamination | Implement a robust column wash step at the end of each injection and a more thorough wash between batches. Consider using a guard column to protect the analytical column.[2] |
| Ion Source Contamination | Clean the mass spectrometer's ion source according to the manufacturer's instructions. This is often necessary after hundreds of injections of complex biological samples.[2] |
| Carryover | Optimize the autosampler wash procedure, using a strong organic solvent like methanol to clean the injection needle between samples.[4] |
Visual Guides and Workflows
Caption: A workflow for LC-ACoA analysis with built-in checks for ion suppression.
Caption: How matrix components interfere with analyte ionization in an ESI source.
Data & Protocols
Appendix A: Quantitative Comparison of Sample Preparation Methods
The choice of sample preparation can dramatically impact analyte recovery and the degree of ion suppression. The following table summarizes expected outcomes from different techniques.
| Method | Typical Analyte Recovery | Efficiency of Interference Removal | Key Advantage | Common Pitfall |
| Protein Precipitation (PPT) | 60-80% | Low (removes proteins only) | Fast and simple | Significant ion suppression often remains from salts and lipids.[3] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate to High | Good for removing highly polar (salts) or non-polar interferences | Solvent choice is critical; can be labor-intensive.[7] |
| Solid-Phase Extraction (SPE) | 85-100% | High to Very High | Excellent for removing a broad range of interferences, especially phospholipids.[1][8] | Requires method development to optimize sorbent, wash, and elution steps. |
Appendix B: Detailed Experimental Protocol
This protocol is a generalized example for the quantification of LC-ACoAs from tissue samples, based on common methodologies.[4][8][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize ~50-100 mg of frozen tissue in a cold extraction solvent (e.g., 2:1 Methanol:Water) containing an internal standard (e.g., C17:0-CoA).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 10 minutes. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then with water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the LC-ACoAs from the cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide (pH ~10.5).[8][9][10]
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 2% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each LC-ACoA and the internal standard. A common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da).[4][8]
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Fatty Acyl-CoA Isomers
Welcome to the technical support center for the chromatographic resolution of fatty acyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating fatty acyl-CoA isomers?
A1: The most prevalent technique for the separation of fatty acyl-CoA isomers is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[1][2] This method separates analytes based on their hydrophobicity. C18 columns are a standard choice for this application.[3][4]
Q2: Why is the resolution of fatty acyl-CoA isomers challenging?
A2: Fatty acyl-CoA isomers, particularly those with the same chain length but differing in the position or geometry of double bonds, exhibit very similar physicochemical properties and hydrophobicity. This results in nearly identical retention times on standard C8 or C18 columns, leading to co-elution.[5]
Q3: What are the initial steps to take when observing co-elution of fatty acyl-CoA isomers?
A3: When your chromatogram shows broad or shouldering peaks, which may indicate co-elution, the first steps should be to confirm peak purity using a Diode Array Detector (DAD) or Mass Spectrometry (MS) if available.[5] Subsequently, you should evaluate your sample preparation to rule out issues like column overload.[5]
Q4: How can I improve the stability of fatty acyl-CoA samples during preparation and analysis?
A4: Fatty acyl-CoAs are susceptible to hydrolysis and are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[1] To enhance stability, it is recommended to reconstitute dry samples in methanol, which has been shown to provide the best stability over time.[1]
Q5: Can mobile phase additives improve the separation of fatty acyl-CoA isomers?
A5: Yes, mobile phase additives can significantly enhance separation.[6] For instance, adding a small amount of acid, such as 0.05% trifluoroacetic acid (TFA) or phosphoric acid, can suppress the ionization of the free carboxyl group in any co-eluting free fatty acids, leading to improved peak shape.[5] Ion-pairing reagents can also be used to improve the separation of ionic compounds.[6] Volatile salts like ammonium (B1175870) acetate (B1210297) are often used to buffer the mobile phase in LC-MS applications.[7]
Troubleshooting Guide
This guide provides systematic solutions to common issues encountered during the chromatographic separation of fatty acyl-CoA isomers.
Issue 1: Poor Resolution and Co-eluting Peaks
-
Potential Cause: Suboptimal mobile phase composition.
-
Solution: Adjusting the mobile phase can alter selectivity. In reversed-phase HPLC, increasing the water content (decreasing the organic solvent percentage) will increase retention times and may improve separation.[5] Consider switching the organic solvent from acetonitrile (B52724) to methanol, or vice-versa, as they offer different selectivities. Acetonitrile can interact with the π electrons of double bonds in unsaturated fatty acyl-CoAs, potentially improving the separation of positional isomers.[5]
-
Potential Cause: Inappropriate stationary phase.
-
Solution: While C18 columns are common, other stationary phases may provide better resolution for specific isomers. For separating geometric (cis/trans) isomers, a cyanopropyl stationary phase can be effective.[8] For challenging separations, silver-ion chromatography, which separates compounds based on their interaction with silver ions, can be employed.[9]
-
Potential Cause: Non-optimal temperature or flow rate.
-
Solution: Lowering the column temperature can increase retention and may improve resolution for some isomer pairs.[5] Reducing the flow rate can enhance column efficiency and separation, though it will increase the run time.[5]
Issue 2: Peak Tailing
-
Potential Cause: Secondary interactions with the stationary phase.
-
Solution: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head group of the fatty acyl-CoA, causing peak tailing. Using an end-capped column or adding an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can minimize these interactions by suppressing the ionization of the silanol groups.[9]
-
Potential Cause: Column overload.
-
Solution: Injecting too much sample can lead to peak distortion. Dilute your sample and inject a smaller volume to see if the peak shape improves.[5]
Issue 3: Drifting Retention Times
-
Potential Cause: Inadequate column equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to inconsistent retention times.
-
Potential Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase manually, ensure the composition is consistent between batches.
-
Potential Cause: Column degradation.
-
Solution: Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
Data Presentation
Table 1: Comparison of Stationary Phases for Fatty Acyl-CoA Isomer Separation
| Stationary Phase | Principle of Separation | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobicity (Chain Length and Unsaturation) | General profiling of fatty acyl-CoAs.[3][4] |
| C8 (Octylsilane) | Lower hydrophobicity than C18 | Separation of very hydrophobic long-chain fatty acyl-CoAs.[10] |
| Cyanopropyl | Polarity and π-π interactions | Separation of geometric (cis/trans) isomers.[8] |
| Silver-Ion | Interaction with double bonds | High-resolution separation of positional and geometric isomers.[9] |
Table 2: Common Mobile Phase Additives and Their Applications
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Acidifies the mobile phase to improve peak shape for acidic analytes.[7][9] |
| Acetic Acid | 0.1% | A less strong acid than formic acid, also used to control pH and improve peak shape.[7] |
| Ammonium Acetate | 10 mM | A volatile buffer compatible with MS detection, used to control pH.[1][11] |
| Ammonium Hydroxide | 0.01% | Used to increase the pH of the mobile phase for the analysis of basic compounds.[7][11] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | An ion-pairing agent that can improve peak shape but may cause ion suppression in MS.[12] |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Fatty Acyl-CoA Separation
This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific isomers of interest.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (5:2 v/v) with 10 mM ammonium acetate.[13]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometry (Positive Ion ESI Mode).
Visualizations
Caption: A workflow for troubleshooting poor resolution of fatty acyl-CoA isomers.
Caption: A general experimental workflow for the analysis of fatty acyl-CoA isomers.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
stability of (11Z)-18-hydroxyoctadecenoyl-CoA in different solvents
Technical Support Center: (11Z)-18-hydroxyoctadecenoyl-CoA
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this long-chain unsaturated fatty acyl-CoA.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of this compound due to improper handling and storage. Long-chain acyl-CoAs are inherently unstable molecules.[1]
Solution:
-
Solvent and Solution Preparation:
-
For short-term use, prepare fresh solutions immediately before each experiment. Some researchers make fresh aqueous solutions twice daily.[2]
-
If a stock solution is necessary, dissolve this compound in a high-purity organic solvent such as methanol (B129727), which has been shown to provide better stability for acyl-CoAs.[3]
-
For aqueous applications, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis.[1] Avoid neutral to alkaline pH, as this accelerates the hydrolysis of the thioester bond.[1]
-
Work quickly and keep all solutions on ice during preparation to minimize thermal degradation.[1]
-
-
Storage:
-
For long-term storage, it is best to store the compound as a dry powder at -20°C or below.
-
If storing as a solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
-
After dissolving the compound, especially in an organic solvent, you can aliquot the solution into individual tubes, dry them under a stream of inert gas (like nitrogen or argon), and store the dried aliquots in a freezer.[2]
-
Issue 2: Suspected oxidative damage to the molecule.
Possible Cause: The unsaturated (11Z) double bond in 18-hydroxyoctadecenoyl-CoA is susceptible to oxidation when exposed to air and light.[1]
Solution:
-
Inert Atmosphere: When handling the dry powder or its solutions, work under an inert atmosphere, such as in a glove box, if possible.[1]
-
Gas Purging: If a glove box is not available, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing to displace oxygen.[1]
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The main stability issue for long-chain acyl-CoAs like this compound is the hydrolysis of the thioester bond.[1] This reaction breaks the molecule down into coenzyme A and the corresponding free fatty acid, (11Z)-18-hydroxyoctadecenoic acid.[4][5] This hydrolysis is accelerated in aqueous solutions, particularly at neutral or alkaline pH.[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For optimal stability, high-purity organic solvents are recommended. Methanol has been identified as a suitable solvent for reconstituting acyl-CoA samples for analysis, as it provides good stability.[3] A mixture of water and dimethyl sulfoxide (B87167) (DMSO) has also been suggested.[2] If an aqueous solution is required for your experiment, it is best to use a slightly acidic buffer with a pH between 4 and 6.[1]
Q3: How should I store solutions of this compound?
A3: To minimize degradation, it is highly recommended to prepare single-use aliquots of your solution to avoid multiple freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C. For unsaturated acyl-CoAs, overlaying the solution with an inert gas like argon or nitrogen before sealing the vial is a good practice to prevent oxidation.[1]
Q4: Can I use water to dissolve this compound?
A4: While long-chain acyl-CoAs are amphipathic, with a hydrophilic Coenzyme A portion and a hydrophobic acyl chain, using pure water is generally not recommended due to the instability of the thioester bond in aqueous solutions.[1][3] If water is necessary, it should be purified, deoxygenated, and preferably buffered to a slightly acidic pH (4-6).[1]
Q5: How can I check the stability of my this compound solution?
A5: The stability of a long-chain acyl-CoA solution can be assessed over time using High-Performance Liquid Chromatography (HPLC).[1] This method allows for the separation and quantification of the intact acyl-CoA from its degradation products. A common approach involves using a C18 reverse-phase HPLC column with a mobile phase gradient, for example, starting with an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and increasing the proportion of an organic solvent like acetonitrile.[1]
Data Summary
| Solvent/Condition | Recommendation | Rationale |
| Dry Powder | Store at ≤ -20°C under an inert atmosphere. | Minimizes both hydrolytic and oxidative degradation. |
| Methanol | Recommended for stock solutions.[3] | Provides better stability compared to aqueous solutions.[3] |
| DMSO/Water Mixture | Suggested as a solvent for stock solutions.[2] | Balances solubility and stability. |
| Aqueous Buffers | Use slightly acidic pH (4-6).[1] Avoid neutral to alkaline pH. | The thioester bond is more stable at acidic pH. |
| Freeze-Thaw Cycles | Avoid by preparing single-use aliquots.[1] | Repeated freezing and thawing can accelerate degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Allow the vial of dry this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of high-purity methanol (or another suitable organic solvent) to the vial to achieve the target concentration.
-
Gently vortex or sonicate briefly in a water bath to ensure complete dissolution.[1]
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.[1]
-
Tightly seal the vial with a Teflon-lined cap.
-
If not for immediate use, prepare single-use aliquots and store them at -20°C or -80°C.
Visualizations
Below are diagrams illustrating key concepts related to the handling and metabolism of this compound.
Caption: Recommended experimental workflow for handling this compound.
Caption: General metabolic fates of long-chain fatty acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of Omega-Hydroxy Fatty Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of omega-hydroxy fatty acyl-CoAs, particularly focusing on issues related to poor ionization in mass spectrometry.
Troubleshooting Guides
This section addresses specific problems users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Signal Intensity or Complete Signal Absence for Omega-Hydroxy Fatty Acyl-CoAs in LC-MS/MS Analysis
-
Question: I am not detecting my target omega-hydroxy fatty acyl-CoA, or the signal is extremely low when analyzing samples using electrospray ionization mass spectrometry (ESI-MS). What are the likely causes and how can I improve the signal?
-
Answer: Low signal intensity for long-chain acyl-CoAs, including their omega-hydroxy variants, is a common issue stemming from their complex structure and poor ionization efficiency. Several factors could be contributing to this problem. Here is a step-by-step guide to troubleshoot this issue:
-
Optimize Mass Spectrometer Ionization Mode: Omega-hydroxy fatty acyl-CoAs can be analyzed in both positive and negative ESI modes. The optimal mode can be compound-dependent.
-
Positive Ion Mode (+ESI): This mode is often more sensitive for acyl-CoAs.[1] Look for the protonated molecule [M+H]⁺. A characteristic fragmentation pattern in tandem MS/MS is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][3][4]
-
Negative Ion Mode (-ESI): This mode can also be effective. Look for the deprotonated molecule [M-H]⁻. Fragmentation in negative mode can also provide structural information.[5][6]
-
Action: Infuse a standard of your omega-hydroxy fatty acyl-CoA, if available, to determine the most sensitive ionization mode for your specific instrument.
-
-
Enhance Ionization with Chemical Derivatization: The inherent chemical properties of omega-hydroxy fatty acyl-CoAs often lead to poor ionization. Chemical derivatization can significantly improve sensitivity.[7] There are two main strategies: analysis of the intact molecule after derivatization or analysis of the released omega-hydroxy fatty acid after hydrolysis and subsequent derivatization.
-
Strategy 1: Analysis of the Released Omega-Hydroxy Fatty Acid (OHFA). This is the most common and often most effective approach.
-
Hydrolysis: First, hydrolyze the acyl-CoA to release the free omega-hydroxy fatty acid.
-
Derivatization of the Carboxyl Group: Convert the carboxylic acid to an ester (e.g., a methyl ester) or an amide. This reduces polarity and can improve chromatographic peak shape.[8] More importantly, for LC-MS, "charge-switching" derivatization reagents can be used. These reagents attach a permanently charged group to the carboxyl moiety, dramatically increasing ionization efficiency in positive ion mode.[7]
-
Derivatization of the Hydroxyl Group: The omega-hydroxyl group can also be derivatized, for example, by silylation (e.g., with MSTFA or BSTFA) to increase volatility for GC-MS or to alter fragmentation in LC-MS.[9]
-
-
Strategy 2: Derivatization of the Intact Omega-Hydroxy Fatty Acyl-CoA. This is a less common approach due to the complexity of the intact molecule. The bulky Coenzyme A portion may sterically hinder derivatization of the fatty acyl chain. However, if successful, it provides information on the intact molecule. The omega-hydroxyl group could potentially be targeted for derivatization.
-
-
Optimize Liquid Chromatography Conditions: Proper chromatographic separation is crucial to reduce ion suppression from the sample matrix and co-eluting compounds.[10]
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) and the aqueous phase composition can significantly impact ionization. The use of a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) in the mobile phase can improve peak shape and ionization.
-
Ion-Pairing Reagents: For polar analytes like acyl-CoAs, ion-pairing reagents can improve retention on reversed-phase columns. However, they can also cause ion suppression and contaminate the mass spectrometer. Use with caution and consider dedicated columns if used frequently.
-
Column Choice: A C18 or C8 reversed-phase column is typically used for acyl-CoA analysis.
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
-
Question: My chromatographic peaks for omega-hydroxy fatty acyl-CoAs are broad and tailing, leading to poor resolution and inaccurate quantification. What can I do to improve the peak shape?
-
Answer: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or other parts of the chromatographic system.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to suppress the ionization of the phosphate (B84403) groups and improve peak shape.
-
Column Choice and Condition: Ensure you are using a high-quality, well-maintained column. Over time, columns can degrade, leading to poor peak shape. Consider using a column with end-capping to reduce interactions with residual silanol (B1196071) groups.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or diluting your sample.
-
Derivatization: As mentioned previously, derivatization of the carboxyl group to form an ester can reduce the polarity of the molecule and improve peak shape.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for analyzing omega-hydroxy fatty acyl-CoAs by LC-MS?
A1: For routine quantitative analysis, the most robust and sensitive method is typically to first hydrolyze the omega-hydroxy fatty acyl-CoA to release the free omega-hydroxy fatty acid. This is followed by a "charge-switching" derivatization of the carboxylic acid group using a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). This derivatization adds a permanent positive charge to the molecule, leading to a significant enhancement of ionization efficiency in positive ion mode ESI-MS.[7] The resulting derivative can then be readily separated by reversed-phase liquid chromatography and detected with high sensitivity using tandem mass spectrometry.
Q2: Can I analyze intact omega-hydroxy fatty acyl-CoAs without derivatization?
A2: Yes, it is possible to analyze intact omega-hydroxy fatty acyl-CoAs without derivatization, but it is often challenging due to their poor ionization efficiency.[10] Success depends heavily on the sensitivity of your mass spectrometer and the cleanliness of your sample. Optimization of the LC method, including the mobile phase composition, is critical to minimize ion suppression. For identification purposes, tandem mass spectrometry of the intact molecule can provide valuable structural information, particularly the characteristic neutral loss of 507 Da in positive ion mode.[2][3][4]
Q3: What are the most common derivatization reagents for hydroxylated fatty acids?
A3: For hydroxylated fatty acids, derivatization can target either the carboxylic acid group, the hydroxyl group, or both.
-
For the Carboxyl Group (for LC-MS):
-
Charge-switching reagents: AMPP (N-(4-aminomethylphenyl)pyridinium) and similar compounds are highly effective for enhancing ionization in positive ESI mode.
-
Esterification reagents: Reagents like BF3-methanol or methanolic HCl are used to form fatty acid methyl esters (FAMEs), which are more suitable for GC-MS but can also be analyzed by LC-MS.[8]
-
-
For the Hydroxyl Group (primarily for GC-MS):
-
Silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable.[9]
-
Q4: How should I prepare my biological samples for omega-hydroxy fatty acyl-CoA analysis?
A4: Proper sample preparation is crucial to prevent the degradation of acyl-CoAs and to remove interfering substances.
-
Rapid Quenching: It is essential to rapidly quench metabolic activity at the time of sample collection. This is typically done by flash-freezing the tissue or cells in liquid nitrogen.
-
Extraction: Acyl-CoAs are typically extracted from homogenized tissues or cells using a cold solvent mixture, such as an acidic methanol (B129727)/water solution or an acetonitrile (B52724)/isopropanol/water mixture.
-
Protein Precipitation: After extraction, proteins are precipitated, often by the addition of an acid like perchloric acid or sulfosalicylic acid, and removed by centrifugation.[11]
-
Solid-Phase Extraction (SPE): The resulting supernatant can be further purified using solid-phase extraction to enrich for acyl-CoAs and remove salts and other interfering compounds. Anion exchange or reversed-phase SPE cartridges are commonly used.
Data Presentation
Table 1: Comparison of Derivatization Strategies for Omega-Hydroxy Fatty Acid Analysis
| Derivatization Strategy | Target Moiety | Typical Reagent(s) | Primary Analytical Platform | Advantages | Disadvantages |
| Charge-Switching Derivatization | Carboxylic Acid | AMPP | LC-MS/MS (+ESI) | Significant enhancement of ionization efficiency, high sensitivity. | Requires hydrolysis of acyl-CoA first. |
| Esterification (FAMEs) | Carboxylic Acid | BF₃-Methanol | GC-MS, LC-MS | Improves volatility for GC-MS, reduces polarity. | Less ionization enhancement for LC-MS compared to charge-switching. Requires hydrolysis. |
| Silylation | Hydroxyl & Carboxylic Acid | BSTFA, MSTFA | GC-MS | Increases volatility and thermal stability for GC-MS. | Derivatives can be sensitive to moisture. Requires hydrolysis. |
| No Derivatization | Intact Molecule | N/A | LC-MS/MS | Provides information on the intact molecule. | Poor ionization efficiency, low sensitivity, susceptible to ion suppression. |
Experimental Protocols
Protocol 1: Hydrolysis of Omega-Hydroxy Fatty Acyl-CoAs and Derivatization with AMPP for LC-MS/MS Analysis
This protocol describes the hydrolysis of the acyl-CoA followed by charge-switching derivatization of the resulting omega-hydroxy fatty acid.
Materials:
-
Acyl-CoA extract from biological sample
-
1 M NaOH
-
1 M HCl
-
AMPP (N-(4-aminomethylphenyl)pyridinium) solution (10 mg/mL in water)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (20 mg/mL in water)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Hydrolysis: a. To your acyl-CoA extract (dried and reconstituted in a small volume of water/methanol), add an equal volume of 1 M NaOH. b. Incubate at 60°C for 30 minutes to hydrolyze the thioester bond. c. Cool the sample to room temperature and neutralize by adding an equal volume of 1 M HCl.
-
Solid-Phase Extraction (SPE) of the Free Fatty Acid: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the hydrolyzed sample onto the SPE cartridge. c. Wash the cartridge with 1 mL of water to remove salts. d. Elute the omega-hydroxy fatty acid with 1 mL of methanol or acetonitrile. e. Dry the eluate under a stream of nitrogen.
-
AMPP Derivatization: a. Reconstitute the dried fatty acid in 50 µL of acetonitrile. b. Add 10 µL of the AMPP solution and 10 µL of the EDC solution. c. Vortex briefly and incubate at 60°C for 20 minutes. d. Cool to room temperature. The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the derivatized sample onto a C18 reversed-phase column. b. Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Analyze in positive ion ESI mode, monitoring for the precursor ion of the AMPP-derivatized omega-hydroxy fatty acid and its characteristic product ions.
Mandatory Visualization
Caption: Workflow for the analysis of omega-hydroxy fatty acyl-CoAs.
Caption: Chemical derivatization pathway for enhanced detection.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Emerging Role of (11Z)-18-Hydroxyoctadecenoyl-CoA's Precursor, 18-HEPE, in Disease Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(11Z)-18-hydroxyoctadecenoyl-CoA is the activated intracellular form of (11Z)-18-hydroxyeicosapentaenoic acid (18-HEPE), a key signaling molecule derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While research directly investigating the CoA-bound form is nascent, a significant and growing body of evidence validates the potent and diverse roles of its precursor, 18-HEPE , in various preclinical disease models. This guide provides a comprehensive comparison of 18-HEPE's performance against alternative interventions, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development efforts.
Data Presentation: Quantitative Comparison of 18-HEPE Efficacy
The therapeutic potential of 18-HEPE has been demonstrated across multiple disease models, where it consistently shows significant efficacy in mitigating disease pathology compared to control or standard treatments.
| Disease Model | Key Parameter | Control/Alternative | 18-HEPE Treatment | Percentage Improvement with 18-HEPE |
| Cardiac Remodeling | Myocardial Fibrosis | Vehicle | 5 µg 18-HEPE | ~50% reduction |
| Macrophage Infiltration | Vehicle | 5 µg 18-HEPE | ~60% reduction | |
| Melanoma Metastasis | Pulmonary Metastatic Colonies | Vehicle | 100 pg/ml 18-HEPE | ~75% reduction |
| CXCR4 Expression in B16-F0 cells | Control | 100 pg/ml 18-HEPE | Near complete suppression | |
| Zymosan-Induced Peritonitis | Neutrophil Infiltration | Vehicle | 1 µg 18-HEPE | ~40% reduction |
| Necrotizing Enterocolitis | Intestinal Injury Score | Control | 18-HEPE enriched diet | Significant reduction in severity |
Mandatory Visualization
Signaling Pathway of 18-HEPE
Caption: Biosynthesis of 18-HEPE from EPA and its conversion to pro-resolving mediators.
General Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for validating the efficacy of 18-HEPE in animal models.
Experimental Protocols
Pressure Overload-Induced Cardiac Remodeling in Mice
-
Objective: To assess the efficacy of 18-HEPE in preventing cardiac fibrosis and inflammation.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Induction of Cardiac Remodeling: Transverse aortic constriction (TAC) is performed to induce pressure overload. Mice are anesthetized, and a suture is tied around the aorta.
-
Treatment: 18-HEPE (5 µg in saline) or vehicle (saline) is administered via intraperitoneal injection every 3 days, starting one day post-TAC.
-
Monitoring: Echocardiography is performed weekly to assess cardiac function.
-
Endpoint Analysis (4 weeks post-TAC):
-
Hearts are harvested for histological analysis (Masson's trichrome staining for fibrosis).
-
Immunohistochemistry is used to quantify macrophage infiltration (e.g., F4/80 staining).
-
Gene expression analysis (qPCR) of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, Collagen I).
-
-
-
Alternative Models: Angiotensin II infusion can also be used to induce cardiac hypertrophy and fibrosis.
Melanoma Metastasis Mouse Model
-
Objective: To evaluate the anti-metastatic potential of 18-HEPE.
-
Cell Line: B16-F0 melanoma cells.
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Procedure:
-
Cell Culture and Treatment: B16-F0 cells are cultured and pre-treated with 18-HEPE (100 pg/ml) or vehicle for 24 hours.
-
Tumor Cell Injection: Mice are injected intravenously with the pre-treated B16-F0 cells.
-
In Vivo Treatment: A separate cohort of mice is injected with untreated B16-F0 cells and then treated with intravenous injections of 18-HEPE.
-
Endpoint Analysis (2-3 weeks post-injection):
-
Lungs are harvested, and the number of metastatic colonies on the lung surface is counted.
-
Western blot analysis of tumor cells to assess the expression of metastasis-related proteins like CXCR4.
-
-
-
Alternative Models: Spontaneous metastasis models can be established by subcutaneous or intradermal injection of melanoma cells.
Zymosan-Induced Peritonitis in Mice
-
Objective: To determine the anti-inflammatory and pro-resolving effects of 18-HEPE.
-
Animal Model: Male FVB mice, 8-10 weeks old.
-
Procedure:
-
Induction of Peritonitis: Mice are injected intraperitoneally with zymosan A (1 mg in 1 ml saline).
-
Treatment: 18-HEPE (1 µg) or vehicle is administered intraperitoneally 30 minutes before zymosan injection.
-
Sample Collection: At various time points (e.g., 4, 24, 48 hours), the peritoneal cavity is lavaged with saline.
-
Analysis:
-
Total and differential leukocyte counts in the peritoneal lavage fluid are determined using a hemocytometer and cytospin preparations.
-
Levels of cytokines and chemokines in the lavage fluid are measured by ELISA.
-
Lipid mediator profiling of the lavage fluid can be performed using LC-MS/MS to measure the levels of 18-HEPE and its downstream metabolites.
-
-
Quantification of 18-HEPE by LC-MS/MS
-
Objective: To accurately measure the concentration of 18-HEPE in biological samples.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Sample Preparation: Biological samples (plasma, tissue homogenates, cell culture media) are spiked with a deuterated internal standard (e.g., 18-HEPE-d8).
-
Lipid Extraction: Lipids are extracted using solid-phase extraction (SPE) with C18 cartridges.
-
LC Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient of water and methanol/acetonitrile containing a weak acid (e.g., formic acid).
-
MS/MS Detection: A triple quadrupole mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 18-HEPE and its internal standard.
-
Quantification: A standard curve is generated using known concentrations of 18-HEPE to calculate the absolute concentration in the samples.
-
A Comparative Guide to (11Z)-18-Hydroxyoctadecenoyl-CoA and Other Acyl-CoAs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid molecules is paramount. This guide provides a comparative analysis of (11Z)-18-hydroxyoctadecenoyl-CoA, an omega-hydroxy fatty acyl-CoA, with other classes of acyl-CoAs. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison leverages data from structurally and functionally related molecules to provide a comprehensive overview.
Introduction to this compound
This compound is classified as a long-chain, unsaturated, omega-hydroxy fatty acyl-CoA. Its structure consists of an 18-carbon chain with a double bond at the 11th position (in the cis, or 'Z', configuration) and a hydroxyl group on the terminal (omega) carbon. Like all acyl-CoAs, it is an activated form of its corresponding fatty acid, (11Z)-18-hydroxyoctadecenoic acid, primed for metabolic processes.
The metabolism of omega-hydroxy fatty acids typically involves oxidation of the terminal hydroxyl group to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo peroxisomal beta-oxidation.[1][2] The initial hydroxylation of the parent fatty acid is often catalyzed by cytochrome P450 enzymes of the CYP4 family.[2][3]
Comparative Analysis of Acyl-CoA Classes
To understand the potential biochemical behavior of this compound, it is useful to compare its class (omega-hydroxy fatty acyl-CoAs) with other well-characterized acyl-CoAs. The following tables summarize key enzymatic parameters for enzymes involved in fatty acid metabolism, highlighting the substrate preferences that differentiate these classes.
Table 1: Substrate Specificity of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
Long-chain acyl-CoA synthetases are responsible for the activation of fatty acids to their CoA esters. Different isoforms exhibit distinct substrate preferences.
| ACSL Isoform | Preferred Substrate Class(es) | Representative Substrate(s) | Reference(s) |
| ACSL1 | Saturated and monounsaturated fatty acids (C16-C18) | Palmitic acid (16:0), Oleic acid (18:1) | [4] |
| ACSL4 | Polyunsaturated fatty acids (especially C20) | Arachidonic acid (20:4) | [4] |
| ACSL5 | Broad specificity | Various long-chain fatty acids | [5] |
| FATP2/ACSL2 | Very-long-chain fatty acids | Lignoceric acid (24:0) | [4] |
Note: Specific kinetic data for this compound with ACSL isoforms are not currently available.
Table 2: Substrate Specificity of Acyl-CoA Oxidases (ACOX)
Acyl-CoA oxidases catalyze the first and rate-limiting step of peroxisomal beta-oxidation.
| ACOX Isoform | Preferred Substrate Class(es) | Representative Substrate(s) | Reference(s) |
| ACOX1 | Straight-chain saturated and unsaturated acyl-CoAs | Palmitoyl-CoA, Oleoyl-CoA | [6] |
| ACOX2 | Branched-chain acyl-CoAs | Pristanoyl-CoA | [7] |
| THCXO | Bile acid precursor CoA esters | Trihydroxycoprostanoyl-CoA | [6] |
Note: The activity of ACOX isoforms on omega-hydroxy fatty acyl-CoAs is not well-documented in comparative kinetic studies.
Signaling Pathways and Biological Roles
Acyl-CoAs are not merely metabolic intermediates; they are also important signaling molecules that can modulate the activity of various proteins and cellular processes.
-
Saturated Acyl-CoAs (e.g., Palmitoyl-CoA): High levels of saturated acyl-CoAs are associated with lipotoxicity, insulin (B600854) resistance, and the induction of apoptosis. They can allosterically regulate enzymes and influence ion channel activity.
-
Unsaturated Acyl-CoAs (e.g., Oleoyl-CoA, Arachidonoyl-CoA): Monounsaturated acyl-CoAs like oleoyl-CoA are generally less toxic and can be readily incorporated into neutral lipids. Polyunsaturated acyl-CoAs, such as arachidonoyl-CoA, are precursors for a vast array of signaling molecules, including eicosanoids.
-
Omega-Hydroxy Fatty Acyl-CoAs: The biological roles of omega-hydroxy fatty acyl-CoAs are less clear. Their precursor fatty acids have been implicated in various physiological processes. For instance, omega-hydroxy fatty acids are components of specialized lipids in the skin that are crucial for maintaining the epidermal water barrier.[8] Their formation and subsequent metabolism to dicarboxylic acids can also be a mechanism to handle fatty acid overload.[2]
Below is a diagram illustrating a plausible metabolic fate of this compound, based on known pathways for omega-hydroxy fatty acids.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Separate peroxisomal oxidases for fatty acyl-CoAs and trihydroxycoprostanoyl-CoA in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of (11Z)- and (9E)-18-Hydroxyoctadecenoyl-CoA Isomers: A Review of Available Data
The metabolism of long-chain fatty acids and their derivatives, such as 18-hydroxyoctadecenoyl-CoA, is a complex process involving multiple enzymatic pathways, primarily occurring in the mitochondria and peroxisomes. The geometry of the double bond, designated as cis (Z) or trans (E), can significantly influence how these molecules are recognized and processed by enzymes, potentially leading to different metabolic fates and biological effects.
Potential Metabolic Pathways and Enzymatic Interactions
The conversion of 18-hydroxyoctadecenoic acid to its CoA ester is a prerequisite for its entry into various metabolic pathways. This activation is catalyzed by acyl-CoA synthetases. The stereochemistry of the substrate, including the configuration of the double bond, can affect the enzyme's affinity and catalytic efficiency.
Once activated, (11Z)- and (9E)-18-hydroxyoctadecenoyl-CoA could potentially be metabolized through several pathways:
-
Peroxisomal β-oxidation: This is a key pathway for the breakdown of very long-chain and substituted fatty acids. The presence of a double bond requires the action of specific isomerases and reductases. The different positions and configurations of the double bond in the (11Z) and (9E) isomers would likely necessitate different enzymatic steps for their complete oxidation.
-
Cytochrome P450 (CYP) metabolism: CYP enzymes are known to metabolize fatty acids, often introducing additional hydroxyl groups or other modifications. The stereoselectivity of CYP enzymes is well-documented, suggesting that the (11Z) and (9E) isomers could be metabolized by different CYP isoforms or at different rates, leading to distinct downstream metabolites with potentially different biological activities.
Below is a generalized workflow illustrating the potential metabolic processing of these isomers.
Caption: Potential metabolic activation and subsequent pathways for 18-hydroxyoctadecenoyl-CoA isomers.
Anticipated Functional Differences
Based on studies of other fatty acid isomers, it can be hypothesized that the (11Z) and (9E) forms of 18-hydroxyoctadecenoyl-CoA may exhibit differences in:
-
Membrane Interactions: The cis configuration introduces a kink in the fatty acyl chain, which can alter the fluidity and structure of cell membranes. In contrast, the trans configuration results in a more linear structure, similar to saturated fatty acids. These structural differences could affect membrane-bound signaling processes.
-
Receptor Binding and Cellular Signaling: Bioactive lipids often exert their effects by binding to specific receptors. The distinct three-dimensional shapes of the (11Z) and (9E) isomers could lead to differential binding affinities for nuclear receptors (e.g., PPARs) or G-protein coupled receptors, thereby activating different downstream signaling cascades.
The logical relationship for investigating the functional differences is depicted in the following diagram.
Caption: Logical framework for investigating the functional consequences of isomerism in 18-hydroxyoctadecenoyl-CoA.
Conclusion and Future Directions
The absence of direct comparative studies on (11Z)- and (9E)-18-hydroxyoctadecenoyl-CoA underscores a significant knowledge gap in the field of lipidomics and metabolic research. To address this, future research should focus on:
-
Chemical Synthesis and Purification: Development of robust methods for the stereospecific synthesis and purification of both isomers to enable direct comparative studies.
-
In Vitro Enzymatic Assays: Characterization of the kinetic parameters (Km, Vmax) of key enzymes involved in fatty acid metabolism with each isomer as a substrate.
-
Cell-Based Assays: Investigation of the effects of each isomer on relevant cellular processes, such as gene expression, protein activation, and lipid droplet formation in appropriate cell models.
-
Advanced Analytical Techniques: Utilization of mass spectrometry-based lipidomics to identify and quantify the metabolic products of each isomer in biological systems.
Such studies are essential for elucidating the specific roles these molecules play in health and disease and could pave the way for the development of novel therapeutic strategies targeting lipid metabolic pathways. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation to fill the current void in our understanding.
cross-validation of different quantification methods for (11Z)-18-hydroxyoctadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of (11Z)-18-hydroxyoctadecenoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. As an activated lipid species, the precise measurement of molecules like this compound is critical for understanding their roles in metabolic pathways, disease pathology, and as potential pharmacodynamic biomarkers. This document outlines key analytical techniques, presents supporting experimental frameworks, and offers detailed protocols to guide researchers in selecting the most appropriate method for their objectives.
Introduction to this compound
This compound is the activated coenzyme A thioester of 18-hydroxyoleic acid. Long-chain acyl-CoAs are central metabolites in lipid metabolism, serving as key substrates for energy production through beta-oxidation and for the synthesis of complex lipids.[1][2][3] The hydroxylation of fatty acids, often carried out by cytochrome P450 (CYP) enzymes, can modulate their biological activity.[4][5] Specifically, omega-hydroxylation (at the terminal carbon, C18 in this case) of oleic acid produces 18-hydroxyoleic acid, which is then activated to its CoA form.[6] Accurate quantification of this molecule is essential for elucidating its function in cellular processes and disease states.
Comparative Overview of Quantification Methods
The selection of a quantification method depends on the required sensitivity, specificity, throughput, and available instrumentation. Here, we compare two primary methods: the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the more conventional High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
| Performance Metric | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation by chromatography, detection by UV absorbance of the adenine (B156593) base in CoA. |
| Specificity | Very High (based on parent and fragment ion masses). | Moderate (risk of co-elution with other CoA species). |
| Sensitivity (LOD) | Low fmol - pmol range. | High pmol - nmol range. |
| Linearity Range | 3-4 orders of magnitude. | 2-3 orders of magnitude. |
| Precision (%CV) | < 15%[1][2][7] | < 20% |
| Accuracy (%) | 85-115%[1][2][7] | 80-120% |
| Sample Volume | Low (e.g., < 50 mg tissue)[7] | Moderate to High |
| Throughput | High (run times < 10 min)[3] | Moderate |
| Instrumentation Cost | High | Low to Moderate |
Experimental Protocols
Detailed and robust protocols are crucial for reproducible quantification. Below are representative methodologies for sample preparation and analysis.
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
A fast SPE method is often employed for sample cleanup and concentration, removing interfering substances from the biological matrix.[1][2]
-
Homogenization: Homogenize tissue samples (e.g., 50-100 mg) or cell pellets in a cold solution of 2-propanol containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol (B129727) and then with an equilibration buffer (e.g., 50 mM potassium phosphate (B84403) buffer).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for analysis.
3.2. Method 1: LC-MS/MS Analysis
This is the gold-standard method for sensitive and specific quantification of long-chain acyl-CoAs.[1][3]
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (to maintain a high pH of ~10.5, which improves peak shape for acyl-CoAs).[1][2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~10% B to 90% B over 5-10 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The transition would be specific for this compound (Parent Ion [M+H]+ → Fragment Ion). A common neutral loss scan of 507 Da can be used for profiling acyl-CoA mixtures.[1][2]
3.3. Method 2: HPLC-UV Analysis
A more accessible but less sensitive method.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 100 mM, pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve long-chain acyl-CoAs.
-
Detection: UV absorbance at 260 nm (corresponding to the adenine moiety of Coenzyme A).
Visualized Workflows and Pathways
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for cross-validating analytical methods.
Metabolic Pathway of this compound
This diagram shows the likely biosynthetic pathway leading to the formation of this compound from its precursor, oleic acid.
Caption: Proposed metabolic pathway for this compound.
Conclusion
The quantification of this compound requires sensitive and specific analytical methods. LC-MS/MS stands as the superior technique, offering low limits of detection and high specificity necessary for detailed metabolic studies.[1][2][3] While HPLC-UV provides a lower-cost alternative, its utility is limited to applications where analyte concentrations are high and sample complexity is low. The choice of method must be aligned with the research question, sample availability, and the required data quality. Proper method validation, including the assessment of accuracy, precision, and linearity, is essential to ensure reliable and reproducible results.[8]
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anis.au.dk [anis.au.dk]
A Comparative Guide to the Biological Activities of (11Z)-18-Hydroxyoctadecenoyl-CoA and its Free Fatty Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the biological activities of the fatty acyl-CoA thioester, (11Z)-18-hydroxyoctadecenoyl-CoA, and its corresponding free fatty acid, (11Z)-18-hydroxyoctadec-11-enoic acid. While direct experimental data for these specific molecules are limited in publicly available literature, this document extrapolates from the well-established principles of fatty acid metabolism and signaling to offer a predictive comparison. Free fatty acids and their acyl-CoA derivatives play distinct and crucial roles within the cell, from energy substrates to signaling molecules that regulate transcription and enzyme activity.[1] This guide synthesizes the current understanding of these roles to provide a framework for researchers investigating the specific functions of these ω-hydroxy fatty acids.
Introduction: The Activation of Fatty Acids and its Functional Implications
Free fatty acids (FFAs) are metabolically and biologically active molecules that can traverse cellular membranes and act as signaling ligands for nuclear receptors.[1] However, for most of their intracellular metabolic fates, they must first be "activated" through the enzymatic conversion to a fatty acyl-CoA thioester by acyl-CoA synthetases.[1][2] This conversion is a critical regulatory step, as it partitions the fatty acid into distinct metabolic and signaling pathways. The resulting acyl-CoA is a high-energy intermediate primed for processes such as β-oxidation, incorporation into complex lipids, and protein acylation.[1]
Long-chain fatty acyl-CoAs themselves are also potent regulatory molecules, capable of allosterically modulating the activity of enzymes and influencing transcription, often at low nanomolar concentrations. Their intracellular levels are tightly controlled. In contrast, the free fatty acid form can have different signaling properties and is involved in distinct cellular processes. This guide will explore the predicted differences in the biological activities of this compound and its free fatty acid form based on these fundamental principles.
Comparative Analysis of Biological Activities
The distinct chemical natures of a free fatty acid and its acyl-CoA derivative dictate their differing biological roles. The following table summarizes the predicted key differences in their activities.
| Feature | (11Z)-18-Hydroxyoctadec-11-enoic Acid (Free Fatty Acid) | This compound (Acyl-CoA) |
| Primary Role | Signaling molecule, precursor for acyl-CoA synthesis. | Central metabolic intermediate, allosteric regulator. |
| Cellular Localization | Can traverse membranes; found in cytoplasm and can enter the nucleus. | Primarily cytosolic, mitochondrial, and peroxisomal; movement is often protein-assisted.[1] |
| Metabolic Fate | Uptake into cells, activation to acyl-CoA. | Substrate for β-oxidation, ω-oxidation, incorporation into complex lipids (e.g., triglycerides, phospholipids), protein acylation.[1] |
| Signaling Mechanisms | Ligand for nuclear receptors (e.g., PPARs), activation of protein kinases.[1] | Allosteric regulation of enzymes (e.g., acetyl-CoA carboxylase), potential ligand for transcription factors.[1] |
| Transport | Can diffuse across membranes, also facilitated by fatty acid binding proteins. | Transport across mitochondrial membranes requires the carnitine shuttle; intracellular movement aided by acyl-CoA binding proteins.[3] |
Signaling Pathways
The signaling actions of free fatty acids and their acyl-CoA counterparts are intertwined yet distinct. Free fatty acids like ω-hydroxy fatty acids can be ligands for receptors such as peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in lipid metabolism. Upon activation, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences to modulate gene expression.
Acyl-CoAs, on the other hand, tend to exert their influence more directly on intracellular enzymes and processes. For instance, long-chain acyl-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop.
Caption: Generalized signaling pathways for a free fatty acid and its acyl-CoA derivative.
Experimental Protocols
The following are summaries of key experimental protocols that can be employed to investigate and compare the biological activities of this compound and its free fatty acid.
Measurement of Fatty Acid Oxidation
This protocol is used to quantify the rate at which cells metabolize a fatty acid through β-oxidation.
-
Objective: To determine the rate of β-oxidation of a radiolabeled fatty acid.
-
Principle: Cells or isolated mitochondria are incubated with a 14C-labeled fatty acid. The rate of β-oxidation is determined by measuring the production of 14CO2 or acid-soluble metabolites.[4][5]
-
Procedure Outline:
-
Cell Culture/Mitochondria Isolation: Prepare cell cultures or isolate mitochondria from tissue.[4]
-
Substrate Preparation: Complex the 14C-labeled fatty acid (e.g., [1-14C]palmitic acid as a proxy) with bovine serum albumin (BSA) to ensure solubility.[4][6]
-
Incubation: Incubate the cells or mitochondria with the radiolabeled fatty acid substrate for a defined period.
-
Measurement of Oxidation Products:
-
Quantification: Measure the radioactivity of the trapped 14CO2 or the acid-soluble fraction using scintillation counting.[4]
-
Caption: Experimental workflow for a fatty acid oxidation assay.
Gene Expression Analysis (qPCR)
This method is used to assess the effect of the fatty acid on the expression of target genes, such as those regulated by PPARs.
-
Objective: To measure changes in mRNA levels of target genes in response to treatment with the fatty acid.
-
Principle: Cells are treated with the fatty acid of interest. RNA is then extracted, reverse-transcribed to cDNA, and the abundance of specific gene transcripts is quantified using real-time polymerase chain reaction (qPCR).
-
Procedure Outline:
-
Cell Treatment: Treat cultured cells with the free fatty acid or a suitable vehicle control.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., PPAR target genes like CPT1, ACOX1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurements of fatty acid and carbohydrate metabolism in the isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Metabolomics of Omega-Hydroxy Fatty Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways involved in the generation of omega-hydroxy fatty acids (ω-HFAs) and the analytical methodologies used for their study. ω-HFAs and their downstream metabolites, dicarboxylic acids, are increasingly recognized for their roles in both physiological and pathological processes, making their accurate quantification and pathway elucidation critical for disease biomarker discovery and therapeutic development.
The Omega-Oxidation Pathway: An Overview
Omega-oxidation serves as an alternative to the primary beta-oxidation pathway for fatty acid catabolism, particularly for medium-chain fatty acids (10-12 carbons) or when beta-oxidation is impaired[1]. This metabolic route is initiated in the smooth endoplasmic reticulum of the liver and kidneys and involves a series of enzymatic reactions that convert a fatty acid into a dicarboxylic acid[2][3]. These dicarboxylic acids can then undergo further chain shortening via peroxisomal beta-oxidation[4][5].
The initial and rate-limiting step is the hydroxylation of the terminal methyl (ω) carbon of a fatty acid, catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies[1]. This is followed by the sequential oxidation of the ω-hydroxy fatty acid to an aldehyde and then to a carboxylic acid by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively[6]. The resulting dicarboxylic acid can then be activated to its CoA ester and transported to peroxisomes for beta-oxidation[5].
Comparative Enzyme Kinetics in Omega-Hydroxylation
The substrate specificity and kinetic efficiency of the initial omega-hydroxylation step are crucial determinants of the flux through this pathway. The two major human CYP4 subfamilies involved, CYP4A and CYP4F, exhibit distinct substrate preferences.
Quantitative Comparison of Key Human Omega-Hydroxylases
| Enzyme | Substrate | Km (μM) | Vmax (min-1) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7.0 | 1.49 | [7][8] |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 | 0.22 | [9] |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 | 0.31 | [9] |
Table 1: Kinetic parameters of human CYP4A11 and CYP4F2 for the omega-hydroxylation of lauric acid and arachidonic acid. Lower Km values indicate higher substrate affinity.
As the data indicates, CYP4A11 has a high affinity for medium-chain saturated fatty acids like lauric acid, as evidenced by its low Km value[7][8]. In contrast, for the long-chain polyunsaturated fatty acid, arachidonic acid, CYP4F2 demonstrates a significantly higher affinity (lower Km) than CYP4A11, suggesting it is the primary enzyme responsible for the omega-hydroxylation of this key signaling molecule at physiological concentrations[9].
Visualizing the Metabolic Pathways
The Omega-Oxidation Pathway
Caption: The enzymatic cascade of the omega-oxidation pathway.
Peroxisomal Beta-Oxidation of Dicarboxylic Acids
Caption: The subsequent peroxisomal beta-oxidation of dicarboxylic acids.
Comparative Analysis of Analytical Methodologies
The accurate quantification of ω-HFAs in complex biological matrices is essential for metabolomic studies. The two predominant analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
| Performance Parameter | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (e.g., silylation, methylation) | Often not required |
| Sensitivity | High (pg to ng range) | Very high (fg to pg range) |
| Selectivity | Good, dependent on chromatographic resolution | Excellent, with MRM |
| Throughput | Lower due to longer run times and sample prep | Higher |
| Compound Coverage | Volatile and thermally stable compounds | Wide range of polarities and sizes |
| Matrix Effects | Less prone | Can be significant (ion suppression/enhancement) |
Table 2: A qualitative comparison of the performance characteristics of GC-MS and LC-MS/MS for the analysis of omega-hydroxy fatty acids.
Logical Workflow for Method Selection
Caption: A decision-making workflow for selecting an analytical method.
Experimental Protocols
Protocol 1: Extraction and Analysis of ω-HFAs from Urine by GC-MS
This protocol outlines a general procedure for the analysis of ω-HFAs and other organic acids from urine samples.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled ω-HFA).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Repeat the extraction twice.
-
For more complex matrices or to isolate specific classes of acids, solid-phase extraction (SPE) using a strong anion exchange cartridge can be employed[10].
2. Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode.
-
Data Acquisition: Scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
Protocol 2: Quantification of ω-HFAs in Plasma by LC-MS/MS
This protocol provides a method for the direct quantification of ω-HFAs in plasma without derivatization.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add an internal standard mixture containing stable isotope-labeled analogues of the target ω-HFAs.
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a solid-phase extraction (SPE) using a reversed-phase cartridge (e.g., C18).
-
Condition the cartridge with methanol followed by water.
-
Load the sample supernatant.
-
Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the ω-HFAs with methanol or acetonitrile.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to resolve the analytes of interest (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent, operating in negative electrospray ionization (ESI) mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for each analyte and internal standard should be optimized.
Conclusion
The comparative metabolomic analysis of omega-hydroxy fatty acid pathways is a rapidly evolving field with significant implications for understanding health and disease. The choice of analytical methodology is critical and should be guided by the specific research question, the required sensitivity and throughput, and the available instrumentation. While GC-MS remains a robust technique, particularly for targeted analysis of known ω-HFAs, the superior sensitivity, selectivity, and higher throughput of LC-MS/MS make it the preferred platform for comprehensive, discovery-based metabolomic profiling. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to design and execute rigorous studies in this exciting area of lipid research.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. byjus.com [byjus.com]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. medsciencegroup.com [medsciencegroup.com]
- 8. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of (11Z)-18-hydroxyoctadecenoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of lipid metabolites are paramount in understanding cellular processes and in the development of novel therapeutics. (11Z)-18-hydroxyoctadecenoyl-CoA is an omega-hydroxy fatty acyl-CoA that plays a role in various biological pathways, including energy metabolism and the formation of structural lipids like cutin in plants.[1][2][3] Its analysis in biological samples presents unique challenges due to its amphipathic nature and low endogenous concentrations. This guide provides a comprehensive comparison of the two primary analytical methodologies for confirming the identity of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
LC-MS/MS is the gold standard for the analysis of long-chain acyl-CoAs, including this compound. Its high sensitivity, specificity, and ability to analyze the intact molecule without derivatization make it the superior choice for most applications. GC-MS, while a powerful technique for volatile compounds, requires a multi-step derivatization process to analyze non-volatile species like long-chain acyl-CoAs, which can introduce variability and potential for analyte degradation.
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of LC-MS/MS and GC-MS for the analysis of this compound. Data for this compound is extrapolated from published methods for similar long-chain hydroxy fatty acyl-CoAs.
| Performance Parameter | LC-MS/MS (Direct Analysis) | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | Low fmol to pmol range on column | Low pmol range on column |
| Limit of Quantification (LOQ) | pmol range in biological matrix | pmol to nmol range in biological matrix |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
| Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for the analysis of long-chain acyl-CoAs and hydroxy fatty acids.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct analysis of this compound.
1. Lipid Extraction:
-
Homogenize tissue or cell samples in a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 90:10 methanol:water).
2. UPLC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transitions for this compound (Molecular Weight: 1047.98 g/mol ) would be predicted based on the known fragmentation of acyl-CoAs, which typically involves a neutral loss of the phosphopantetheine group (507 Da).[4][5]
-
Precursor Ion (Q1): m/z 1048.6 [M+H]⁺
-
Product Ion (Q3): m/z 541.6 [M+H-507]⁺
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This method requires chemical modification of this compound to increase its volatility.
1. Lipid Extraction and Hydrolysis:
-
Perform lipid extraction as described in the LC-MS/MS protocol.
-
Hydrolyze the acyl-CoA to release the free fatty acid by saponification (e.g., using KOH in methanol).
2. Derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl ester (FAME) using a reagent like boron trifluoride in methanol.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Analysis:
-
Gas Chromatograph: A standard GC system.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized fatty acids.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification. The mass spectrum of the derivatized 18-hydroxyoctadecenoic acid methyl ester would show characteristic fragments related to the TMS ether and the fatty acid backbone.
Mandatory Visualizations
References
- 1. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Function of (11Z)-18-hydroxyoctadecenoyl-CoA: A Comparison of Knockout Mouse Models and Lipidomic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies to elucidate the function of the omega-hydroxy fatty acyl-CoA, (11Z)-18-hydroxyoctadecenoyl-CoA. We delve into the utility of knockout mouse models and contrast this approach with advanced lipidomic techniques, offering supporting data and detailed experimental protocols.
This compound is an omega-hydroxy fatty acyl-CoA, a class of molecules known to be involved in various physiological processes, from forming permeability barriers in the skin to cellular signaling.[1] The production of these molecules is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4 family.[2][3] Specifically, CYP4A and CYP4F subfamilies are responsible for the omega-hydroxylation of fatty acids.[2][3] Understanding the precise biological role of this compound is crucial for identifying its potential as a therapeutic target. This guide will compare two powerful approaches to achieve this: the generation and analysis of a knockout mouse model and the application of cutting-edge lipidomics.
Knockout Mouse Model: A Targeted Approach to Unravel Function
A knockout mouse model provides a direct method to investigate the in vivo function of a specific gene and, by extension, the molecules it helps produce. Given that this compound is an 18-carbon omega-hydroxylated fatty acid, a logical approach would be to knock out the gene encoding the primary enzyme responsible for its synthesis. Members of the CYP4F subfamily are strong candidates, as they are known to metabolize long-chain fatty acids.[3] For instance, the human CYP4F2 enzyme is a known omega-hydroxylase, and its murine ortholog, Cyp4f14, has been successfully knocked out, leading to significant alterations in vitamin E metabolism.[4][5]
Experimental Workflow for a Knockout Mouse Model
The generation and analysis of a knockout mouse model for the putative synthase of this compound would follow a structured workflow.
Caption: Workflow for generating and analyzing a knockout mouse model.
Phenotypic Analysis and Expected Data
A comprehensive phenotypic analysis of the knockout mice compared to wild-type littermates is essential. The following table outlines key areas of investigation and the type of quantitative data that should be collected.
| Phenotypic Area | Parameter to Measure | Expected Data Type | Potential Implication for this compound Function |
| Metabolic Health | Blood glucose, insulin (B600854) levels, body weight, food intake | Quantitative (e.g., mg/dL, ng/mL, grams) | Role in energy metabolism and metabolic disorders like diabetes and obesity. |
| Cardiovascular Function | Blood pressure, heart rate, plasma lipid profile | Quantitative (e.g., mmHg, bpm, mg/dL) | Involvement in blood pressure regulation and lipid homeostasis. |
| Inflammation | Plasma and tissue levels of pro- and anti-inflammatory cytokines | Quantitative (e.g., pg/mL) | Role in modulating inflammatory responses. |
| Renal Function | Urine volume, urinary albumin excretion, kidney histology | Quantitative and Qualitative | Involvement in renal physiology and pathology. |
| Skin Barrier Function | Transepidermal water loss (TEWL) | Quantitative (g/m²/h) | Role in maintaining skin integrity. |
Experimental Protocols
Generation of Knockout Mice:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the candidate gene (e.g., a Cyp4f family member) with a selection cassette (e.g., neomycin resistance gene) via homologous recombination.
-
Embryonic Stem (ES) Cell Culture and Transfection: The targeting vector is introduced into ES cells by electroporation.
-
Selection and Screening of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for using the selection cassette and screened by PCR and Southern blotting.
-
Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Breeding and Genotyping: Chimeric offspring are bred to establish germline transmission of the targeted allele. Heterozygous mice are then intercrossed to generate homozygous knockout, heterozygous, and wild-type littermates, which are identified by PCR genotyping.
Phenotypic Analysis:
-
Metabolic Caging: Mice are individually housed in metabolic cages to monitor food and water intake, and urine and feces output.
-
Blood Pressure Measurement: Blood pressure is measured using non-invasive tail-cuff plethysmography.
-
Biochemical Assays: Blood and tissue samples are collected for analysis of glucose, insulin, lipids, and cytokines using standard ELISA and colorimetric assays.
-
Histology: Tissues of interest (e.g., liver, kidney, skin) are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.
Lipidomics: A Global View of Lipid Metabolism
Lipidomics offers a powerful alternative and complementary approach to study the function of this compound.[6] Instead of focusing on a single gene, lipidomics provides a comprehensive profile of all lipids in a biological sample, allowing for the identification of changes in lipid pathways in response to various stimuli or in disease states.[7][8][9] This is particularly useful when the specific enzyme responsible for the production of the molecule of interest is unknown or when multiple enzymes may be involved.
Experimental Workflow for Lipidomic Analysis
A typical lipidomics workflow involves several key steps from sample preparation to data analysis.
Caption: Workflow for a typical lipidomics experiment.
Comparison of Methodologies
| Feature | Knockout Mouse Model | Lipidomics |
| Approach | Targeted, hypothesis-driven | Global, discovery-driven |
| Primary Output | Phenotypic changes due to gene deletion | Comprehensive lipid profile |
| Strengths | Establishes causality between a gene and a phenotype | Identifies novel lipid biomarkers and affected pathways; does not require a priori knowledge of the synthesizing enzyme.[6] |
| Limitations | Time-consuming and expensive to generate; potential for compensatory mechanisms | Does not directly establish causality; can be complex to analyze and interpret data. |
| Typical Throughput | Low | High |
Experimental Protocols
Lipid Extraction from Tissues:
-
Homogenization: Tissue samples are homogenized in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), often using a bead beater or similar device.
-
Phase Separation: Water is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged.
-
Collection of Lipid Layer: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate the different lipid species.
-
Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): For structural elucidation, specific lipid ions are fragmented, and the resulting fragment ions are analyzed to confirm the lipid's identity.
Signaling Pathways and Logical Relationships
Omega-hydroxy fatty acids and their derivatives can act as signaling molecules, potentially through interaction with nuclear receptors or by being further metabolized into other bioactive lipids. A knockout of a key synthesizing enzyme would disrupt these pathways.
Caption: Proposed signaling pathway disruption in a knockout model.
Conclusion
Both the knockout mouse model and lipidomics approaches offer powerful, albeit different, strategies to elucidate the function of this compound. The choice of methodology will depend on the specific research question, available resources, and the existing knowledge about the molecule's biosynthesis. A knockout mouse model is the gold standard for establishing a causal link between a gene and a physiological function in vivo. In contrast, lipidomics provides a broader, unbiased view of how lipid metabolism is altered, which can generate new hypotheses and identify novel biomarkers. For a comprehensive understanding, an integrated approach that utilizes both a knockout model and lipidomic analysis of the resulting phenotype would be the most powerful strategy.
References
- 1. Naturally occurring ω-Hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of Mouse Cytochrome P450 4f14 (Cyp4f14 Gene) Causes Severe Perturbations in Vitamin E Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of mouse cytochrome p450 4f14 (Cyp4f14 gene) causes severe perturbations in vitamin E metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metabolomicscentre.ca [metabolomicscentre.ca]
- 7. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Lipidomics Pathway Analysis and Its Applications - Creative Proteomics [creative-proteomics.com]
- 9. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
comparing analytical platforms for very-long-chain acyl-CoA profiling
A comprehensive guide to selecting the optimal analytical platform for the profiling of very-long-chain acyl-CoAs (VLC-acyl-CoAs) is essential for researchers, scientists, and professionals in drug development. The accurate quantification of these critical metabolic intermediates is paramount for understanding disease pathology and for the development of novel therapeutics. This guide provides an objective comparison of the leading analytical platforms, supported by experimental data, detailed methodologies, and visual representations of workflows and relevant biological pathways.
The primary methods for the quantification of acyl-CoAs, including VLC-acyl-CoAs, are chromatographic techniques coupled with mass spectrometry and enzymatic or fluorometric assays.[1] Each of these platforms offers a unique combination of sensitivity, specificity, and throughput, making the choice of method highly dependent on the specific research question and available resources.[1]
Comparison of Analytical Platforms
The selection of an appropriate analytical platform is a critical decision in the study of VLC-acyl-CoA metabolism. The three main platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic/Fluorometric Assays—each possess distinct advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis.[1] Its high sensitivity and specificity enable the comprehensive profiling of a wide array of acyl-CoA species within complex biological samples.[1][2] This makes it the method of choice for in-depth metabolic studies.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method, particularly in clinical diagnostics, for the quantification of very-long-chain fatty acids (VLCFAs) following their hydrolysis from acyl-CoAs.[4][5] This technique typically involves a derivatization step to increase the volatility of the analytes for gas-phase analysis.[4]
Enzymatic and Fluorometric Assays offer a high-throughput and more accessible alternative for the quantification of total or specific acyl-CoAs.[1] These assays are particularly advantageous for rapid screening or for laboratories that do not have access to sophisticated chromatography and mass spectrometry instrumentation.[1][6]
A summary of the key performance characteristics of each platform is presented in the table below.
| Feature | LC-MS/MS | GC-MS (for VLCFAs after hydrolysis) | Enzymatic/Fluorometric Assays |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Enzymatic reaction leading to a colorimetric or fluorometric signal. |
| Specificity | High; can distinguish between different acyl-CoA species.[1] | High for fatty acid identification after hydrolysis.[4] | Variable; can be for total acyl-CoAs or specific species.[1] |
| Sensitivity | Very high; capable of detecting low-abundance species.[1][3] | High.[7] | Moderate to high.[6] |
| Throughput | Moderate to high. | Moderate. | High.[6] |
| Sample Requirement | Small sample volumes are often sufficient. | Requires hydrolysis and derivatization steps.[4] | Can be used with small sample volumes.[6] |
| Strengths | Comprehensive profiling, high sensitivity and specificity.[2] | Robust and well-established for clinical diagnostics.[4] | High throughput, ease of use, lower cost.[1] |
| Limitations | Higher equipment cost and complexity. | Indirect measurement of acyl-CoAs (measures the fatty acid moiety). | Can have lower specificity and may not provide a comprehensive profile.[1] |
Experimental Methodologies
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for each of the discussed analytical platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct quantification of a broad range of acyl-CoA species.
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize the biological sample (e.g., cells or tissue) in a suitable buffer.[8]
-
Add internal standards, such as odd-chain or stable isotope-labeled acyl-CoAs, to the homogenate for accurate quantification.[8]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.[8]
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[8]
-
Detect the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode.[8]
-
Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its unique precursor ion and a specific fragment ion.[8][9]
3. Data Analysis:
-
Integrate the peak areas for each acyl-CoA species and its corresponding internal standard.[8]
-
Generate a standard curve using known concentrations of acyl-CoA standards to determine the absolute concentration in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for VLCFA Analysis
This protocol is for the analysis of VLCFAs after hydrolysis from their corresponding acyl-CoAs.
1. Sample Preparation (Hydrolysis and Derivatization):
-
Perform acid or base hydrolysis on the sample to release the fatty acids from the acyl-CoA molecules.[4]
-
Extract the fatty acids using an organic solvent.[4]
-
Derivatize the fatty acids to form volatile esters (e.g., methyl esters or t-butyldimethylsilyl esters).[4][7]
2. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the fatty acid esters on a capillary GC column.
-
Detect and identify the fatty acid esters using the mass spectrometer.
3. Data Analysis:
-
Quantify the individual VLCFAs based on the peak areas and comparison to internal standards.
-
The ratios of specific VLCFAs, such as C24:0/C22:0 and C26:0/C22:0, are often calculated for diagnostic purposes.[4]
Fluorometric Assay Protocol
This protocol is based on a commercially available kit for the quantification of total fatty acyl-CoAs.
1. Sample Preparation:
-
Lyse cells or homogenize tissue in a buffer compatible with the assay, such as one containing 0.5% - 5.0% Triton X-100.[6]
-
Centrifuge the lysate to remove insoluble material.
2. Assay Procedure:
-
Add the sample to a 96-well plate.
-
Add the reaction mix, which contains enzymes that utilize fatty acyl-CoA as a substrate to produce a fluorescent product.[6]
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).[6]
3. Measurement and Calculation:
-
Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).[6]
-
Determine the fatty acyl-CoA concentration by comparing the fluorescence of the sample to a standard curve prepared with known concentrations of a fatty acyl-CoA standard.[6]
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental processes and biological relationships. The following diagrams were generated using the Graphviz DOT language to provide clear visual representations of a typical experimental workflow and a relevant signaling pathway.
The diagram above outlines the key stages in the analysis of VLC-acyl-CoAs, from initial sample preparation through to data analysis. The workflow highlights the branching points where different analytical platforms can be employed.
This diagram illustrates the initial steps of mitochondrial beta-oxidation for VLCFAs. It shows the conversion of a VLCFA to its corresponding acyl-CoA, which is then acted upon by the enzyme VLCAD. A deficiency in VLCAD leads to the disease state, highlighting the importance of accurately measuring VLC-acyl-CoA levels for diagnosis and research.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating Enzyme Specificity for (11Z)-18-Hydroxyoctadecenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key enzymes involved in the metabolism of (11Z)-18-hydroxyoctadecenoyl-CoA, a crucial intermediate in the biosynthesis of plant polyesters like cutin and suberin. Understanding the specificity of these enzymes is vital for applications in metabolic engineering, drug development, and the synthesis of novel biopolymers. This document outlines the primary enzymatic steps, compares the substrate preferences of key enzyme families, and provides detailed experimental protocols for their characterization.
Introduction to the Biosynthetic Pathway
The incorporation of this compound into glycerolipids is a multi-step process initiated from oleoyl-CoA. The pathway involves the activation of the fatty acid, its subsequent hydroxylation, and finally, its transfer to a glycerol (B35011) backbone. The key enzyme classes in this pathway are Long-Chain Acyl-CoA Synthetases (LACS), Cytochrome P450 monooxygenases (CYPs), and Glycerol-3-Phosphate Acyltransferases (GPATs). The overall efficiency and product profile of this pathway are determined by the substrate specificity of each of these enzymes.
Caption: Biosynthetic pathway of this compound and its incorporation into polyesters.
Comparative Analysis of Enzyme Specificity
Direct kinetic data for this compound is limited in the literature. Therefore, this comparison is based on studies of these enzymes with structurally similar substrates, such as oleic acid, palmitic acid, and other ω-hydroxy fatty acids.
Table 1: Substrate Specificity of Long-Chain Acyl-CoA Synthetases (LACS)
LACS enzymes are responsible for the activation of free fatty acids to their corresponding CoA thioesters. Their specificity can influence the pool of acyl-CoAs available for downstream enzymes.
| Enzyme Source | Substrate | Apparent Km (µM) | Relative Activity | Reference |
| Saccharomyces cerevisiae (Faa1p) | Oleate (C18:1) | 71.1 | High | [1] |
| Palmitate (C16:0) | - | Moderate | [1] | |
| Rat Liver Nuclei | Palmitic acid (16:0) | 4.8 | High | [2] |
| Linoleic acid (18:2n-6) | 7.2 | Higher | [2] | |
| 8,11,14-Eicosatrienoic acid (20:3n-6) | 10.1 | Highest | [2] |
Note: While data for 18-hydroxyoctadecenoic acid is not available, LACS enzymes generally show broad specificity for long-chain fatty acids.[3][4] The preference for unsaturated fatty acids by some isoforms suggests that (11Z)-18-hydroxyoctadecenoic acid would be a viable substrate.
Table 2: Substrate Specificity of Cytochrome P450 ω-Hydroxylases
CYP704B1 is a key enzyme that catalyzes the ω-hydroxylation of long-chain fatty acids, a critical step in producing the precursor for this compound.
| Enzyme | Substrate (at 100 µM) | Relative Conversion Rate (%) | Notes | Reference |
| Arabidopsis thaliana CYP704B1 | Palmitic acid (C16:0) | ~60 | ω-hydroxylation product observed. | [5] |
| Oleic acid (C18:1) | ~45 | ω-hydroxylation product observed. | [5] | |
| Linoleic acid (C18:2) | ~100 | Highest activity among tested substrates. | [5] | |
| Linolenic acid (C18:3) | ~80 | High activity. | [5] | |
| Lauric acid (C12:0) | No activity | Not a substrate. | [5] | |
| Rice CYP704B2 | Palmitic acid (C16:0) | Active | Turnover number similar to Arabidopsis CYP704B1. | [6] |
| Unsaturated C18 fatty acids | Active | Metabolizes unsaturated C18 fatty acids. | [6] |
Note: Precise kinetic constants (Km, Vmax) for CYP704B1 have not been determined due to the presence of endogenous fatty acids in the yeast expression system. However, the enzyme clearly demonstrates a preference for long-chain fatty acids.[5]
Table 3: Substrate Specificity of Glycerol-3-Phosphate Acyltransferases (GPATs)
GPATs catalyze the transfer of the acyl group from acyl-CoA to the glycerol-3-phosphate backbone. Several GPAT isoforms in plants show a marked preference for ω-oxidized acyl-CoAs.
| Enzyme | Acyl-CoA Substrate | Relative Activity | Notes | Reference |
| Arabidopsis thaliana GPAT4 | C16:0 and C18:1 ω-oxidized acyl-CoAs | High | Strongly prefers ω-oxidized substrates. | [7] |
| Unmodified C16:0 and C18:1 acyl-CoAs | Low | [7] | ||
| Arabidopsis thaliana GPAT8 | C16:0 and C18:1 ω-oxidized acyl-CoAs | High | Up to 10-fold higher activity with ω-oxidized substrates. | [8] |
| Unmodified C16:0 and C18:1 acyl-CoAs | Low | [8] | ||
| Ricinoleoyl-CoA (12-OH C18:1) | Very Low | Mid-chain hydroxylation is not favored. | [8] |
Note: The strong preference of cutin- and suberin-associated GPATs for ω-hydroxy acyl-CoAs indicates that this compound is a highly specific substrate for these enzymes compared to its non-hydroxylated counterpart, oleoyl-CoA.
Alternative and Competing Enzymes
Wax Synthases
Wax synthases catalyze the formation of wax esters from a fatty acyl-CoA and a long-chain fatty alcohol. Their specificity for acyl-CoAs can overlap with GPATs.
-
Mouse Wax Synthase: Shows a preference for shorter chain acyl-CoAs (e.g., C14:0, C12:0, C16:0).[9] It poorly utilizes very long-chain acyl-CoAs and ricinoleoyl-CoA (a mid-chain hydroxylated C18:1-CoA), suggesting that this compound may not be an efficient substrate.[9]
-
Bacterial Wax Synthases: Exhibit varied substrate specificities. For instance, MhWS2 from Marinobacter hydrocarbonoclasticus shows high activity with C14:0-, C18:1-, and C16:0-CoA.[8]
Acyl-CoA Thioesterases (ACOTs)
ACOTs hydrolyze acyl-CoAs to the free fatty acid and CoASH, thereby regulating the intracellular pool of activated fatty acids. Their specificity can determine the availability of this compound for polyester synthesis. Different ACOT isoforms have preferences for acyl-CoAs of varying chain length and saturation.
Experimental Protocols
The following are generalized protocols for assaying the activity and specificity of the key enzymes. Researchers should optimize these conditions for their specific experimental setup.
References
- 1. Hydroxylation of Fatty Acids by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Machine learning model of the catalytic efficiency and substrate specificity of acyl-ACP thioesterase variants generated from natural and in vitro directed evolution [frontiersin.org]
- 5. CYP704B1 Is a Long-Chain Fatty Acid ω-Hydroxylase Essential for Sporopollenin Synthesis in Pollen of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wax synthase MhWS2 from Marinobacter hydrocarbonoclasticus: substrate specificity and biotechnological potential for wax ester production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed characterization of the substrate specificity of mouse wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (11Z)-18-hydroxyoctadecenoyl-CoA: A Guide for Laboratory Professionals
Essential guidelines for the safe chemical degradation and disposal of (11Z)-18-hydroxyoctadecenoyl-CoA, ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive operational and disposal plan for this compound, a long-chain unsaturated fatty acyl-coenzyme A. The inherent reactivity of its thioester bond and the presence of a carbon-carbon double bond necessitate a careful and methodical approach to its disposal. The recommended procedure involves a two-step chemical degradation process designed to neutralize its reactivity prior to final disposal. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and chemical-resistant nitrile gloves must be worn at all times.
-
Ventilation: All handling and disposal steps must be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.
-
Emergency Preparedness: An accessible and fully stocked chemical spill kit should be available. In the event of a spill, the material should be absorbed with an inert substance (e.g., vermiculite (B1170534) or sand) and treated as hazardous chemical waste according to institutional protocols.
Step-by-Step Disposal Protocol
The disposal of this compound is centered around a sequential chemical treatment process involving alkaline hydrolysis followed by oxidation.
Step 1: Alkaline Hydrolysis of the Thioester Bond
The initial step focuses on the cleavage of the high-energy thioester bond. This is achieved by saponification, a process of hydrolysis under basic conditions.
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution: In a suitably sized glass beaker or flask, prepare a 1 M solution of NaOH in deionized water.
-
Initiate Hydrolysis: For every 1 mg of this compound waste, add it to at least 10 mL of the 1 M NaOH solution. If the waste is in a solid form, add it slowly to the stirring NaOH solution. If it is dissolved in an organic solvent, ensure the solvent is miscible and add the solution dropwise.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of two hours. For convenience and to ensure complete hydrolysis, the reaction can be left to proceed overnight. This reaction will yield the sodium salt of (11Z)-18-hydroxyoctadecenoic acid and free coenzyme A.
Step 2: Oxidative Degradation
Following hydrolysis, the resulting products, including the unsaturated fatty acid and the thiol of coenzyme A, are degraded through oxidation.
-
Addition of Oxidant: To the continuously stirring solution from Step 1, slowly add a commercial sodium hypochlorite (B82951) (NaOCl) solution (i.e., household bleach, typically 5-8% NaOCl). A volume of bleach approximately ten times that of the initial NaOH solution should be used.
-
Control Exothermic Reaction: The addition of sodium hypochlorite can be exothermic. It is crucial to add the bleach in small portions to control the temperature of the solution.
-
Reaction Time: Continue to stir the mixture at room temperature for at least two hours to ensure complete oxidation of the organic components.
Step 3: Neutralization and Final Disposal
The final step involves neutralizing the now chemically-degraded and alkaline waste solution.
-
pH Adjustment: Carefully neutralize the solution by slowly adding 1 M hydrochloric acid (HCl). Monitor the pH of the solution using a calibrated pH meter or pH indicator strips, aiming for a final pH between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the aqueous waste can typically be discharged down the sanitary sewer with a copious amount of running water. However, it is mandatory to consult and adhere to all local and institutional regulations regarding aqueous waste disposal.
Summary of Degradation Parameters
The following table provides a quick reference for the quantitative aspects of the disposal protocol.
| Parameter | Alkaline Hydrolysis | Oxidative Treatment |
| Primary Reagent | Sodium Hydroxide (NaOH) | Sodium Hypochlorite (NaOCl) |
| Reagent Concentration | 1 M | 5-8% (Commercial Bleach) |
| Recommended Ratio | >100-fold molar excess | ~10-fold volumetric excess |
| Reaction Temperature | Room Temperature | Room Temperature |
| Minimum Duration | 2 hours | 2 hours |
| Chemical Action | Thioester bond cleavage | Oxidation of double bonds and thiols |
Detailed Experimental Protocols
For clarity and reproducibility, the step-by-step procedures are detailed below.
Protocol for Alkaline Hydrolysis
-
In a chemical fume hood, place a magnetic stir bar into a glass beaker containing the appropriate volume of 1 M NaOH solution (a minimum of 10 mL for every 1 mg of the acyl-CoA).
-
Begin stirring the solution at a moderate speed.
-
Carefully add the this compound waste to the vortex of the stirring solution.
-
Cover the beaker with a watch glass to prevent any potential splashing.
-
Continue stirring at room temperature for at least 2 hours.
Protocol for Oxidative Treatment
-
While maintaining stirring, slowly pour a commercial sodium hypochlorite solution into the beaker from the hydrolysis step. Add the bleach in increments to avoid excessive heat generation.
-
Once all the bleach has been added, continue to stir the reaction mixture at room temperature for a minimum of 2 hours.
Disposal Workflow Diagram
The logical flow of the disposal process is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
